molecular formula C6H10O6 B15553128 L-Gulono-1,4-lactone-13C6

L-Gulono-1,4-lactone-13C6

Cat. No.: B15553128
M. Wt: 184.10 g/mol
InChI Key: SXZYCXMUPBBULW-OFIFHWNVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Gulono-1,4-lactone-13C6 is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 184.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10O6

Molecular Weight

184.10 g/mol

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-one

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

SXZYCXMUPBBULW-OFIFHWNVSA-N

Origin of Product

United States

Foundational & Exploratory

L-Gulono-1,4-lactone-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Gulono-1,4-lactone-13C6, a stable isotope-labeled key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). This document details its chemical properties, its role in metabolic pathways, and its applications in research, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Introduction

This compound is the uniformly carbon-13 labeled form of L-Gulono-1,4-lactone. As a stable isotope-labeled compound, it is chemically identical to its unlabeled counterpart but possesses a greater mass due to the replacement of 12C atoms with 13C atoms. This mass difference allows it to be distinguished and quantified by mass spectrometry, making it an invaluable tool for researchers studying the biosynthesis of vitamin C and related metabolic pathways.

L-Gulono-1,4-lactone is the substrate for the enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes the final step in the biosynthesis of L-ascorbic acid in most animals.[1] Notably, humans and some other primates lack a functional GULO enzyme, making dietary intake of vitamin C essential.[2] In plants, L-ascorbic acid is synthesized through a different primary pathway, though evidence suggests that components of the animal pathway may also be present.[3]

Chemical and Physical Properties

The general chemical and physical properties of L-Gulono-1,4-lactone are well-established. While specific data for the 13C6-labeled variant may vary slightly, the properties of the unlabeled compound provide a strong reference.

PropertyValueReference
Molecular Formula ¹³C₆H₁₀O₆[4]
Molecular Weight 184.1 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 182-190 °C[5]
Optical Rotation [a]D²⁰ = +51° to +58º (c=4 in H₂O)[5]
Solubility Soluble in DMSO (36 mg/mL), slightly soluble in Methanol[1][6]
Storage Conditions Store at -20°C, protect from light[]

A certificate of analysis for the end product, L-Ascorbic Acid-¹³C₆, indicates an isotopic purity of >95%, with the ¹³C₆ isotopologue being the most abundant.[6] It is reasonable to expect a similar high level of isotopic enrichment for the precursor, L-Gulono-1,4-lactone-¹³C₆, from commercial suppliers.

Biosynthetic Pathways

L-Gulono-1,4-lactone is a central intermediate in the animal pathway for vitamin C biosynthesis and is also relevant in alternative plant pathways.

Animal Vitamin C Biosynthesis Pathway

In animals capable of synthesizing vitamin C, the pathway begins with D-glucose and proceeds through several enzymatic steps to produce L-ascorbic acid. L-Gulono-1,4-lactone is the immediate precursor to L-ascorbic acid.

animal_vitamin_c_pathway cluster_main Animal Vitamin C Biosynthesis D-Glucose D-Glucose D-Glucuronic_acid D-Glucuronic_acid D-Glucose->D-Glucuronic_acid UDP-glucose dehydrogenase L-Gulonic_acid L-Gulonic_acid D-Glucuronic_acid->L-Gulonic_acid Glucuronate reductase L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_acid->L-Gulono-1,4-lactone Aldonolactonase L-Ascorbic_acid L-Ascorbic_acid L-Gulono-1,4-lactone->L-Ascorbic_acid L-gulono-1,4-lactone oxidase (GULO)

Animal Vitamin C Biosynthesis Pathway
Plant Vitamin C Biosynthesis Pathways

The primary route for vitamin C synthesis in plants is the D-mannose/L-galactose pathway. However, alternative pathways, including one involving L-gulono-1,4-lactone, are also proposed to exist.[8]

plant_vitamin_c_pathway cluster_plant Plant Vitamin C Biosynthesis cluster_primary Primary Pathway (D-Mannose/L-Galactose) cluster_alternative Alternative Pathway (Gulose) D-Mannose-1-P D-Mannose-1-P GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P L-Galactose L-Galactose L-Galactose-1-P->L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Ascorbic_acid_plant L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic_acid_plant L-Ascorbic_acid_plant_alt L-Ascorbic Acid GDP-D-Mannose_alt GDP-D-Mannose GDP-L-Gulose GDP-L-Gulose GDP-D-Mannose_alt->GDP-L-Gulose L-Gulose L-Gulose GDP-L-Gulose->L-Gulose L-Gulono-1,4-lactone_plant L-Gulono-1,4-lactone L-Gulose->L-Gulono-1,4-lactone_plant L-Gulono-1,4-lactone_plant->L-Ascorbic_acid_plant_alt

Plant Vitamin C Biosynthesis Pathways

Experimental Protocols

Chemical Synthesis of this compound
Application in Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the in vivo rates of metabolic reactions.[9] this compound can be used as a tracer to study the flux through the vitamin C biosynthesis pathway.

General Workflow for 13C-MFA:

  • Cell Culture: Grow cells in a medium where the standard carbon source is replaced with this compound or a precursor that will be converted to it.

  • Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the distribution of 13C in the metabolites is stable.

  • Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites in the pathway.

  • Flux Calculation: Use computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the metabolic fluxes.

mfa_workflow Cell_Culture Cell Culture with This compound Isotopic_Steady_State Achieve Isotopic Steady State Cell_Culture->Isotopic_Steady_State Metabolite_Extraction Metabolite Extraction Isotopic_Steady_State->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Flux_Calculation Computational Flux Calculation MS_Analysis->Flux_Calculation

13C-Metabolic Flux Analysis Workflow
Use as an Internal Standard in LC-MS/MS Quantification of Vitamin C

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can correct for variations in sample preparation, matrix effects, and instrument response.[10] While a protocol for this compound is not explicitly detailed, the following protocol for Vitamin C-13C6 can be adapted for the analysis of L-Gulono-1,4-lactone.[11]

Sample Preparation and Analysis Workflow:

  • Sample Collection: Collect biological samples (e.g., serum, cell culture media).

  • Internal Standard Spiking: Add a known amount of this compound to each sample.

  • Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to remove proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to an analysis vial.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system for separation and detection.

  • Quantification: Quantify the unlabeled L-Gulono-1,4-lactone by comparing its peak area to that of the labeled internal standard.

is_workflow Sample_Collection Sample Collection Spike_IS Spike with This compound Sample_Collection->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification

Internal Standard Workflow for Quantification

Conclusion

This compound is a critical research tool for scientists and drug development professionals investigating vitamin C biosynthesis and related metabolic pathways. Its use in 13C-metabolic flux analysis allows for the detailed elucidation of metabolic pathway dynamics, while its application as an internal standard in mass spectrometry ensures accurate and reliable quantification of its unlabeled counterpart. While detailed synthetic protocols are proprietary to specialized chemical suppliers, the experimental workflows for its application are well-established, enabling researchers to leverage this powerful tool to advance our understanding of cellular metabolism and its role in health and disease.

References

An In-depth Technical Guide to L-Gulono-1,4-lactone-13C6: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Gulono-1,4-lactone-13C6, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document details its structure, physicochemical properties, and key applications, with a focus on experimental protocols and data interpretation.

Core Compound Structure and Properties

L-Gulono-1,4-lactone is a vital intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many species.[1][2] The isotopic labeling of all six carbon atoms with Carbon-13 (¹³C) provides a powerful tool for tracing its metabolic fate without the concerns of radioactivity.

Structure:

The structure of L-Gulono-1,4-lactone consists of a five-membered lactone ring (a cyclic ester) derived from L-gulonic acid.[3][4]

Molecular Formula: ¹³C₆H₁₀O₆

Molecular Weight: 184.1 g/mol [5]

The following table summarizes the key physicochemical properties of both the unlabeled and the ¹³C-labeled L-Gulono-1,4-lactone.

PropertyL-Gulono-1,4-lactoneL-Gulono-1,4-lactone-¹³C₆Source(s)
Molecular Formula C₆H₁₀O₆¹³C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol 184.1 g/mol [5]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[2]
Melting Point 182-190 °CNot explicitly available, expected to be similar to the unlabeled compound[2]
Solubility Soluble in water. Soluble in DMSO (36 mg/mL)Expected to have similar solubility to the unlabeled compound[1]
Storage Conditions 2-8°C, protect from light2-8°C, protect from light[6]

Synthesis and Quality Control

Synthesis:

While specific proprietary synthesis methods for L-Gulono-1,4-lactone-¹³C₆ are not publicly detailed, a common route for the unlabeled compound involves the hydrogenation of L-ascorbic acid.[7] A plausible synthetic route for the ¹³C-labeled version would involve starting with a fully ¹³C-labeled precursor, such as ¹³C₆-glucose, and employing a similar multi-step chemical or chemo-enzymatic synthesis.

Quality Control:

The identity and purity of L-Gulono-1,4-lactone-¹³C₆ are typically confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic enrichment. The mass spectrum of the ¹³C₆-labeled compound will show a molecular ion peak at m/z 184.1, which is 6 units higher than the unlabeled compound. Fragmentation patterns can also be analyzed to further confirm the structure.

Key Applications in Research and Drug Development

L-Gulono-1,4-lactone-¹³C₆ is a valuable tool for:

  • Metabolic Flux Analysis: Tracing the flow of carbon atoms through the Vitamin C biosynthesis pathway and connected metabolic networks.

  • Enzyme Kinetics and Mechanism Studies: Investigating the kinetics and mechanism of L-gulono-1,4-lactone oxidase (GULO) and other related enzymes.

  • Drug Discovery: Screening for inhibitors or modulators of Vitamin C biosynthesis.

Vitamin C Biosynthesis Pathway

L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the animal pathway of Vitamin C synthesis. The final step is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[8] In plants, several pathways for ascorbate (B8700270) biosynthesis exist, with L-gulono-1,4-lactone also serving as a precursor.[9]

Vitamin_C_Biosynthesis cluster_animal Animal Pathway D-Glucuronic_acid D-Glucuronic acid L-Gulonic_acid L-Gulonic acid D-Glucuronic_acid->L-Gulonic_acid L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_acid->L-Gulono-1,4-lactone L-Ascorbic_acid L-Ascorbic acid (Vitamin C) L-Gulono-1,4-lactone->L-Ascorbic_acid GULO GULO_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, Citrate, DTT, FAD) Add_Enzyme Add GULO Enzyme Prepare_Mixture->Add_Enzyme Add_Substrate Add L-Gulono-1,4-lactone-¹³C₆ Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Metabolic_Tracing_Workflow Cell_Culture Cell Culture Isotope_Labeling Introduce L-Gulono-1,4-lactone-¹³C₆ Cell_Culture->Isotope_Labeling Time_Course Time-Course Sampling Isotope_Labeling->Time_Course Metabolite_Extraction Metabolite Extraction Time_Course->Metabolite_Extraction Sample_Analysis LC-MS / GC-MS Analysis Metabolite_Extraction->Sample_Analysis Data_Analysis Mass Isotopomer Distribution & Flux Analysis Sample_Analysis->Data_Analysis

References

L-Gulono-1,4-lactone-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Gulono-1,4-lactone-13C6, a stable isotope-labeled compound crucial for metabolic research, particularly in the study of vitamin C (L-ascorbic acid) biosynthesis. This document details the compound's properties, provides a comprehensive experimental protocol for its use in tracer studies, and visualizes its central role in relevant metabolic pathways.

Core Compound Data

This compound is the uniformly carbon-13 labeled form of L-Gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid in most animals. Its isotopic labeling allows for the precise tracing of its metabolic fate in various biological systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart.

Property Value Reference
CAS Number 164668[1]
Molecular Formula 13C6H10O6[1][2][3]
Molecular Weight 184.1 g/mol [1][2][3]
Synonyms Reduced Ascorbic Acid-13C; Dihydroascorbic Acid-13C[1][2][3]
Storage Temperature 2-8°C or -20°C[1][2]

Table 1: Specifications of this compound.

Property Value Method Reference
Purity ≥ 98%HPLC[4]
Purity 99.70%GC[5]
Appearance White to off-white crystalline powder-[4]
Melting Point 182-190 °C-[4]
Optical Rotation [α]D20 = +51° to +58° (c=4 in H2O)-[4]

Table 2: Physical and Chemical Properties of unlabeled L-Gulono-1,4-lactone. This data is provided as a reference for the expected properties of the labeled compound.

Metabolic Significance and Signaling Pathway

L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the animal vitamin C biosynthesis pathway. The enzyme L-gulonolactone oxidase catalyzes the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid.[6] Humans and some other animals lack this enzyme, making vitamin C an essential dietary nutrient. In plants, the primary pathway for vitamin C synthesis proceeds through L-galactono-1,4-lactone.

Below is a diagram illustrating the terminal steps of the animal vitamin C biosynthesis pathway.

Vitamin_C_Biosynthesis Animal Vitamin C Biosynthesis Pathway UDP_Glucuronic_Acid UDP-D-Glucuronic Acid Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->Glucuronic_Acid UDP-glucuronidase L_Gulonic_Acid L-Gulonic Acid Glucuronic_Acid->L_Gulonic_Acid Aldo-keto reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Lactonase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->L_Ascorbic_Acid L-gulonolactone oxidase (GULO)

Caption: Terminal steps of the animal vitamin C biosynthesis pathway.

Experimental Protocols: Metabolic Tracer Study

The following protocol outlines a general procedure for a stable isotope tracer study using this compound in a mammalian cell culture model. This protocol is a template and should be optimized for specific cell lines and experimental questions.

I. Experimental Design and Workflow

A successful 13C tracer study involves careful planning, execution, and analysis. The general workflow includes cell culture, labeling with the tracer, quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental_Workflow Workflow for 13C Tracer Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Labeling 2. 13C Labeling with This compound Cell_Culture->Labeling Quenching 3. Quenching Metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_NMR 5. MS or NMR Analysis Extraction->MS_NMR Data_Processing 6. Data Processing MS_NMR->Data_Processing Interpretation 7. Biological Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for a 13C tracer study.

II. Materials and Reagents
  • Cell Line: Appropriate mammalian cell line (e.g., HepG2 for liver metabolism studies).

  • Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Labeling Medium: Glucose-free and serum-free medium.

  • This compound: Isotopic tracer.

  • Quenching Solution: Cold saline (0.9% NaCl) or liquid nitrogen.

  • Extraction Solvent: 80% methanol (B129727) (pre-chilled to -80°C).

  • Phosphate-Buffered Saline (PBS): For cell washing.

III. Detailed Methodology
  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

  • 13C Labeling:

    • Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically in the range of 50-200 µM (this should be optimized).

    • When cells reach the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.

  • Quenching Metabolism:

    • To halt metabolic activity rapidly, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline.

    • Alternatively, for faster quenching, the culture plate can be flash-frozen in liquid nitrogen.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol per well of a 6-well plate).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolites can be reconstituted in a suitable solvent for MS or NMR analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

    • Develop a targeted LC-MS method to detect and quantify L-ascorbic acid and other relevant metabolites.

    • Monitor the mass isotopologue distribution (MID) for each metabolite to determine the extent of 13C incorporation.

  • Data Analysis and Interpretation:

    • Process the raw MS data to obtain the MIDs for each metabolite of interest.

    • Correct for the natural abundance of 13C.

    • The fractional enrichment of 13C in each metabolite over time can be used to infer metabolic flux through the vitamin C biosynthesis pathway.

This technical guide provides a foundational understanding of this compound and its application in metabolic research. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and to consult relevant literature for more advanced analytical techniques.

References

An In-depth Technical Guide to L-Gulono-1,4-lactone-13C6: Molecular Weight, Synthesis, and Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Gulono-1,4-lactone-13C6, a stable isotope-labeled compound crucial for in-depth studies of vitamin C (L-ascorbic acid) biosynthesis and related metabolic pathways. This document details its molecular characteristics, outlines a putative synthesis strategy, and presents detailed experimental protocols for its application in metabolic tracing studies.

Core Concepts: Molecular Profile

L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid in most animals. The 13C6 isotopologue, in which all six carbon atoms are replaced with the stable isotope carbon-13, serves as a powerful tracer for metabolic flux analysis. This allows researchers to track the fate of the carbon backbone of L-Gulono-1,4-lactone as it is converted to L-ascorbic acid and other metabolites.

CompoundChemical FormulaMolecular Weight ( g/mol )
L-Gulono-1,4-lactoneC₆H₁₀O₆178.14
This compound ¹³C₆H₁₀O₆ 184.1

Putative Synthesis of this compound

A potential, though not explicitly detailed, method for preparing a radiolabeled version (¹⁴C) of L-Gulono-1,4-lactone from myo-inositol has been described, suggesting that similar enzymatic or chemoenzymatic strategies could be adapted for the synthesis of the ¹³C₆ isotopologue.[1]

Experimental Applications: Tracing Vitamin C Biosynthesis

This compound is an invaluable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[2][3][4][5][6] By introducing the ¹³C₆-labeled compound to cells or organisms that can synthesize vitamin C, researchers can trace the incorporation of the heavy carbon atoms into L-ascorbic acid and other downstream metabolites. This allows for the precise measurement of the flux through the vitamin C biosynthesis pathway.

Experimental Workflow for Stable Isotope Tracing

A general workflow for a stable isotope tracing experiment involves several key steps, from initial experimental design to final data analysis.[7][8][9][10][11]

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_1 Formulate Research Question prep_2 Select Stable Isotope Tracer (e.g., this compound) prep_1->prep_2 exp_1 Tracer Administration (e.g., cell culture media, infusion) prep_2->exp_1 exp_2 Sample Collection (e.g., cells, tissues, biofluids) exp_1->exp_2 exp_3 Metabolite Extraction exp_2->exp_3 an_1 Mass Spectrometry Analysis (LC-MS or GC-MS) exp_3->an_1 an_2 Mass Isotopomer Distribution (MID) Analysis an_1->an_2 an_3 Metabolic Flux Calculation an_2->an_3 conclusion conclusion an_3->conclusion Biological Interpretation

A generalized workflow for conducting a stable isotope tracing experiment.

Signaling Pathway: Vitamin C Biosynthesis in Animals

In animals capable of synthesizing vitamin C, the pathway begins with glucose-6-phosphate and proceeds through a series of enzymatic reactions to produce L-ascorbic acid. L-Gulono-1,4-lactone is the immediate precursor to vitamin C, and its oxidation is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[12][13][14][15][16] Humans and some other animals lack a functional GULO enzyme, making dietary intake of vitamin C essential.[12][16]

vitamin_c_biosynthesis G6P Glucose-6-Phosphate G1P Glucose-1-Phosphate G6P->G1P UDPG UDP-Glucose G1P->UDPG UDPGA UDP-Glucuronic Acid UDPG->UDPGA GA D-Glucuronic Acid UDPGA->GA LGA L-Gulonic Acid GA->LGA LGUL L-Gulono-1,4-lactone LGA->LGUL Gluconolactonase AA L-Ascorbic Acid (Vitamin C) LGUL->AA L-gulono-1,4-lactone oxidase (GULO)

The animal biosynthetic pathway of L-ascorbic acid (Vitamin C).

Experimental Protocols

L-gulono-1,4-lactone Oxidase (GULO) Enzyme Assay

This protocol is adapted from established methods for measuring GULO activity.[17][18][19]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 50 mM Reduced glutathione

  • 200 mM L-Gulono-1,4-lactone (or this compound)

  • Purified or recombinant GULO enzyme

  • 50% Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 50 mM reduced glutathione.

  • Add 200 mM L-Gulono-1,4-lactone to the reaction mixture.

  • Initiate the reaction by adding an aliquot of the purified GULO enzyme.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 0.1 mL of 50% TCA.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 13,000 x g for 15 minutes.

  • Analyze the supernatant by HPLC to quantify the amount of L-ascorbic acid produced.

Dehydrogenase Activity Assay

GULO can also exhibit dehydrogenase activity, which can be measured spectrophotometrically.[17]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 121 µM Cytochrome C

  • 50 mM L-Gulono-1,4-lactone (or this compound)

  • 100 µM Flavin adenine (B156593) dinucleotide (FAD)

  • Purified or recombinant GULO enzyme

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 8.0), 121 µM cytochrome C, 50 mM L-Gulono-1,4-lactone, and 100 µM FAD.

  • Initiate the reaction by adding an aliquot of the purified GULO enzyme.

  • Measure the reduction of cytochrome C by monitoring the increase in absorbance at 550 nm at 25°C.

  • A control reaction with boiled enzyme should be run in parallel to account for any background absorbance changes.

Data Presentation: Quantitative Analysis

Following a stable isotope tracing experiment with this compound, mass spectrometry is used to determine the mass isotopomer distribution (MID) of downstream metabolites. The MID reveals the fractional abundance of each isotopologue (molecules differing only in their isotopic composition). This data can be used to calculate the fractional contribution of the tracer to the product pool.

Hypothetical Mass Isotopomer Distribution of L-Ascorbic Acid

This table presents hypothetical data from an experiment where a cell culture capable of vitamin C synthesis is incubated with this compound.

MetaboliteIsotopologueFractional Abundance (%)
L-Ascorbic AcidM+0 (unlabeled)15
M+15
M+210
M+315
M+420
M+525
M+6 (fully labeled) 10

From this data, the fractional contribution of L-Gulono-1,4-lactone to the L-ascorbic acid pool can be calculated, providing a quantitative measure of pathway activity.

Enzyme Kinetics of L-gulono-1,4-lactone Oxidase

Kinetic parameters for GULO can be determined using the enzyme assays described above with varying substrate concentrations.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)
L-Gulono-1,4-lactoneRat Liver Microsomes0.070.25
L-Gulono-1,4-lactoneRecombinant Arabidopsis AtGulLO550.3 ± 4.50.012 ± 0.001

Note: The kinetic values presented are examples from the literature and may vary depending on the specific enzyme source and assay conditions. The kinetic parameters for the 13C6-labeled substrate would need to be determined experimentally but are expected to be very similar to the unlabeled substrate.

References

A Technical Guide to the Isotopic Purity of L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the isotopic purity of L-Gulono-1,4-lactone-¹³C₆. As a stable isotope-labeled internal standard, the accurate determination of its isotopic enrichment is critical for its application in quantitative analytical studies, such as metabolic flux analysis and as an internal standard in mass spectrometry-based assays.

Introduction to L-Gulono-1,4-lactone-¹³C₆

L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many species.[1][2][3][4] The ¹³C₆-labeled version, where all six carbon atoms are replaced with the ¹³C isotope, serves as an invaluable tool in biomedical and pharmaceutical research. Its chemical and physical properties are nearly identical to the unlabeled analogue, allowing it to mimic the behavior of the native compound in biological systems while being distinguishable by mass-sensitive analytical techniques.

The utility of L-Gulono-1,4-lactone-¹³C₆ is directly dependent on its isotopic purity. High isotopic enrichment minimizes interference from naturally abundant isotopes and ensures accuracy in quantification. This guide outlines the primary analytical techniques and experimental protocols for the robust determination of the isotopic purity of this compound.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for ¹³C-labeled compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]

Mass Spectrometry

Mass spectrometry is a fundamental technique for assessing isotopic enrichment due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z).[6][7] High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS and Orbitrap MS, are preferred for their high mass accuracy and resolution, which allow for the separation of isotopologue peaks.[6][7]

Key MS-based approaches include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used method where the labeled compound is first separated from potential impurities by liquid chromatography and then introduced into the mass spectrometer for analysis.[7]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique commonly coupled with LC that allows for the analysis of polar molecules like L-Gulono-1,4-lactone with minimal fragmentation.[8]

Data Analysis and Interpretation:

The isotopic purity is determined by analyzing the isotopic distribution in the mass spectrum. For L-Gulono-1,4-lactone-¹³C₆ (formula: ¹³C₆H₁₀O₆), the molecular weight is approximately 184.06 g/mol , compared to the unlabeled version (C₆H₁₀O₆) with a molecular weight of approximately 178.14 g/mol .[1][9]

The analysis involves integrating the peak areas of the different isotopologues. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled compound and in the labeled compound itself to avoid overestimation of the isotopic purity.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful, non-destructive technique for determining isotopic enrichment.[10] While ¹³C NMR can directly detect the labeled carbon atoms, proton (¹H) NMR can also be used to indirectly assess ¹³C enrichment by observing the coupling between ¹H and ¹³C nuclei.

Key NMR-based approaches include:

  • Quantitative ¹³C NMR: This method directly measures the ¹³C signal intensity. However, it can be less sensitive and require longer acquisition times compared to ¹H NMR.

  • ¹H NMR with ¹³C Satellites: The presence of a ¹³C atom adjacent to a proton results in splitting of the proton signal into a doublet (¹JCH coupling). The ratio of the integral of these satellite peaks to the central peak (from molecules with ¹²C at that position) can be used to determine the isotopic enrichment at a specific carbon position.

  • Isotope-Edited Total Correlation Spectroscopy (ITOCSY): This is an advanced 2D NMR technique that can filter spectra from ¹²C- and ¹³C-containing molecules into separate spectra, allowing for accurate quantification of enrichment.[10]

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Standard Preparation: Prepare a stock solution of L-Gulono-1,4-lactone-¹³C₆ in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Serial Dilution: Create a series of dilutions from the stock solution to establish a working concentration range suitable for the mass spectrometer's linear dynamic range.

  • Mobile Phase Preparation: Prepare the appropriate mobile phases for the liquid chromatography separation. A common choice for polar compounds is a gradient of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

LC-HRMS Analysis Protocol
  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

    • Flow Rate: A standard flow rate of 0.2-0.4 mL/min is often used.

    • Injection Volume: Inject 1-5 µL of the prepared sample.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive or negative electrospray ionization (ESI) mode. For L-Gulono-1,4-lactone, both modes can be effective.

    • Mass Analyzer: Operate in full scan mode to acquire the full isotopic distribution.

    • Resolution: Set the mass spectrometer to a high resolution (e.g., > 60,000) to resolve the isotopologue peaks.

    • Data Acquisition: Acquire data over the expected retention time of L-Gulono-1,4-lactone.

Data Analysis for Isotopic Purity Calculation
  • Extracted Ion Chromatogram (EIC): Generate EICs for the monoisotopic peak of the unlabeled L-Gulono-1,4-lactone and the fully labeled L-Gulono-1,4-lactone-¹³C₆.[7]

  • Peak Integration: Integrate the area under the curve for each of the isotopologue peaks in the mass spectrum.

  • Correction for Natural Isotope Abundance: Correct the observed peak intensities for the contribution of naturally occurring heavier isotopes from the lower mass isotopologues.[6][8]

  • Isotopic Purity Calculation: Calculate the isotopic purity as the ratio of the corrected intensity of the fully labeled isotopologue to the sum of the corrected intensities of all isotopologues.

    Isotopic Purity (%) = [Corrected Area(¹³C₆) / (Σ Corrected Areas of all isotopologues)] x 100

Data Presentation

Table 1: Theoretical and Observed Mass-to-Charge Ratios (m/z) for L-Gulono-1,4-lactone Isotopologues in Positive Ion Mode [M+H]⁺

IsotopologueTheoretical m/zObserved m/z (Example)
Unlabeled (M+0)179.0556179.0554
Fully Labeled (M+6)185.0758185.0756

Table 2: Example Calculation of Isotopic Purity from Mass Spectrometry Data

IsotopologuePeak AreaCorrection FactorCorrected Peak AreaMolar Ratio (%)
M+01,0001.0001,0000.5
M+15000.9344670.2
M+23000.8872660.1
M+32000.8511700.1
M+41500.8221230.1
M+51,2000.7989580.5
M+6200,0000.999199,80098.5
Total 202,784 100.0

Note: The correction factors and peak areas are illustrative and will vary based on the specific instrument and experimental conditions.

Visualizations

G Workflow for Isotopic Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing prep_standard Prepare L-Gulono-1,4-lactone-13C6 Standard dilution Perform Serial Dilutions prep_standard->dilution lc_separation LC Separation dilution->lc_separation Inject Sample ms_detection HRMS Detection lc_separation->ms_detection eic Extract Ion Chromatograms ms_detection->eic integrate Integrate Isotopologue Peaks eic->integrate correct Correct for Natural Abundance integrate->correct calculate Calculate Isotopic Purity correct->calculate report report calculate->report

Caption: Experimental workflow for determining the isotopic purity of L-Gulono-1,4-lactone-¹³C₆.

Caption: Chemical structure of L-Gulono-1,4-lactone with all six carbon atoms labeled as ¹³C.

Conclusion

The accurate determination of the isotopic purity of L-Gulono-1,4-lactone-¹³C₆ is paramount for its effective use in quantitative research. This guide has detailed the primary analytical methodologies, experimental protocols, and data analysis procedures required to achieve a reliable assessment of isotopic enrichment. By employing high-resolution mass spectrometry and appropriate data correction strategies, researchers can ensure the quality and accuracy of their experimental results when utilizing this important stable isotope-labeled compound.

References

Synthesis of L-Gulono-1,4-lactone-¹³C₆: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Gulono-1,4-lactone-¹³C₆, a crucial isotopically labeled compound for metabolic research and as a precursor in the synthesis of ¹³C-labeled Vitamin C (L-ascorbic acid). The primary and most direct method detailed is the chemical synthesis via catalytic hydrogenation of commercially available L-ascorbic acid-¹³C₆. Additionally, potential biosynthetic routes are discussed, offering alternative strategies for its preparation.

Chemical Synthesis: Catalytic Hydrogenation of L-Ascorbic Acid-¹³C₆

The most direct and efficient method for preparing L-Gulono-1,4-lactone-¹³C₆ is the stereoselective catalytic reduction of L-ascorbic acid-¹³C₆. This method leverages the availability of the labeled starting material and provides a high-yielding pathway to the desired product.

Synthesis Pathway

The synthesis proceeds via the reduction of the double bond within the lactone ring of L-ascorbic acid, followed by the reduction of the ketone group to a secondary alcohol, yielding L-Gulono-1,4-lactone.

G cluster_0 Chemical Synthesis L-Ascorbic_acid_13C6 L-Ascorbic acid-¹³C₆ L-Gulono-1,4-lactone_13C6 L-Gulono-1,4-lactone-¹³C₆ L-Ascorbic_acid_13C6->L-Gulono-1,4-lactone_13C6 Catalytic Hydrogenation (e.g., Pd/C, H₂)

Diagram 1: Chemical Synthesis of L-Gulono-1,4-lactone-¹³C₆.
Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methods for the reduction of L-ascorbic acid.

Materials:

  • L-Ascorbic acid-¹³C₆

  • Palladium on activated carbon (Pd/C, 10 wt%)

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Recrystallization apparatus

  • Analytical equipment for product characterization (NMR, Mass Spectrometry)

Procedure:

  • Reactor Preparation: The hydrogenation reactor is thoroughly cleaned and dried. A magnetic stir bar is placed inside.

  • Charging the Reactor: L-Ascorbic acid-¹³C₆ and the Pd/C catalyst (typically 5-10 mol% relative to the substrate) are added to the reactor.

  • Solvent Addition: Anhydrous ethanol is added to dissolve the L-ascorbic acid-¹³C₆. A small amount of deionized water can be added to aid dissolution if necessary.

  • Inerting the System: The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (typically 3-5 atm). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. The reaction time can vary but is typically complete within 24 hours.

  • Catalyst Removal: Upon completion, the reactor is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with small portions of ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude L-Gulono-1,4-lactone-¹³C₆ is purified by recrystallization, typically from a solvent mixture such as ethanol/water or acetone/water, to yield the pure product as a white crystalline solid.

Quantitative Data
ParameterValue
Starting MaterialL-Ascorbic acid-¹³C₆
ProductL-Gulono-1,4-lactone-¹³C₆
Catalyst10% Palladium on Carbon
SolventEthanol
TemperatureRoom Temperature
Pressure3-5 atm H₂
Typical Yield>90%
Purity>98% (after recrystallization)

Biosynthetic Routes

While chemical synthesis from labeled L-ascorbic acid is the most direct approach, biosynthetic methods offer alternative strategies, particularly for large-scale production, starting from simpler labeled precursors like ¹³C₆-glucose. These routes are based on the established industrial processes for Vitamin C production, such as the Reichstein process.

Overview of the Two-Step Fermentation Process

A common industrial method for producing a precursor to Vitamin C involves a two-step fermentation process to synthesize 2-keto-L-gulonic acid (2-KLG), which can then be converted to L-gulonic acid and subsequently lactonized.

G cluster_1 Biosynthetic Route D-Glucose_13C6 D-Glucose-¹³C₆ D-Sorbitol_13C6 D-Sorbitol-¹³C₆ D-Glucose_13C6->D-Sorbitol_13C6 Hydrogenation L-Sorbose_13C6 L-Sorbose-¹³C₆ D-Sorbitol_13C6->L-Sorbose_13C6 Fermentation (e.g., Gluconobacter oxydans) 2-Keto-L-gulonic_acid_13C6 2-Keto-L-gulonic acid-¹³C₆ L-Sorbose_13C6->2-Keto-L-gulonic_acid_13C6 Fermentation (e.g., Ketogulonicigenium vulgare) L-Gulonic_acid_13C6 L-Gulonic acid-¹³C₆ 2-Keto-L-gulonic_acid_13C6->L-Gulonic_acid_13C6 Reduction L-Gulono-1,4-lactone_13C6 L-Gulono-1,4-lactone-¹³C₆ L-Gulonic_acid_13C6->L-Gulono-1,4-lactone_13C6 Lactonization

Diagram 2: Two-Step Fermentation Pathway for L-Gulono-1,4-lactone-¹³C₆.
Experimental Considerations for Biosynthetic Routes

  • Step 1: D-Sorbitol-¹³C₆ Production: D-Glucose-¹³C₆ is chemically hydrogenated to D-Sorbitol-¹³C₆.

  • Step 2: L-Sorbose-¹³C₆ Fermentation: D-Sorbitol-¹³C₆ is fermented using microorganisms like Gluconobacter oxydans to produce L-Sorbose-¹³C₆.

  • Step 3: 2-Keto-L-gulonic acid-¹³C₆ Fermentation: L-Sorbose-¹³C₆ is further fermented, often using a co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium, to yield 2-Keto-L-gulonic acid-¹³C₆.

  • Step 4: Reduction and Lactonization: The resulting 2-Keto-L-gulonic acid-¹³C₆ can be enzymatically or chemically reduced to L-gulonic acid-¹³C₆, which then undergoes spontaneous or acid-catalyzed lactonization to form L-Gulono-1,4-lactone-¹³C₆.

Note: The adaptation of these industrial processes to smaller-scale, isotopically labeled synthesis requires careful optimization of fermentation conditions and purification procedures to maximize isotopic incorporation and yield.

Product Characterization

The identity and purity of the synthesized L-Gulono-1,4-lactone-¹³C₆ should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum will show characteristic signals for the protons of the lactone ring and the dihydroxyethyl side chain. The coupling patterns will be consistent with the structure.
¹³C NMR The carbon-13 NMR spectrum will show six distinct signals, confirming the incorporation of the ¹³C label at all carbon positions.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the mass of L-Gulono-1,4-lactone-¹³C₆ (C₆H₁₀O₆ with all carbons as ¹³C), which is approximately 184.06 g/mol .
Melting Point The melting point should be consistent with the literature value for L-Gulono-1,4-lactone.

Safety Precautions

Standard laboratory safety procedures should be followed during all synthesis and purification steps. The use of a high-pressure hydrogenation reactor requires specific training and adherence to safety protocols. All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Conclusion

The synthesis of L-Gulono-1,4-lactone-¹³C₆ is most practically achieved through the catalytic hydrogenation of commercially available L-ascorbic acid-¹³C₆. This method offers a direct, high-yielding, and stereoselective route to the desired product. While biosynthetic pathways present viable alternatives, they require more extensive process development for isotopic labeling applications. The detailed experimental protocol and characterization data provided in this guide will be a valuable resource for researchers in the fields of metabolic studies, drug development, and nutritional science.

L-Gulono-1,4-lactone as a Vitamin C Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid (vitamin C) is an essential nutrient with significant antioxidant properties, playing a vital role in numerous physiological processes. While most animals can synthesize their own vitamin C, humans lack the terminal enzyme in the biosynthetic pathway, L-gulonolactone oxidase (GULO). This technical guide provides a comprehensive overview of L-Gulono-1,4-lactone, the direct precursor to L-ascorbic acid in this pathway, and its central role in the industrial production of vitamin C. The guide details the prominent manufacturing routes, the Reichstein process and the two-step fermentation method, presenting key quantitative data, detailed experimental protocols, and visual representations of the biochemical and industrial pathways.

Introduction

L-Gulono-1,4-lactone is a naturally occurring sugar lactone that serves as the immediate precursor in the biosynthesis of L-ascorbic acid in many species.[1] The enzymatic oxidation of L-Gulono-1,4-lactone is the final step in this pathway, a step that humans are incapable of performing due to a non-functional GULO gene.[2] This biological limitation necessitates the external supplementation of vitamin C, driving a large-scale industrial demand. The primary industrial synthesis methods leverage microbial and chemical conversions, with L-Gulono-1,4-lactone's precursor, 2-keto-L-gulonic acid (2-KLG), being a key intermediate.[3] This guide delves into the technical details of these processes, providing valuable information for researchers and professionals in the fields of biotechnology and pharmaceutical development.

Biochemical Pathway of Vitamin C Synthesis

In animals capable of synthesizing vitamin C, the pathway typically begins with D-glucose and proceeds through several intermediates to L-Gulono-1,4-lactone. The final step is the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, catalyzed by the FAD-dependent enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8).[2]

Vitamin C Biosynthesis D-Glucose D-Glucose D-Glucuronic acid D-Glucuronic acid D-Glucose->D-Glucuronic acid Oxidation L-Gulonic acid L-Gulonic acid D-Glucuronic acid->L-Gulonic acid Reduction L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic acid->L-Gulono-1,4-lactone Lactonization L-Ascorbic acid L-Ascorbic acid L-Gulono-1,4-lactone->L-Ascorbic acid GULO (Oxidation)

Figure 1: Animal biosynthetic pathway of L-ascorbic acid.

Industrial Production of Vitamin C

The two primary industrial methods for vitamin C production are the Reichstein process and the two-step fermentation process. Both methods utilize D-glucose as the starting material and converge on the production of 2-keto-L-gulonic acid (2-KLG), which is then chemically converted to L-ascorbic acid.

The Reichstein Process

Developed in the 1930s, the Reichstein process is a chemo-microbial method that has been a cornerstone of industrial vitamin C production.[4] It involves a combination of chemical and microbial transformation steps.

Reichstein Process cluster_chemical Chemical Synthesis cluster_microbial Microbial Fermentation cluster_chemical2 Chemical Synthesis D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Hydrogenation (Ni catalyst) L-Sorbose (B7814435) L-Sorbose D-Sorbitol->L-Sorbose Acetobacter sp. Diacetone-L-sorbose Diacetone-L-sorbose L-Sorbose->Diacetone-L-sorbose Acetonation 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid Diacetone-L-sorbose->2-Keto-L-gulonic acid Oxidation (KMnO4) L-Ascorbic acid L-Ascorbic acid 2-Keto-L-gulonic acid->L-Ascorbic acid Lactonization (Acid treatment)

Figure 2: Workflow of the Reichstein process for Vitamin C production.

Table 1: Quantitative Yields for the Reichstein Process

StepReactantProductYield (%)Reference(s)
HydrogenationD-GlucoseD-Sorbitol100[5][6]
Microbial OxidationD-SorbitolL-Sorbose60-95[5][6]
Acetonation & Oxidation to 2-KLGL-Sorbose2-Keto-L-gulonic acid~80-90[5][6]
Lactonization2-Keto-L-gulonic acidL-Ascorbic acid~75[5][6]
Overall Yield D-Glucose L-Ascorbic acid ~50-60 [7][8]
Two-Step Fermentation Process

A more modern and environmentally friendly approach, the two-step fermentation process, replaces some of the chemical steps of the Reichstein process with microbial fermentations.[9] This method is now widely used, particularly in China.[5]

Two-Step Fermentation cluster_chemical Chemical Synthesis cluster_fermentation1 First Fermentation cluster_fermentation2 Second Fermentation cluster_chemical2 Chemical Synthesis D-Glucose D-Glucose D-Sorbitol D-Sorbitol D-Glucose->D-Sorbitol Hydrogenation L-Sorbose L-Sorbose D-Sorbitol->L-Sorbose Gluconobacter oxydans 2-Keto-L-gulonic acid 2-Keto-L-gulonic acid L-Sorbose->2-Keto-L-gulonic acid Ketogulonicigenium vulgare + Bacillus sp. (co-culture) L-Ascorbic acid L-Ascorbic acid 2-Keto-L-gulonic acid->L-Ascorbic acid Lactonization (Acid treatment)

Figure 3: Workflow of the two-step fermentation process.

Table 2: Quantitative Yields for the Two-Step Fermentation Process

StepReactantProductYield (%)Reference(s)
First FermentationD-SorbitolL-Sorbose98[5][10]
Second FermentationL-Sorbose2-Keto-L-gulonic acid91.3-97[5][10][11]
Lactonization2-Keto-L-gulonic acidL-Ascorbic acidHigh[12]

Properties of L-Gulono-1,4-lactone and L-gulonolactone oxidase

Table 3: Physicochemical and Biochemical Properties

ParameterValueReference(s)
L-Gulono-1,4-lactone
Molecular FormulaC6H10O6[13]
Molar Mass178.14 g/mol [13]
StabilityStable under acidic conditions; hydrolyzes to L-gulonate under alkaline conditions (pH > 8.3)[14]
L-gulonolactone oxidase (rat liver)
Optimal pH6.5 - 8.3[14]
Optimal Temperature~30-40 °C[14]
Km for L-Gulono-1,4-lactone42 - 53.5 µM[14][15]
CofactorFlavin adenine (B156593) dinucleotide (FAD)[2]

Experimental Protocols

Microbial Conversion of D-Sorbitol to L-Sorbose

This protocol is based on the use of Gluconobacter oxydans.

Materials:

  • Gluconobacter oxydans strain

  • Culture medium (e.g., 28-30% w/w D-sorbitol, yeast extract, mineral salts)[16]

  • Fermenter with pH, temperature, and aeration control

Procedure:

  • Prepare and sterilize the fermentation medium.

  • Inoculate the medium with a seed culture of G. oxydans.

  • Maintain the fermentation at a controlled temperature (e.g., 30-35°C) and pH (e.g., 4.5-5.0).[4][16]

  • Provide adequate aeration (e.g., 0.5-1.5 L of air/L of medium/h).[16]

  • Monitor the conversion of D-sorbitol to L-sorbose over time (typically 24-48 hours) using analytical techniques such as HPLC.

  • Harvest the fermentation broth containing L-sorbose for the subsequent step.

Microbial Conversion of L-Sorbose to 2-Keto-L-gulonic acid (2-KLG)

This protocol utilizes a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.[17]

Materials:

  • Ketogulonicigenium vulgare and Bacillus megaterium strains

  • Fermentation medium (containing L-sorbose, corn steep liquor, urea, and mineral salts)[18]

  • Fermenter with pH, temperature, and aeration control

Procedure:

  • Prepare and sterilize the fermentation medium.

  • Prepare separate seed cultures of K. vulgare and B. megaterium.

  • Inoculate the fermentation medium with the seed cultures.

  • Maintain the fermentation at a controlled temperature and pH (e.g., 6.7-7.0).[18]

  • Ensure sufficient aeration and agitation.

  • Monitor the production of 2-KLG from L-sorbose using a suitable analytical method (e.g., HPLC).

  • The fermentation is typically carried out for an extended period until maximal 2-KLG concentration is achieved.

Chemical Conversion of 2-Keto-L-gulonic acid to L-Ascorbic Acid

This protocol describes an acid-catalyzed lactonization.[12]

Materials:

  • 2-keto-L-gulonic acid (hydrate form can be used)

  • Toluene (B28343) (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous HCl gas

  • Rotary evaporator

Procedure:

  • In a reaction flask, add 20 mL of toluene and heat to 65°C with stirring.

  • Add 5.0 g of 2-keto-L-gulonic acid to the heated toluene.

  • Immediately add 1.0 mL of concentrated HCl.

  • Bubble anhydrous HCl gas through the slurry at a rate of approximately 80 mL/minute for 2.5 hours while maintaining the temperature at 65°C.

  • After 2.5 hours, stop the HCl gas flow and cool the reaction mixture to room temperature.

  • Remove the toluene using a rotary evaporator at 30°C under reduced pressure.

  • To ensure dryness, add another 20 mL of toluene and repeat the evaporation step twice.

  • The resulting solid is crude L-ascorbic acid, which can be further purified by recrystallization.

L-gulonolactone Oxidase Activity Assay

This protocol is a modification for determining enzyme activity in a liver homogenate.[19]

Materials:

  • Liver tissue sample

  • Homogenization buffer (e.g., phosphate (B84403) buffer)

  • Substrate solution (10 mM L-Gulono-1,4-lactone)

  • Incubation buffer

  • Reagents for ascorbic acid quantification (e.g., for HPLC analysis)

Procedure:

  • Homogenize the liver tissue in cold buffer (e.g., 1:4 tissue to buffer ratio, w/w).

  • Centrifuge the homogenate to obtain the microsomal fraction (if desired).

  • Prepare a reaction mixture containing the enzyme preparation (homogenate or microsomal fraction) and the substrate solution in an incubation buffer.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a quenching agent like metaphosphoric acid).

  • Quantify the amount of L-ascorbic acid produced using a sensitive and specific method such as HPLC.

  • Express the enzyme activity based on the amount of ascorbic acid produced per unit time per milligram of protein.

HPLC Quantification of L-Ascorbic Acid

This is a general protocol for the quantification of vitamin C.[20]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic modifier, with pH adjusted to be acidic)

  • L-ascorbic acid standard

  • Sample preparation reagents (e.g., metaphosphoric acid for protein precipitation and stabilization)

Procedure:

  • Prepare a standard curve using known concentrations of L-ascorbic acid.

  • Prepare the sample by extracting the ascorbic acid and stabilizing it (e.g., with metaphosphoric acid).

  • Centrifuge the sample to remove any precipitates.

  • Inject a known volume of the standard and sample solutions into the HPLC system.

  • Elute the components using the specified mobile phase and flow rate.

  • Detect the ascorbic acid peak at the appropriate wavelength (e.g., 245-280 nm for UV detection) or potential (for electrochemical detection).

  • Quantify the amount of L-ascorbic acid in the sample by comparing its peak area to the standard curve.

Conclusion

L-Gulono-1,4-lactone remains a molecule of significant interest due to its direct precursor relationship to L-ascorbic acid. While its direct use in industrial vitamin C production is limited, the understanding of its role in the native biosynthetic pathway has been instrumental in the development and optimization of industrial processes like the Reichstein and two-step fermentation methods. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals aiming to further innovate in the field of vitamin C synthesis, whether through the improvement of existing methods or the development of novel biosynthetic pathways.

References

The Final Step: A Technical Guide to the Biosynthesis of Ascorbic Acid from L-Gulono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of L-Gulono-1,4-lactone to L-ascorbic acid, a critical final step in the biosynthesis of Vitamin C in many species. This document details the core enzyme, L-gulonolactone oxidase (GLO), its kinetic properties, and detailed experimental protocols for its study.

Introduction

L-ascorbic acid (Vitamin C) is an essential nutrient for humans, playing a vital role as an antioxidant and a cofactor in numerous enzymatic reactions. While humans and other primates have lost the ability to synthesize ascorbic acid due to a mutation in the gene encoding L-gulonolactone oxidase (GLO), this enzyme is functional in many other animals. GLO catalyzes the oxidation of L-Gulono-1,4-lactone, the terminal step in the ascorbic acid biosynthetic pathway. Understanding the mechanism and kinetics of this enzyme is crucial for various fields, including biochemistry, nutritional science, and drug development.

The enzymatic reaction is a direct oxidation of L-gulono-1,4-lactone by molecular oxygen, producing L-ascorbic acid and hydrogen peroxide.[1][2] This reaction is catalyzed by L-gulonolactone oxidase (EC 1.1.3.8), a flavoprotein containing FAD as a cofactor.[2]

L-Gulonolactone Oxidase (GLO): Properties and Kinetics

L-gulonolactone oxidase is a microsomal enzyme, primarily located in the liver of species that can synthesize ascorbic acid.[3] Its activity is influenced by various factors, including pH, temperature, and the presence of inhibitors. A summary of the key quantitative data for GLO from various sources is presented below.

Data Presentation

Table 1: Kinetic Parameters of L-Gulonolactone Oxidase from Various Species

SpeciesSourceKm for L-Gulono-1,4-lactone (mM)Vmax (µmol/min/mg protein)Optimal pHOptimal Temperature (°C)Reference
Rat (recombinant, full-length)E. coli0.0535 ± 0.005780 ± 45 (U/mg)7.040[4]
Rat (recombinant, C-terminal domain)E. coli0.042 ± 0.0063374 ± 20 (U/mg)6.530[4]
ChickenKidney microsomes0.007Not ReportedNot ReportedNot Reported[4]
GoatLiver0.15Not ReportedNot ReportedNot Reported[4]
Grifola frondosaFruit body24 ± 1Not Reported7.045[4]
Arabidopsis thaliana (recombinant AtGulLO5)Plant33.8Not Reported8.0 - 9.0>35[5]

Table 2: Influence of pH and Temperature on Recombinant Rat GLO Stability

ParameterConditionStabilityReference
pH6.5 - 8.5Stable[4]
pH< 6.5 or > 8.5Decreased stability[4]
Temperature20 - 40°CStable[4]
Temperature> 40°CDecreased stability[4]

Experimental Protocols

This section provides detailed methodologies for the isolation of microsomes containing GLO and the subsequent enzymatic assay.

Isolation of Rat Liver Microsomes

This protocol is adapted from standard cell fractionation procedures for the preparation of microsomes.

Materials:

  • Male Wistar rats (or other suitable species)

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-Speed Centrifuge

  • Ultracentrifuge

  • Dounce homogenizer

  • Protease inhibitors

Procedure:

  • Euthanize the rat according to approved animal handling protocols.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold Homogenization Buffer.

  • Homogenize the minced liver in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial supernatant) and centrifuge it at 105,000 x g for 60 minutes at 4°C.

  • The resulting pellet contains the microsomal fraction. Discard the supernatant (cytosol).

  • Gently wash the microsomal pellet by resuspending it in Homogenization Buffer and repeating the ultracentrifugation step.

  • Resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., Homogenization Buffer containing 20% glycerol) and store at -80°C.

Enzymatic Assay of L-Gulonolactone Oxidase

This spectrophotometric assay measures the rate of ascorbic acid formation by monitoring the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP).[6]

Materials:

  • Microsomal preparation (from section 3.1)

  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • Substrate solution: 10 mM L-Gulono-1,4-lactone in Assay Buffer (prepare fresh)

  • DCPIP solution: 0.5 mM 2,6-dichlorophenolindophenol in water

  • Spectrophotometer

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, prepare the reaction mixture containing:

    • 800 µL of Assay Buffer

    • 100 µL of microsomal suspension (adjust protein concentration for linear reaction rate)

    • 50 µL of DCPIP solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the 10 mM L-Gulono-1,4-lactone substrate solution and mix immediately.

  • Monitor the decrease in absorbance at 600 nm for 5-10 minutes, taking readings every 30 seconds. The decrease in absorbance is due to the reduction of DCPIP by the newly synthesized ascorbic acid.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.

  • A control reaction without the L-Gulono-1,4-lactone substrate should be performed to account for any non-enzymatic reduction of DCPIP.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

GLO_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L-Gulono-1,4-lactone L-Gulono-1,4-lactone GLO L-Gulonolactone Oxidase (GLO) L-Gulono-1,4-lactone->GLO O2 O2 O2->GLO Ascorbic Acid Ascorbic Acid GLO->Ascorbic Acid H2O2 H2O2 GLO->H2O2

Caption: Enzymatic conversion of L-Gulono-1,4-lactone to Ascorbic Acid.

Microsome_Isolation_Workflow start Start: Rat Liver Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge at 10,000 x g (Pellet: Nuclei, Mitochondria) homogenize->centrifuge1 supernatant1 Collect Supernatant (Post-Mitochondrial Fraction) centrifuge1->supernatant1 ultracentrifuge1 Ultracentrifuge at 105,000 x g supernatant1->ultracentrifuge1 pellet1 Pellet: Microsomal Fraction ultracentrifuge1->pellet1 supernatant2 Discard Supernatant (Cytosol) ultracentrifuge1->supernatant2 wash Wash Pellet with Homogenization Buffer pellet1->wash ultracentrifuge2 Repeat Ultracentrifugation wash->ultracentrifuge2 final_pellet Final Microsomal Pellet ultracentrifuge2->final_pellet store Resuspend and Store at -80°C final_pellet->store

Caption: Workflow for the isolation of liver microsomes.

GLO_Assay_Workflow start Start: Prepare Reaction Mixture mix Assay Buffer + Microsomes + DCPIP Solution start->mix incubate Incubate at 37°C (5 minutes) mix->incubate add_substrate Add L-Gulono-1,4-lactone (Initiate Reaction) incubate->add_substrate measure Monitor Absorbance at 600 nm (5-10 minutes) add_substrate->measure analyze Calculate Reaction Rate measure->analyze

Caption: Experimental workflow for the GLO enzymatic assay.

GLO_Activity_Factors cluster_enhancers Enhancing Factors cluster_inhibitors Inhibitory Factors center_node GLO Activity Optimal pH (6.5-7.0) Optimal pH (6.5-7.0) Optimal pH (6.5-7.0)->center_node Optimal Temp (30-45°C) Optimal Temp (30-45°C) Optimal Temp (30-45°C)->center_node Substrate Availability Substrate Availability Substrate Availability->center_node Extreme pH Extreme pH Extreme pH->center_node High Temperature High Temperature High Temperature->center_node Competitive Inhibitors Competitive Inhibitors Competitive Inhibitors->center_node

Caption: Factors influencing L-Gulonolactone Oxidase activity.

References

The Linchpin of Vitamin C Synthesis: A Technical Guide to L-gulonolactone Oxidase (GULO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-gulonolactone oxidase (GULO), the terminal enzyme in the ascorbic acid biosynthetic pathway in most vertebrates. Its functional absence in humans and other species necessitates a dietary intake of vitamin C, making the study of GULO crucial for understanding health, disease, and the development of novel therapeutic strategies.

Introduction: The Significance of GULO in Vitamin C Homeostasis

Vitamin C, or ascorbic acid, is a vital water-soluble antioxidant and enzymatic cofactor essential for a multitude of physiological processes, including collagen synthesis, neurotransmitter production, and immune function.[1][2] While the majority of vertebrates can synthesize their own vitamin C from glucose, a notable exception exists for humans, other primates, guinea pigs, and certain bat and bird species.[3][4] This inability is directly linked to the loss of a functional L-gulonolactone oxidase (GULO) enzyme, which catalyzes the final and rate-limiting step in the vitamin C biosynthesis pathway.[4][5] The genetic remnants of the GULO gene exist in these species as a non-functional pseudogene, a fascinating example of evolutionary genetic drift.[3] Consequently, these species are entirely dependent on dietary sources of vitamin C to prevent the fatal deficiency disease, scurvy.[4][5] Understanding the biochemical role, genetic basis, and physiological consequences of GULO deficiency is paramount for research into a wide array of pathological conditions linked to oxidative stress and for the development of targeted therapies.

The Biochemical Function of L-gulonolactone Oxidase

L-gulonolactone oxidase (EC 1.1.3.8) is a microsomal enzyme primarily located in the endoplasmic reticulum of hepatocytes in mammals and in the kidney of reptiles and birds.[3][5] It catalyzes the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid.[3]

The enzymatic reaction is as follows:

L-gulono-1,4-lactone + O₂ → 2-keto-L-gulonolactone + H₂O₂ → L-ascorbic acid + H₂O₂

This reaction utilizes Flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[3] The enzyme binds to L-gulono-1,4-lactone and, through an oxidative process involving molecular oxygen, facilitates the formation of the unstable intermediate 2-keto-L-gulonolactone. This intermediate rapidly undergoes a non-enzymatic tautomerization to yield the final product, L-ascorbic acid.[3]

The Genetics of GULO Deficiency

The inability of humans and certain other species to synthesize vitamin C is a direct result of mutations within the GULO gene, rendering it a non-functional pseudogene (GULOP).[3] In humans, the GULOP is located on chromosome 8p21.[3] The gene has sustained numerous mutations, including frameshift deletions and the introduction of premature stop codons, which completely abolish the production of a functional GULO enzyme.[3] This genetic inactivation is believed to have occurred independently in different evolutionary lineages, a phenomenon known as convergent evolution.[3]

The loss of a functional GULO gene has profound implications for human health, creating an absolute dietary requirement for vitamin C. This genetic "inborn error of metabolism" underpins the susceptibility to scurvy and may play a role in the pathogenesis of other diseases characterized by chronic oxidative stress.[5]

Quantitative Data on GULO and Vitamin C Levels

The functional status of the GULO gene directly impacts the circulating levels of vitamin C in different species. The following tables summarize available quantitative data on GULO enzyme kinetics and serum vitamin C concentrations.

Table 1: Kinetic Parameters of L-gulonolactone Oxidase

SpeciesEnzyme SourceK_m (μM)V_max (U/mg protein)Reference
Rat (Rattus norvegicus)Recombinant full-length GULO (fGULO)53.5 ± 5.0780 ± 45[6]
Rat (Rattus norvegicus)Recombinant C-terminal domain (cGULO)42.0 ± 6.3374 ± 20[6]

Table 2: Comparative Serum Vitamin C Concentrations

SpeciesGULO StatusSerum Vitamin C (μmol/L)Reference
Human (Homo sapiens)DeficientAdequate: ~50[7]
Dog (Canis lupus familiaris)ProficientAverage: 35.9[7]
Goat (Capra aegagrus hircus)Proficient100 - 110[7]
Sheep (Ovis aries)Proficient265 - 270[7]
Cattle (Bos taurus)Proficient160 - 350[7]
Wild-type Mouse (Mus musculus)Proficient~88.41[8]
Gulo-/- Mouse (supplemented)Deficient~80.90 (with 3.3 g/L Vitamin C)[8]
Gulo-/- Mouse (unsupplemented)DeficientSignificant decrease after 1 week[8]

Key Experimental Protocols

Protocol for Spectrophotometric Assay of L-gulonolactone Oxidase Activity

This protocol provides a method for quantifying GULO activity in tissue homogenates by measuring the formation of ascorbic acid.

Principle: The assay measures the rate of L-ascorbic acid production from the substrate L-gulono-1,4-lactone. The ascorbic acid formed reduces a colored indicator, allowing for spectrophotometric quantification.

Reagents and Buffers:

  • Homogenization Buffer: 0.1 M Phosphate buffer (pH 7.4) containing 0.25 M Sucrose and 1 mM EDTA.

  • Substrate Solution: 10 mM L-gulono-1,4-lactone in Homogenization Buffer.

  • Reaction Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • Colorimetric Reagent: 0.2% 2,6-dichlorophenolindophenol (DCPIP) solution.

  • Standard Solution: 1 mM L-ascorbic acid in Homogenization Buffer.

  • Protein Assay Reagent (e.g., Bradford or BCA).

Procedure:

  • Tissue Preparation:

    • Excise liver or kidney tissue from the subject animal and immediately place it in ice-cold Homogenization Buffer.

    • Mince the tissue and homogenize using a Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

    • Carefully collect the supernatant (microsomal fraction) for the enzyme assay.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 100 µL of the tissue supernatant.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 200 µL of ice-cold 10% trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification of Ascorbic Acid:

    • Prepare a standard curve using the L-ascorbic acid Standard Solution.

    • In a 96-well plate, add a known volume of the supernatant from the reaction mixture and the standards.

    • Add the DCPIP solution to each well. The blue color of the DCPIP will be reduced by ascorbic acid, leading to a color change.

    • Measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.

    • Calculate the concentration of ascorbic acid produced in the samples by comparing their absorbance to the standard curve.

Data Analysis: Express the GULO activity as nanomoles of ascorbic acid produced per minute per milligram of protein (nmol/min/mg protein).

Protocol for Molecular Analysis of the GULO Pseudogene

This protocol outlines the steps for amplifying and sequencing the GULO pseudogene to identify mutations.

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific regions of the GULO pseudogene from genomic DNA. The amplified fragments are then sequenced to identify mutations such as deletions, insertions, and point mutations that lead to its inactivation.

Reagents and Materials:

  • Genomic DNA extraction kit.

  • PCR primers designed to flank specific exons or regions of interest within the GULO gene of the target species.

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Agarose (B213101) gel and electrophoresis equipment.

  • DNA sequencing service or in-house sequencing platform.

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from a suitable tissue sample (e.g., blood, liver) using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers for the target GULO region, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an optimized thermal cycling program (annealing temperature will depend on the specific primers used).

    • Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.

  • DNA Sequencing:

    • Purify the PCR products to remove primers and unincorporated dNTPs.

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

Data Analysis:

  • Align the obtained DNA sequences with a functional GULO gene sequence from a species that can synthesize vitamin C (e.g., rat or mouse).

  • Identify and characterize any mutations, such as deletions, insertions, premature stop codons, or frameshift mutations, that would result in a non-functional protein.

Visualizations of Pathways and Workflows

Vitamin_C_Biosynthesis_Pathway Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Multiple Steps UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Ascorbic_Acid Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->Ascorbic_Acid GULO (L-gulonolactone oxidase)

GULO_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Liver/Kidney) Homogenization 2. Homogenization Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (Obtain Microsomal Fraction) Homogenization->Centrifugation Protein_Quantification 4. Protein Quantification Centrifugation->Protein_Quantification Incubation 5. Incubation with L-gulono-1,4-lactone Protein_Quantification->Incubation Reaction_Stop 6. Stop Reaction (TCA) Incubation->Reaction_Stop Spectrophotometry 7. Spectrophotometric Measurement Reaction_Stop->Spectrophotometry Data_Analysis 8. Calculation of GULO Activity Spectrophotometry->Data_Analysis

GULO_Gene_Status_Logic Functional_GULO Functional GULO Gene Synthesis Endogenous Vitamin C Synthesis Functional_GULO->Synthesis NonFunctional_GULO Non-Functional GULO Pseudogene No_Synthesis No Endogenous Vitamin C Synthesis NonFunctional_GULO->No_Synthesis Dietary_Requirement Dietary Vitamin C Required No_Synthesis->Dietary_Requirement

The Role of GULO in Drug Development and Research

The study of GULO and its deficiency has significant implications for drug development and biomedical research.

  • Animal Models: The development of GULO knockout (Gulo−/−) mice has provided an invaluable animal model that, like humans, is dependent on dietary vitamin C.[9] These models are instrumental in studying the in vivo roles of vitamin C in various physiological and pathological processes, including cardiovascular disease, cancer, and neurodegenerative disorders.[9]

  • Oxidative Stress Research: Given vitamin C's role as a major antioxidant, GULO-deficient models are crucial for investigating the mechanisms of oxidative stress and the efficacy of antioxidant-based therapies.

  • Human Health and Disease: A deeper understanding of the consequences of GULO inactivation can inform nutritional recommendations and the development of strategies to mitigate the risks associated with suboptimal vitamin C status in human populations. While gene therapy to restore GULO function in humans is a distant prospect, research into the downstream effects of its absence can identify novel therapeutic targets.

Conclusion

L-gulonolactone oxidase stands as a pivotal enzyme in vertebrate biology, the absence of which has had a profound evolutionary and physiological impact on humans and other affected species. The study of GULO not only illuminates a key metabolic pathway but also provides a critical lens through which to examine the roles of vitamin C in health and disease. For researchers and drug development professionals, a thorough understanding of GULO's function, genetics, and the consequences of its deficiency is essential for advancing our knowledge of human physiology and for the development of innovative therapeutic interventions. Future research should focus on further elucidating the tissue-specific roles of vitamin C enabled by GULO-proficient animal models and exploring the potential for modulating vitamin C-dependent pathways for therapeutic benefit.

References

L-Gulono-1,4-lactone-13C6 for Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, particularly Carbon-13 (¹³C), has become the gold standard for quantifying intracellular metabolic fluxes.[1][2][3] This technical guide focuses on the application of a specialized tracer, L-Gulono-1,4-lactone-¹³C6, for investigating the metabolic flux through the L-ascorbic acid (vitamin C) biosynthesis pathway. While less common than tracers like [U-¹³C]-glucose, L-Gulono-1,4-lactone-¹³C6 offers a targeted approach to probe the dynamics of vitamin C synthesis in organisms that possess this pathway. This document provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and the potential applications of using L-Gulono-1,4-lactone-¹³C6 in metabolic research and drug development.

Introduction to ¹³C Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique that utilizes ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic networks.[1][2] By introducing a substrate enriched with ¹³C, researchers can monitor the incorporation of these heavy isotopes into downstream metabolites. The resulting mass isotopomer distributions (MIDs) of these metabolites are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][4] These MIDs serve as inputs for computational models that estimate the rates (fluxes) of intracellular reactions.[4][5] ¹³C-MFA provides a quantitative snapshot of cellular metabolism, offering insights into pathway activity, metabolic bottlenecks, and the effects of genetic or pharmacological perturbations.[1]

The Role of L-Gulono-1,4-lactone in Vitamin C Biosynthesis

L-ascorbic acid (vitamin C) is an essential antioxidant and enzymatic cofactor. In many animals, the biosynthesis of vitamin C proceeds from D-glucose via the formation of UDP-D-glucuronic acid, L-gulonic acid, and subsequently L-gulono-1,4-lactone.[6] The final step in this pathway is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[6][7] Notably, humans and some other animals lack a functional GULO enzyme and therefore cannot synthesize their own vitamin C.[7][8]

Some plants have also been shown to convert L-gulono-1,4-lactone to L-ascorbic acid, suggesting the presence of an alternative or partial animal-like pathway.[9][10] L-Gulono-1,4-lactone-¹³C6, with all six carbon atoms labeled, serves as a direct probe for the flux through this terminal part of the vitamin C biosynthesis pathway.

Experimental Design and Protocols

A successful ¹³C-MFA experiment using L-Gulono-1,4-lactone-¹³C6 requires careful planning and execution. The following sections outline the key experimental steps.

Cell Culture and Isotopic Labeling

The initial step involves culturing the biological system of interest (e.g., cell lines, tissues) in a medium containing L-Gulono-1,4-lactone-¹³C6.

Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that ensures they are in the mid-exponential growth phase at the time of metabolite extraction.

  • Media Preparation: Prepare a custom culture medium containing a precise concentration of L-Gulono-1,4-lactone-¹³C6. The standard carbon source (e.g., glucose) should still be present to maintain normal cellular metabolism.

  • Initiate Labeling: Replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time will need to be determined empirically for the specific biological system.

Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.

Protocol 2: Metabolite Quenching and Extraction

  • Quenching: Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl) to stop metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to lyse the cells and precipitate macromolecules.

  • Collection: Scrape the cell lysate and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed to pellet cell debris and precipitated macromolecules.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.

Analytical Measurement

The isotopic labeling patterns of the target metabolites are measured using mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: The metabolite extracts are dried and may require derivatization to improve their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis of underivatized metabolites.

  • Instrumentation: A high-resolution mass spectrometer is used to measure the mass-to-charge ratio (m/z) of the metabolites and their fragments.

  • Data Acquisition: The instrument acquires data across a specified mass range to detect the different mass isotopomers of the metabolites of interest (e.g., L-ascorbic acid).

Data Presentation and Interpretation

The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for key metabolites. This quantitative data is best summarized in tables for clear comparison.

Table 1: Hypothetical Mass Isotopomer Distribution of L-Ascorbic Acid after Labeling with L-Gulono-1,4-lactone-¹³C6

Mass IsotopomerRelative Abundance (%)
M+05
M+12
M+21
M+32
M+45
M+685

This table illustrates the expected outcome where the majority of the L-ascorbic acid pool becomes fully labeled (M+6), indicating a high flux from L-Gulono-1,4-lactone.

Table 2: Calculated Metabolic Fluxes in a Hypothetical Experiment

Metabolic ReactionFlux Rate (nmol/10⁶ cells/hr)
L-Gulono-1,4-lactone uptake50.0 ± 2.5
L-Gulono-1,4-lactone → L-Ascorbic acid42.5 ± 3.1
L-Ascorbic acid degradation7.5 ± 1.2

This table presents the calculated flux rates based on the MID data, providing a quantitative measure of the activity of the vitamin C biosynthesis pathway.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

Vitamin C Biosynthesis Pathway

The following diagram illustrates the final step of the animal vitamin C biosynthesis pathway, where L-Gulono-1,4-lactone is converted to L-ascorbic acid.

Vitamin_C_Pathway L-Gulono-1,4-lactone-13C6 This compound L-Ascorbic_acid-13C6 L-Ascorbic acid-13C6 This compound->L-Ascorbic_acid-13C6 O2 -> H2O2 GULO L-gulono-1,4-lactone oxidase (GULO) GULO->L-Ascorbic_acid-13C6 MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching 3. Metabolite Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (MID Calculation) Analysis->Data_Processing Flux_Estimation 7. Flux Estimation (Modeling) Data_Processing->Flux_Estimation Statistical_Analysis 8. Statistical Analysis Flux_Estimation->Statistical_Analysis

References

A Comparative Analysis of Ascorbic Acid Biosynthesis: Plant vs. Animal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (vitamin C) is a vital antioxidant and enzymatic cofactor in a vast array of biological processes across different kingdoms. While most plants and animals possess the ability to synthesize this essential molecule, the biosynthetic routes they employ have diverged significantly. This technical guide provides a comprehensive comparison of the core pathways of ascorbic acid synthesis in plants and animals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling networks. Understanding these differences is crucial for research in plant biology, human nutrition, and the development of novel therapeutic strategies.

I. The Plant Pathway: A Multi-faceted Approach Centered on L-Galactose

Plants primarily synthesize ascorbic acid via the L-galactose pathway, also known as the Smirnoff-Wheeler pathway.[1] This pathway originates from D-glucose-6-phosphate and proceeds through a series of enzymatic steps. While the L-galactose pathway is considered the major route, alternative pathways involving D-galacturonic acid, L-gulose, and myo-inositol have also been proposed, suggesting a more complex and potentially redundant system for ascorbate (B8700270) production in plants.[2]

Core L-Galactose Pathway

The L-galactose pathway can be summarized by the following key enzymatic reactions:

  • Phosphomannose Isomerase (PMI): Converts D-fructose-6-phosphate to D-mannose-6-phosphate.

  • Phosphomannomutase (PMM): Isomerizes D-mannose-6-phosphate to D-mannose-1-phosphate.

  • GDP-D-mannose pyrophosphorylase (GMPP/VTC1): Catalyzes the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP. This is considered a key regulatory step.[3][4]

  • GDP-D-mannose-3',5'-epimerase (GME): Converts GDP-D-mannose to GDP-L-galactose.

  • GDP-L-galactose phosphorylase (GGP/VTC2): The first committed step in the pathway, converting GDP-L-galactose to L-galactose-1-phosphate. This step is a major point of regulation.[5]

  • L-galactose-1-phosphate phosphatase (GPP/VTC4): Dephosphorylates L-galactose-1-phosphate to L-galactose.

  • L-galactose dehydrogenase (L-GalDH): Oxidizes L-galactose to L-galactono-1,4-lactone.

  • L-galactono-1,4-lactone dehydrogenase (GLDH): The final step, oxidizing L-galactono-1,4-lactone to L-ascorbic acid in the mitochondria.

Regulation of the Plant Pathway

Ascorbic acid biosynthesis in plants is tightly regulated at multiple levels:

  • Transcriptional Regulation: The expression of several genes in the L-galactose pathway, particularly VTC2, is induced by light.[6] Conversely, high levels of ascorbic acid can lead to feedback inhibition by suppressing the transcription of VTC2.[6]

  • Post-transcriptional Regulation: An upstream open reading frame (uORF) in the 5' untranslated region of the VTC2 mRNA plays a crucial role in the feedback regulation of its translation.[5] High ascorbate levels promote the translation of this uORF, which in turn represses the translation of the main VTC2 coding sequence.[5]

  • Feedback Inhibition: The activity of L-galactose dehydrogenase can be competitively inhibited by ascorbic acid, providing another layer of feedback control on the pathway.[7]

Diagram of the Plant L-Galactose Pathway

Plant_Ascorbic_Acid_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P PMI M1P D-Mannose-1-P M6P->M1P PMM GDP_Man GDP-D-Mannose M1P->GDP_Man GMPP (VTC1) GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME Gal1P L-Galactose-1-P GDP_Gal->Gal1P GGP (VTC2) Gal L-Galactose Gal1P->Gal GPP (VTC4) GalL L-Galactono-1,4-lactone Gal->GalL L-GalDH Gal->GalL GalL_mito L-Galactono-1,4-lactone GalL->GalL_mito Transport AsA L-Ascorbic Acid GalL_mito->AsA GLDH GGP GGP AsA->GGP Feedback Inhibition (Translational) L_GalDH_edge L_GalDH_edge AsA->L_GalDH_edge Feedback Inhibition (Competitive)

Figure 1: The L-galactose pathway for ascorbic acid biosynthesis in plants.

II. The Animal Pathway: A More Linear Route with a Critical Final Step

In most animals, ascorbic acid is synthesized from D-glucose via the glucuronate pathway.[8] This pathway is generally shorter and appears to be less complex than the primary plant pathway.

Core Animal Pathway

The key steps in the animal ascorbic acid synthesis pathway are:

  • UDP-glucose 6-dehydrogenase: Oxidizes UDP-glucose to UDP-glucuronate.

  • Glucuronate Reductase: Reduces D-glucuronate to L-gulonate.

  • Gluconolactonase: Converts L-gulonate to L-gulono-1,4-lactone.

  • L-gulonolactone oxidase (GULO): The final and critical enzyme, which oxidizes L-gulono-1,4-lactone to L-ascorbic acid.[9]

The GULO Pseudogene and Dietary Dependence

A significant number of animal species, including humans, other primates, and guinea pigs, are unable to synthesize their own ascorbic acid.[10] This inability is due to mutations in the gene encoding L-gulonolactone oxidase (GULO), rendering it a non-functional pseudogene.[3] Consequently, these species must obtain vitamin C from their diet.

Regulation of the Animal Pathway

The regulation of the animal pathway is less extensively characterized compared to the plant pathway. The expression of the GULO gene is known to be subject to transcriptional control, though the specific regulatory factors are not fully elucidated.[11] There is currently limited evidence for significant feedback inhibition within the core animal pathway.

Diagram of the Animal Ascorbic Acid Pathway

Animal_Ascorbic_Acid_Pathway cluster_gulo GULO Gene Status Glucose D-Glucose UDP_Glc UDP-D-Glucose Glucose->UDP_Glc UDP_GlcA UDP-D-Glucuronate UDP_Glc->UDP_GlcA UDP-glucose 6-dehydrogenase GlcA D-Glucuronate UDP_GlcA->GlcA Gulonate L-Gulonate GlcA->Gulonate Glucuronate Reductase GulonoL L-Gulono-1,4-lactone Gulonate->GulonoL Gluconolactonase AsA L-Ascorbic Acid GulonoL->AsA L-gulonolactone oxidase (GULO) GULO_functional Functional GULO (e.g., Rat, Goat) GULO_nonfunctional Non-functional GULO (e.g., Human, Guinea Pig)

Figure 2: The glucuronate pathway for ascorbic acid biosynthesis in animals.

III. Quantitative Data on Key Enzymes

The following tables summarize available kinetic data for key enzymes in the plant and animal ascorbic acid synthesis pathways. It is important to note that these values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in the Plant L-Galactose Pathway

EnzymeOrganismSubstrateKm (µM)VmaxReference
Phosphomannose Isomerase (PMI)Arabidopsis thalianaD-Fructose-6-P1507.78 µmol/min/mg[12]
Phosphomannomutase (PMM)Arabidopsis thalianaD-Mannose-1-P--[13]
GDP-L-galactose phosphorylase (GGP/VTC2)Arabidopsis thalianaGDP-L-galactose--[14]
L-galactose-1-P phosphatase (VTC4)Arabidopsis thalianaL-Galactose-1-P1075.4 units[5]

Table 2: Kinetic Parameters of Key Enzymes in the Animal Glucuronate Pathway

EnzymeOrganismSubstrateKm (mM)VmaxReference
UDP-glucose 6-dehydrogenaseHumanUDP-glucose--[15]
Glucuronolactone ReductaseRat (kidney)D-Glucuronolactone9-[10]
L-gulonolactone oxidase (GULO)RatL-Gulono-1,4-lactone0.0535-[16]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ascorbic acid biosynthesis.

A. Plant Pathway Enzyme Assays

1. GDP-D-mannose pyrophosphorylase (VTC1) Activity Assay

This assay measures the formation of GDP-D-mannose from D-mannose-1-phosphate and GTP.

  • Principle: The pyrophosphate (PPi) produced in the reaction is coupled to the oxidation of NADH via PPi-dependent phosphofructokinase, aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

  • Reaction Mixture (1 mL):

    • 100 mM HEPES-KOH (pH 7.5)

    • 5 mM MgCl2

    • 1 mM DTT

    • 0.2 mM NADH

    • 1 mM D-mannose-1-phosphate

    • 1 mM GTP

    • 1 unit PPi-dependent phosphofructokinase

    • 1 unit aldolase

    • 10 units triose-phosphate isomerase

    • 1 unit glycerol-3-phosphate dehydrogenase

    • Plant extract

  • Procedure:

    • Combine all reagents except the plant extract and incubate at 30°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the plant extract.

    • Monitor the decrease in absorbance at 340 nm for 10-15 minutes.

    • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).

2. L-galactose-1-phosphate Phosphatase (VTC4) Activity Assay

This assay quantifies the release of inorganic phosphate (B84403) (Pi) from L-galactose-1-phosphate.

  • Principle: The amount of Pi released is determined colorimetrically using the molybdate-malachite green method.

  • Reaction Mixture (200 µL):

    • 50 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl2

    • 1 mM L-galactose-1-phosphate

    • Enzyme extract

  • Procedure:

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 800 µL of the molybdate-malachite green reagent.

    • After 15 minutes of color development at room temperature, measure the absorbance at 650 nm.

    • Quantify the Pi released using a standard curve prepared with KH2PO4.

B. Animal Pathway Enzyme Assays

1. UDP-glucose 6-dehydrogenase Assay

This spectrophotometric assay measures the production of NADH.

  • Principle: The conversion of UDP-glucose to UDP-glucuronate is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm is monitored.

  • Reaction Mixture (1 mL):

    • 100 mM Glycine-NaOH buffer (pH 8.7)

    • 2 mM NAD+

    • 1 mM UDP-glucose

    • Enzyme sample

  • Procedure:

    • Combine all reagents except the enzyme sample and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme sample.

    • Record the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1cm-1).[17]

2. L-gulonolactone oxidase (GULO) Activity Assay

This assay measures the formation of ascorbic acid from L-gulono-1,4-lactone.[18]

  • Principle: The ascorbic acid produced is quantified colorimetrically.

  • Reaction Mixture (1 mL):

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 50 mM Sodium citrate

    • 1 mM Dithiothreitol

    • 10 µM FAD

    • 2.5 mM L-gulono-γ-lactone

    • Microsomal fraction (enzyme source)

  • Procedure:

    • Incubate the reaction mixture under aerobic conditions with vigorous shaking at 37°C for 15 minutes.[18]

    • Stop the reaction by adding trichloroacetic acid to a final concentration of 5%.[18]

    • Centrifuge to pellet the precipitated protein.

    • Quantify the ascorbic acid in the supernatant using a suitable colorimetric method (e.g., with 2,6-dichlorophenolindophenol).

V. Logical Relationships and Experimental Workflows

Workflow for Investigating Pathway Regulation

Regulation_Workflow start Hypothesize Regulatory Mechanism gene_expression Analyze Gene Expression (qRT-PCR, RNA-Seq) start->gene_expression protein_level Analyze Protein Levels (Western Blot, Proteomics) start->protein_level enzyme_activity Measure Enzyme Activity (In vitro assays) start->enzyme_activity metabolite_levels Quantify Metabolite Levels (HPLC, LC-MS) start->metabolite_levels mutant_analysis Analyze Mutants or Transgenic Lines gene_expression->mutant_analysis protein_level->mutant_analysis enzyme_activity->mutant_analysis metabolite_levels->mutant_analysis conclusion Elucidate Regulatory Mechanism mutant_analysis->conclusion

Figure 3: A generalized workflow for studying the regulation of ascorbic acid synthesis.

VI. Conclusion

The biosynthesis of ascorbic acid in plants and animals represents a fascinating example of convergent evolution, where different pathways have evolved to produce the same vital molecule. The plant L-galactose pathway is characterized by its complexity and intricate regulatory networks, including transcriptional, post-transcriptional, and feedback mechanisms. This complexity likely reflects the critical and diverse roles of ascorbic acid in plant physiology, particularly in photosynthesis and stress responses. In contrast, the animal glucuronate pathway is more linear, with the final step catalyzed by L-gulonolactone oxidase being a critical point of divergence, leading to dietary dependence in several species, including humans.

The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating these pathways. A deeper understanding of the enzymatic and regulatory differences between plant and animal ascorbic acid synthesis will not only advance our fundamental knowledge of plant and animal biochemistry but also open new avenues for crop improvement and the development of novel therapeutic strategies for human health.

References

The Pivotal Intermediate: A Technical Guide to the Discovery of L-Gulono-1,4-lactone in Ascorbic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal research that identified L-Gulono-1,4-lactone as the direct precursor to L-ascorbic acid (Vitamin C) in the animal biosynthetic pathway. Central to this discovery was the characterization of the enzyme L-gulonolactone oxidase, the final catalyst in a pathway that is notably absent in humans, other primates, and guinea pigs. This document details the foundational experimental protocols, presents key quantitative data from the original studies, and visualizes the metabolic and experimental workflows.

The Animal Pathway of Ascorbic Acid Synthesis: An Overview

In the 1950s and 1960s, extensive research elucidated the pathway for ascorbic acid biosynthesis in animals capable of its endogenous production. The terminal and rate-limiting step in this pathway is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid.[1][2] The enzyme responsible for this critical oxidation is L-gulono-γ-lactone oxidase (GULO), a microsomal flavoenzyme.[3]

The inability of certain species, including humans, to synthesize their own Vitamin C is due to a genetic mutation rendering the GULO gene non-functional. The groundbreaking work of I.B. Chatterjee and his colleagues in the late 1950s and early 1960s was instrumental in identifying L-gulono-1,4-lactone as the key intermediate and characterizing the enzymatic process governing its conversion.[2][4][5]

Signaling Pathway Diagram

Ascorbic_Acid_Biosynthesis D_Glucose D-Glucose D_Glucuronic_acid D-Glucuronic acid D_Glucose->D_Glucuronic_acid Multiple Steps L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid Aldehyde Reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_1_4_lactone Aldonolactonase Two_Keto_L_gulono_lactone 2-Keto-L-gulono-γ-lactone L_Gulono_1_4_lactone->Two_Keto_L_gulono_lactone L-Gulonolactone Oxidase (GULO) L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) Two_Keto_L_gulono_lactone->L_Ascorbic_acid Spontaneous Isomerization Microsome_Isolation_Workflow start Start: Fresh Tissue (Liver or Kidney) homogenize Homogenize in ice-cold 0.25 M sucrose start->homogenize centrifuge1 Centrifuge at 9,000 g for 20 min homogenize->centrifuge1 pellet1 Discard Pellet (Nuclei & Mitochondria) centrifuge1->pellet1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ultracentrifuge1 Ultracentrifuge at 88,700 g for 1 hour supernatant1->ultracentrifuge1 supernatant2 Discard Supernatant ultracentrifuge1->supernatant2 pellet2 Collect Microsomal Pellet ultracentrifuge1->pellet2 wash Wash with 0.25 M sucrose pellet2->wash ultracentrifuge2 Ultracentrifuge at 88,700 g for 1 hour wash->ultracentrifuge2 final_pellet Resuspend Final Microsomal Pellet ultracentrifuge2->final_pellet end End: Microsomal Suspension final_pellet->end GULO_Assay_Workflow start Start: Microsomal Suspension and Reagents mix Mix Microsomes and Phosphate Buffer (pH 7.4) start->mix preincubate Pre-incubate at 37°C for 5 min mix->preincubate add_substrate Add L-Gulono-1,4-lactone preincubate->add_substrate incubate Incubate at 37°C for 1 hour add_substrate->incubate stop_reaction Stop with 10% TCA incubate->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge supernatant Collect Protein-Free Supernatant centrifuge->supernatant quantify Quantify Ascorbic Acid supernatant->quantify end End: Enzyme Activity (μmol/g/hr) quantify->end

References

L-Gulono-1,4-lactone-13C6: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for L-Gulono-1,4-lactone-13C6. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information presented is largely based on data for the unlabeled L-Gulono-1,4-lactone and general principles of laboratory safety for isotopically labeled compounds. It is imperative to consult the supplier-specific SDS upon receipt of the material and to conduct a thorough risk assessment before use.

Introduction

This compound is a stable isotope-labeled form of L-Gulono-1,4-lactone, a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals and plants.[1][2][3] Its use as an internal standard or tracer in metabolic studies is crucial for advancing research in areas such as carbohydrate metabolism and drug development. This guide provides an in-depth overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

While specific quantitative data for the 13C6-labeled compound is limited, the physical properties are expected to be very similar to its unlabeled counterpart.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Reduced Ascorbic Acid-13C6, Dihydroascorbic Acid-13C6[1][4]
Molecular Formula ¹³C₆H₁₀O₆[1][4]
Molecular Weight 184.1 g/mol [1][4]
Appearance White to off-white crystalline powder[3]
Melting Point 182-190 °C[3]
Solubility Soluble in DMSO (36 mg/mL for unlabeled)[5]
Purity ≥ 98% (HPLC for unlabeled)[3]
Optical Rotation [a]D20 = +51° to +58º (c=4 in H₂O for unlabeled)[3]

Safety and Hazard Information

Based on the Safety Data Sheet for the unlabeled L-Gulono-1,4-lactone, the compound is generally not classified as a hazardous substance or mixture.[6] However, it is crucial to handle all chemicals with care.

GHS Classification

For L-Gulono-1,4-lactone (unlabeled):

  • GHS Classification: Not a hazardous substance or mixture.[6]

  • Label Elements: No hazard pictogram, signal word, or hazard statements are required.[6]

It is important to note that some sources for other isomers, such as D-Gulono-1,4-lactone, indicate potential for skin, eye, and respiratory irritation.[7] Therefore, adopting prudent laboratory practices is recommended.

Potential Health Effects
  • Inhalation: May cause respiratory tract irritation. Avoid inhalation of dust.[6]

  • Skin Contact: May cause skin irritation upon prolonged contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Effects of ingestion are not well-documented.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following diagram outlines a general workflow for selecting appropriate PPE when handling chemical compounds like this compound.

PPE_Workflow start Start: Handling This compound assess_risk Assess Risk: - Scale of work? - Dust generation potential? start->assess_risk check_dust Is dust generation likely? assess_risk->check_dust ppe_standard Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves proceed Proceed with Experiment ppe_standard->proceed check_dust->ppe_standard No ppe_enhanced Enhanced PPE: - Add respiratory protection (e.g., N95 respirator or use of a chemical fume hood) check_dust->ppe_enhanced Yes ppe_enhanced->proceed

PPE Selection Workflow
Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to avoid dust formation.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wear appropriate personal protective equipment as determined by your risk assessment.[9]

  • Minimize dust generation and accumulation.[6]

  • After handling, wash hands thoroughly.

Storage Conditions

Recommendations for storage vary, so it is essential to follow the supplier's instructions.

  • General Short-Term Storage: 2-8°C in a refrigerator.[1]

  • Alternative Short-Term Storage: Room temperature or 4°C.[4]

  • Long-Term Storage (Powder): -20°C, desiccated and protected from light.[10]

  • Stock Solutions: Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2]

The following diagram illustrates the decision process for appropriate storage.

Storage_Logic start Compound Received: This compound form Form of Compound? start->form powder Solid Powder form->powder Solid solution Stock Solution form->solution Solution duration Storage Duration? powder->duration store_solution Aliquot and Store: -20°C (1 month) -80°C (6 months) solution->store_solution short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long store_fridge Store at 2-8°C Tightly closed, dry short_term->store_fridge store_freezer Store at -20°C Desiccated, protect from light long_term->store_freezer Experiment_Workflow start Start: GULO Assay prep_reagents 1. Prepare Reagents (Buffer, DTT, FAD, Enzyme) start->prep_reagents prep_substrate 2. Prepare Substrate Stock (this compound) prep_reagents->prep_substrate mix 3. Prepare Reaction Mixture (Enzyme + Reagents) prep_substrate->mix initiate 4. Initiate Reaction (Add Substrate) mix->initiate incubate 5. Incubate at 37°C (e.g., 15 mins) initiate->incubate terminate 6. Terminate Reaction (Add TCA) incubate->terminate process 7. Process Sample (Centrifuge) terminate->process analyze 8. Analyze Supernatant (LC-MS for 13C6-Ascorbate) process->analyze end End analyze->end

References

An In-depth Technical Guide to L-Gulono-1,4-lactone-¹³C₆ for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Gulono-1,4-lactone-¹³C₆, a stable isotope-labeled compound crucial for in-depth studies of vitamin C (L-ascorbic acid) biosynthesis and related metabolic pathways. This document details commercial suppliers, technical specifications, experimental protocols, and data analysis considerations for researchers in drug development and metabolic analysis.

Introduction to L-Gulono-1,4-lactone and its ¹³C-Labeled Analog

L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid in many species. It is the direct precursor to vitamin C, converted by the enzyme L-gulonolactone oxidase (GLO).[1][2][3] Humans and some other primates lack a functional GULO enzyme, making them dependent on dietary vitamin C.[3] The ¹³C₆-labeled version of L-Gulono-1,4-lactone is a powerful tool for metabolic flux analysis, allowing researchers to trace the carbon skeleton of this precursor into L-ascorbic acid and other downstream metabolites. This enables the precise quantification of pathway activity and provides insights into the regulation of vitamin C synthesis under various physiological and pathological conditions.

Commercial Suppliers and Technical Data

Several commercial suppliers offer L-Gulono-1,4-lactone-¹³C₆ and its unlabeled counterpart. While a specific Certificate of Analysis detailing isotopic enrichment for the ¹³C₆-labeled compound should be obtained directly from the supplier at the time of purchase, the following tables summarize available quantitative data for both forms of the compound.

Table 1: Commercial Suppliers of L-Gulono-1,4-lactone-¹³C₆

SupplierProduct NameCatalog Number (Example)Available Quantities
LGC StandardsL-Gulono-1,4-lactone-¹³C₆TRC-G8550025 mg, 10 mg, 50 mg[4]
United States BiologicalL-Gulono-1,4-lactone-¹³C₆1646685mg[5]
PharmaffiliatesL-Gulono-1,4-lactone-¹³C₆PA STI 046330Inquire
MCE (MedChemExpress)L-Gulono-1,4-lactone-¹³C₆HY-W016628SInquire[6]

Table 2: Technical Specifications of L-Gulono-1,4-lactone-¹³C₆

PropertyValueSource
Molecular Formula¹³C₆H₁₀O₆[4][5]
Molecular Weight184.1 g/mol [4][5]
Isotopic Purity>99% (Nominal, verify with supplier)General standard for such compounds
Storage Temperature+4°C[4]
Shipping TemperatureAmbient[4]

Table 3: Technical Specifications of Unlabeled L-Gulono-1,4-lactone

PropertyValueSource
Molecular FormulaC₆H₁₀O₆[2][7]
Molecular Weight178.14 g/mol [2][7]
Purity≥98% (HPLC)[7]
AppearanceWhite to off-white crystalline powder[7]
Melting Point182-190 °C[7]
SolubilityDMSO: 36 mg/mL (202.08 mM)[2]
Storage Temperature-20°C[2]

Vitamin C Biosynthesis Pathway and the Role of L-Gulono-1,4-lactone

L-Gulono-1,4-lactone is a central molecule in the primary pathway for ascorbic acid synthesis in animals. The following diagram illustrates this pathway.

Vitamin_C_Biosynthesis cluster_pathway Animal Vitamin C Biosynthesis Pathway UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose 6-dehydrogenase D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid Glucuronate reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Gluconolactonase Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->Ascorbic_Acid L-gulonolactone oxidase (GLO)

Animal Vitamin C Biosynthesis Pathway

Experimental Protocols

The following sections provide detailed methodologies for utilizing L-Gulono-1,4-lactone-¹³C₆ in metabolic research. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling cultured cells with L-Gulono-1,4-lactone-¹³C₆ to trace its incorporation into ascorbic acid.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • L-Gulono-1,4-lactone-¹³C₆

  • Trypsin-EDTA (for adherent cells)

  • 6-well cell culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare a stock solution of L-Gulono-1,4-lactone-¹³C₆ in a suitable solvent (e.g., sterile water or DMSO, depending on the final desired concentration and solubility). On the day of the experiment, prepare the labeling medium by supplementing the appropriate base medium with the L-Gulono-1,4-lactone-¹³C₆ stock solution. A typical starting concentration for labeling experiments is in the range of 10-100 µM, but this should be optimized.

  • Isotope Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of incorporation.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly quench metabolism by placing the culture plate on ice and aspirating the labeling medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution, ensuring complete removal of the saline after each wash.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.

    • Store the dried extracts at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

This protocol describes the preparation of the extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid

  • LC vials

  • Analytical standards for L-Gulono-1,4-lactone and L-ascorbic acid

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifugation: Centrifuge the reconstituted samples at high speed for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer to Vials: Carefully transfer the supernatant to LC vials for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC or reversed-phase C18 column suitable for separating polar metabolites. A typical gradient might run from 95% aqueous mobile phase to 95% organic mobile phase over several minutes.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the mass-to-charge ratios (m/z) of both the unlabeled and ¹³C₆-labeled L-Gulono-1,4-lactone and L-ascorbic acid.

      • L-Gulono-1,4-lactone (unlabeled): Precursor ion [M-H]⁻ at m/z 177.1

      • L-Gulono-1,4-lactone-¹³C₆: Precursor ion [M-H]⁻ at m/z 183.1

      • L-Ascorbic acid (unlabeled): Precursor ion [M-H]⁻ at m/z 175.0

      • L-Ascorbic acid-¹³C₆: Precursor ion [M-H]⁻ at m/z 181.0

    • Optimize fragmentation parameters to identify specific product ions for each precursor for Multiple Reaction Monitoring (MRM) to enhance sensitivity and specificity.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be the mass isotopologue distribution (MID) for L-ascorbic acid. This distribution represents the relative abundance of molecules with different numbers of ¹³C atoms.

Data Analysis Workflow:

  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of L-ascorbic acid (M+0 to M+6).

  • Natural Abundance Correction: Correct the raw MID data for the natural abundance of ¹³C.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of ¹³C in the ascorbic acid pool at each time point.

  • Metabolic Flux Modeling: Use the time-course data on fractional enrichment to model the kinetics of ascorbic acid synthesis.

The following diagram illustrates the general workflow for a stable isotope tracing experiment.

Experimental_Workflow cluster_workflow Stable Isotope Tracing Experimental Workflow Cell_Culture 1. Cell Culture and Seeding Labeling 2. Isotope Labeling with L-Gulono-1,4-lactone-¹³C₆ Cell_Culture->Labeling Quenching 3. Metabolic Quenching and Extraction Labeling->Quenching Analysis 4. LC-MS/MS Analysis Quenching->Analysis Data_Processing 5. Data Processing and Natural Abundance Correction Analysis->Data_Processing Flux_Analysis 6. Metabolic Flux Analysis and Interpretation Data_Processing->Flux_Analysis

Stable Isotope Tracing Experimental Workflow

Applications in Drug Development

Tracing the metabolism of L-Gulono-1,4-lactone-¹³C₆ can be a valuable tool in drug development for several reasons:

  • Target Validation: Assess whether a compound that targets an enzyme in the vitamin C biosynthesis pathway has the intended effect on the metabolic flux.

  • Mechanism of Action Studies: Elucidate how a drug candidate modulates cellular metabolism, including potential off-target effects.

  • Biomarker Discovery: Identify changes in ascorbic acid synthesis rates that could serve as biomarkers for drug efficacy or toxicity.

The logical relationship for applying this technique in a drug discovery context is depicted below.

Drug_Development_Logic cluster_logic Application in Drug Development Hypothesis Hypothesis: Drug X affects Vitamin C synthesis Experiment Experiment: Treat cells with Drug X and L-Gulono-1,4-lactone-¹³C₆ Hypothesis->Experiment Measurement Measurement: Quantify ¹³C incorporation into Ascorbic Acid via LC-MS/MS Experiment->Measurement Analysis Analysis: Compare metabolic flux between treated and untreated cells Measurement->Analysis Conclusion Conclusion: Validate or refute hypothesis and understand drug's mechanism of action Analysis->Conclusion

Logic Flow for Drug Development Application

Conclusion

L-Gulono-1,4-lactone-¹³C₆ is an indispensable tool for researchers and professionals in the fields of metabolic research and drug development. Its use in stable isotope tracing experiments provides a dynamic and quantitative view of vitamin C biosynthesis, offering a deeper understanding of cellular metabolism and the effects of therapeutic interventions. The methodologies and data presented in this guide serve as a foundational resource for designing and executing robust and informative metabolic flux analysis studies.

References

Methodological & Application

Application Note: Quantitative Analysis of L-Ascorbic Acid (Vitamin C) in Biological Matrices Using L-Gulono-1,4-lactone-¹³C₆ as a Stable Isotope Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of L-ascorbic acid in biological samples.

Introduction L-ascorbic acid, commonly known as vitamin C, is a vital water-soluble antioxidant essential for numerous biological functions in the human body.[1][2] Its accurate quantification in biological matrices like plasma and serum is crucial for clinical research, nutritional studies, and drug development. However, L-ascorbic acid is highly susceptible to oxidation, making its analysis challenging.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose.[4][5] The stable isotope dilution (SID) method, which employs an isotopically labeled internal standard, is the gold standard for quantitative accuracy in LC-MS, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[6]

This application note details a robust LC-MS/MS method for the quantification of L-ascorbic acid in serum, utilizing L-Gulono-1,4-lactone-¹³C₆ as an internal standard. L-Gulono-1,4-lactone is the direct enzymatic precursor to L-ascorbic acid, and its heavy-isotope labeled form serves as an ideal internal standard, mimicking the analyte's behavior throughout the analytical process.[7]

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known concentration of the internal standard (IS), L-Gulono-1,4-lactone-¹³C₆, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The IS and the endogenous analyte, L-ascorbic acid, are extracted simultaneously and analyzed by LC-MS/MS. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement.[6] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which provides high precision and accuracy.

Vitamin C Biosynthesis Pathway

The diagram below illustrates the final step in the biosynthesis of L-ascorbic acid, where L-Gulono-1,4-lactone is converted into L-ascorbic acid. This relationship makes its isotopically labeled version an excellent choice for an internal standard.

Vitamin_C_Biosynthesis Simplified Vitamin C Biosynthesis Precursors Glucose / Other Precursors Gulonolactone L-Gulono-1,4-lactone Precursors->Gulonolactone Multiple Steps AscorbicAcid L-Ascorbic Acid (Vitamin C) Gulonolactone->AscorbicAcid Enzyme GULO Enzyme (L-gulonolactone oxidase) Enzyme->Gulonolactone

Caption: Final step of Vitamin C biosynthesis.

Experimental Protocols

Materials and Reagents
  • Analytes: L-Ascorbic acid (Sigma-Aldrich)

  • Internal Standard: L-Gulono-1,4-lactone-¹³C₆ (Commercially available from isotope labeling specialists)

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724) (Fisher Scientific)

  • Acids: Formic acid and Trichloroacetic acid (TCA) (Sigma-Aldrich)

  • Water: Deionized water (18 MΩ·cm)

  • Biological Matrix: Drug-free human serum (Seralab)

Standard and Sample Preparation

Working Internal Standard (IS) Solution:

  • Prepare a stock solution of L-Gulono-1,4-lactone-¹³C₆ in methanol.

  • Dilute the stock solution with a 12% Trichloroacetic acid (TCA) solution to create a working IS solution with a final concentration of 1.67 µmol/L.[1]

Sample Preparation Protocol:

  • Pipette 200 µL of the sample (calibrator, quality control, or unknown serum sample) into a clean microcentrifuge tube.[1][8]

  • Add 600 µL of the cold working internal standard solution (1.67 µmol/L of L-Gulono-1,4-lactone-¹³C₆ in 12% TCA) to each tube.[1][8] This step achieves protein precipitation and adds the IS.

  • Cap the tubes and vortex thoroughly for 5 minutes at 1000 rpm.[1][8]

  • Centrifuge the tubes at 11,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer 400 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[1][8]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Operating Conditions

Parameter Setting
LC System ACQUITY UPLC H-Class PLUS or equivalent[1]
Column Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[9]
Injection Volume 1.5 - 20 µL[9][10]
Column Temp 30°C[10]
Gradient Start with 5% B, linear gradient to 90% B over 3 min, hold for 1 min, return to initial conditions.
MS System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP)
Ionization Mode Electrospray Ionization (ESI), Negative Mode[11]
Capillary Voltage 2000 - 3000 V[9][11]
Source Temp 130 - 350°C[10][11]
Desolvation Temp 350 - 550°C[9][10]

| Acquisition | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Analyte and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Function
L-Ascorbic Acid 175.1 115.1 Quantifier
L-Ascorbic Acid 175.1 89.1 Qualifier

| L-Gulono-1,4-lactone-¹³C₆ (IS) | 181.1 | 120.1 | Quantifier |

Note: Product ions for the IS are predicted based on the mass shift of 6 Da for the ¹³C₆-labeled precursor and may require optimization.

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Collect Serum Sample (200 µL) Add_IS 2. Add IS in 12% TCA (600 µL) Sample->Add_IS Vortex 3. Vortex (5 min) Add_IS->Vortex Centrifuge 4. Centrifuge (11,000 rpm, 5 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to Vial Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Integration 7. Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Integration Quant 8. Quantification via Calibration Curve Integration->Quant

References

Application Notes and Protocols for the Quantification of Ascorbic Acid using L-Ascorbic Acid-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant crucial for various physiological processes. Its accurate quantification in biological matrices is essential for clinical research, nutritional studies, and drug development. The stable isotope dilution method, employing a labeled internal standard coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for high selectivity and accuracy. This document provides a detailed protocol for the quantification of ascorbic acid in biological samples using L-ascorbic acid-13C6 as an internal standard. While L-Gulono-1,4-lactone is the direct precursor in the animal biosynthetic pathway of ascorbic acid, commercially available L-ascorbic acid-13C6 is commonly used as the internal standard for its structural and chemical similarity to the analyte.

Principle of the Method

This method utilizes a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. A known concentration of L-ascorbic acid-13C6, a stable isotope-labeled form of ascorbic acid, is added to the sample as an internal standard (IS). Both the endogenous ascorbic acid and the IS are extracted from the sample matrix and analyzed by LC-MS/MS. The analyte and the IS co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio. The ratio of the peak area of the analyte to that of the internal standard is used for quantification, which corrects for variations in sample preparation and instrument response.

Experimental Protocols

Reagents and Materials
  • L-Ascorbic acid (≥99.5% purity)

  • L-Ascorbic acid-13C6 (IS, ≥98% purity)[1]

  • Metaphosphoric acid (MPA)

  • Trichloroacetic acid (TCA)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • EDTA (Ethylenediaminetetraacetic acid)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solution Preparation
  • Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-ascorbic acid in 10 mL of a 5% aqueous metaphosphoric acid (MPA) solution. This solution should be freshly prepared daily and protected from light.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-ascorbic acid-13C6 in 10 mL of 5% aqueous MPA. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ascorbic acid stock solution with 5% MPA to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Working Internal Standard Solution: Dilute the internal standard stock solution with 5% MPA to a final concentration of 10 µg/mL.

Sample Preparation (Plasma/Serum)
  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (calibrator, control, or unknown).

  • Add 10 µL of the working internal standard solution (10 µg/mL L-ascorbic acid-13C6).

  • Add 300 µL of ice-cold protein precipitation solution (e.g., 10% TCA or acetonitrile containing an antioxidant like EDTA).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution depending on the method
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ascorbic Acid 175.0115.0 (Quantifier)10
175.089.0 (Qualifier)15
L-Ascorbic acid-13C6 (IS) 181.0119.010

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the ascorbic acid calibrators to the internal standard against the corresponding concentrations. The concentration of ascorbic acid in the unknown samples is then determined from this calibration curve using the measured peak area ratios.

Table 4: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualization of Workflow and Pathways

Ascorbic Acid Biosynthesis in Animals

The following diagram illustrates the final step of ascorbic acid synthesis in animals, where L-gulono-1,4-lactone is converted to ascorbic acid. This pathway is non-functional in humans due to the absence of the GLO enzyme.

GLO_Pathway L-Gulono-1,4-lactone L-Gulono-1,4-lactone Ascorbic Acid Ascorbic Acid L-Gulono-1,4-lactone->Ascorbic Acid O2 -> H2O2 GLO L-gulono-1,4-lactone oxidase (GLO) GLO->L-Gulono-1,4-lactone

Caption: Final step of ascorbic acid biosynthesis in animals.

Experimental Workflow for Ascorbic Acid Quantification

The diagram below outlines the major steps in the analytical procedure for quantifying ascorbic acid in biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) IS_Spike Spike with L-Ascorbic acid-13C6 (IS) Sample->IS_Spike Precipitation Protein Precipitation (TCA or Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation UHPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Ascorbic Acid Calibration->Quantification

Caption: Workflow for ascorbic acid quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method using L-ascorbic acid-13C6 as an internal standard provides a robust, sensitive, and specific protocol for the quantification of ascorbic acid in biological matrices. This stable isotope dilution technique ensures high accuracy and precision, making it suitable for a wide range of research and clinical applications. Adherence to proper sample handling and preparation procedures is critical to prevent the degradation of the labile ascorbic acid molecule and to ensure reliable results.

References

Application Note: High-Precision Quantification of Vitamin C in Pharmaceutical and Biological Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly accurate method for the quantification of Vitamin C (ascorbic acid) using Isotope Dilution Mass Spectrometry (IDMS). The protocol is tailored for researchers, scientists, and drug development professionals who require precise and reliable measurements of Vitamin C in complex matrices such as pharmaceuticals, plasma, and serum. By employing a stable isotope-labeled internal standard, this method minimizes matrix effects and ensures high precision and accuracy, establishing it as a gold standard for Vitamin C analysis.

Introduction

Vitamin C is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions.[1] Its accurate quantification is critical in various fields, including nutrition science, clinical diagnostics, and pharmaceutical quality control. While several analytical techniques like titration, spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are available, they can be susceptible to interferences from complex sample matrices, potentially leading to inaccurate results.[2][3]

Isotope Dilution Mass Spectrometry (IDMS) offers superior specificity and accuracy by utilizing a stable isotope-labeled version of the analyte as an internal standard.[4] This standard, such as ¹³C-labeled ascorbic acid, behaves chemically identically to the endogenous Vitamin C, effectively correcting for variations in sample preparation and ionization efficiency during mass spectrometric analysis.[5][6] This note provides a comprehensive protocol for the application of IDMS in the analysis of Vitamin C.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample. This "isotopic spike" mixes with the naturally occurring analyte. The mass spectrometer then measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the chemical and physical properties of the analyte and the standard are nearly identical, any sample loss or variation during extraction, derivatization, or analysis affects both compounds equally, thus preserving the accuracy of the measured ratio. The concentration of the native analyte can then be precisely calculated based on this ratio and the known amount of the added standard.

Experimental Protocols

This section outlines a detailed protocol for the quantification of Vitamin C in biological fluids and pharmaceutical formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based IDMS.

Materials and Reagents
  • Ascorbic Acid (Vitamin C) standard

  • ¹³C₆-L-Ascorbic Acid (Isotopically labeled internal standard)

  • Metaphosphoric acid (MPA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ascorbic Acid and ¹³C₆-L-Ascorbic Acid in a solution of 5% metaphosphoric acid to prevent oxidation.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of Ascorbic Acid with the 5% MPA solution.

  • Internal Standard Working Solution: Prepare a working solution of ¹³C₆-L-Ascorbic Acid at a fixed concentration (e.g., 5 µg/mL) in 5% MPA.[1]

Sample Preparation
  • Plasma/Serum Samples:

    • Thaw frozen samples on ice.

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the ¹³C₆-L-Ascorbic Acid internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing an antioxidant solution to precipitate proteins.[1]

    • Vortex the mixture for 3 minutes.[1]

    • Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

  • Pharmaceutical Formulations (e.g., Tablets, Serums):

    • Accurately weigh and grind tablets to a fine powder. For liquid serums, use a precise volume.

    • Dissolve a known amount of the powder or liquid in 5% MPA solution.

    • Add a known amount of the ¹³C₆-L-Ascorbic Acid internal standard working solution.

    • Vortex thoroughly to ensure complete dissolution and mixing.

    • Centrifuge to pellet any insoluble excipients.

    • Filter the supernatant and transfer to an autosampler vial.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Vitamin C from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native and labeled Vitamin C. Common transitions are:

      • Vitamin C (Ascorbic Acid): Precursor ion m/z 175.05 → Product ion m/z 114.85 or 86.85.[6]

      • ¹³C₆-L-Ascorbic Acid: Precursor ion m/z 181.05 → Product ion m/z 120.85.

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Presentation

The following table summarizes typical performance characteristics of an IDMS method for Vitamin C analysis, compiled from various studies.

ParameterTypical ValueReference
Linearity Range0.05 - 40 µg/mL[1]
Limit of Detection (LOD)0.3 - 6.25 ng/mL[7][8]
Limit of Quantification (LOQ)1.0 - 50 ng/mL[7][8]
Intra-day Precision (%RSD)< 5%[7][8]
Inter-day Precision (%RSD)< 10%[7]
Accuracy/Recovery86 - 115%[7]

Visualizations

Experimental Workflow

IDMS Workflow for Vitamin C Analysis Sample Sample (Plasma, Pharmaceutical) Spike Spike with ¹³C₆-Ascorbic Acid (Internal Standard) Sample->Spike Add known amount Extraction Protein Precipitation & Centrifugation Spike->Extraction Filtration Supernatant Filtration Extraction->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Native to Labeled) MS_Detection->Data_Analysis Quantification Quantification (Concentration Calculation) Data_Analysis->Quantification

Caption: Workflow for Vitamin C analysis by IDMS.

Logical Relationship of IDMS

IDMS Principle Analyte Native Vitamin C (Unknown Amount) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Labeled Vitamin C (Known Amount) IS->Sample_Prep MS_Analysis Mass Spectrometry Analysis Sample_Prep->MS_Analysis Ratio Measure Isotope Ratio (Native / Labeled) MS_Analysis->Ratio Calculation Calculate Concentration of Native Vitamin C Ratio->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Isotope Dilution Mass Spectrometry provides a highly accurate, precise, and specific method for the quantification of Vitamin C in a variety of complex matrices. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and procedural losses, making it a superior technique for applications in research and drug development where reliable data is paramount. The protocol outlined in this application note serves as a comprehensive guide for the implementation of this powerful analytical method.

References

Application Notes and Protocols for Metabolic Labeling with L-Gulono-1,4-lactone-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules through biochemical pathways, providing critical insights into cellular metabolism. L-Gulono-1,4-lactone is a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals.[1][2][3] However, humans and some other species lack the functional enzyme L-gulonolactone oxidase (GULO), which catalyzes the final step of this pathway.[1][2][3] This necessitates the dietary intake of Vitamin C.

The use of L-Gulono-1,4-lactone fully labeled with carbon-13 (L-Gulono-1,4-lactone-¹³C₆) allows for the precise tracking of its conversion to L-ascorbic acid and subsequent metabolic activities. This application note provides a detailed protocol for utilizing L-Gulono-1,4-lactone-¹³C₆ in metabolic labeling studies, particularly in human cell lines engineered to express a functional GULO enzyme. Such studies are invaluable for understanding Vitamin C homeostasis, its role in various cellular processes, and for the development of novel therapeutic strategies.

Principle

This protocol is designed for human cell lines that do not endogenously produce Vitamin C. To enable the study of the Vitamin C biosynthesis pathway, the cells must first be genetically engineered to express a functional L-gulonolactone oxidase (GULO).[2][4] Once the cells are capable of synthesizing ascorbic acid, they are incubated with L-Gulono-1,4-lactone-¹³C₆. The ¹³C-labeled precursor is taken up by the cells and converted into ¹³C₆-L-ascorbic acid by the expressed GULO enzyme. The isotopic enrichment in ascorbic acid and other downstream metabolites can then be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a direct measure of the metabolic flux through this pathway.

Signaling Pathway

The enzymatic conversion of L-Gulono-1,4-lactone to L-ascorbic acid is a direct, single-step reaction catalyzed by L-gulonolactone oxidase (GULO).

GULO_Pathway L-Gulono-1,4-lactone-¹³C₆ L-Gulono-1,4-lactone-¹³C₆ L-Ascorbic Acid-¹³C₆ L-Ascorbic Acid-¹³C₆ L-Gulono-1,4-lactone-¹³C₆->L-Ascorbic Acid-¹³C₆ GULO

Vitamin C Biosynthesis from L-Gulono-1,4-lactone.

Experimental Workflow

The overall experimental workflow involves several key stages, from cell line preparation to data analysis.

Experimental_Workflow cluster_prep Cell Line Preparation cluster_labeling Metabolic Labeling cluster_analysis Sample Analysis Select Human Cell Line Select Human Cell Line Transfect with GULO-expressing Vector Transfect with GULO-expressing Vector Select Human Cell Line->Transfect with GULO-expressing Vector Select and Validate GULO Expression Select and Validate GULO Expression Transfect with GULO-expressing Vector->Select and Validate GULO Expression Seed GULO-expressing Cells Seed GULO-expressing Cells Incubate with L-Gulono-1,4-lactone-¹³C₆ Incubate with L-Gulono-1,4-lactone-¹³C₆ Seed GULO-expressing Cells->Incubate with L-Gulono-1,4-lactone-¹³C₆ Harvest Cells and Quench Metabolism Harvest Cells and Quench Metabolism Incubate with L-Gulono-1,4-lactone-¹³C₆->Harvest Cells and Quench Metabolism Extract Metabolites Extract Metabolites LC-MS/MS or NMR Analysis LC-MS/MS or NMR Analysis Extract Metabolites->LC-MS/MS or NMR Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS or NMR Analysis->Data Processing and Quantification Metabolic Flux Analysis Metabolic Flux Analysis Data Processing and Quantification->Metabolic Flux Analysis

References

Application Notes and Protocols for Cell Culture Labeling with L-Gulono-1,4-lactone-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals. However, humans and some other primates lack the functional enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes the final step of this pathway.[1] This inability to synthesize Vitamin C necessitates its intake from dietary sources.

The use of L-Gulono-1,4-lactone labeled with carbon-13 (L-Gulono-1,4-lactone-¹³C₆) in cell culture offers a unique tool to investigate the potential for restoring Vitamin C synthesis and to study its downstream metabolic effects. By introducing a functional GULO enzyme into human cells, it is possible to reconstitute this biosynthetic pathway.[1] L-Gulono-1,4-lactone-¹³C₆ allows for the precise tracking of carbon atoms as they are incorporated into L-ascorbic acid and its subsequent metabolites. This approach, coupled with ¹³C-Metabolic Flux Analysis (¹³C-MFA), enables the quantification of metabolic pathway activity, providing valuable insights for research in nutrition, metabolic disorders, and drug development.[2][3][4]

These application notes provide detailed protocols for cell culture labeling with L-Gulono-1,4-lactone-¹³C₆, focusing on a model system of human hepatocellular carcinoma cells (HepG2) engineered to express a functional murine Gulo gene.[1]

Key Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rate of de novo Vitamin C synthesis and its contribution to downstream metabolic pathways.[2][3][4]

  • Pathway Elucidation: Tracing the flow of carbon from L-Gulono-1,4-lactone to ascorbic acid and its degradation products.

  • Drug Discovery: Evaluating the effects of compounds on the reconstituted Vitamin C synthesis pathway.

  • Nutritional Research: Studying the cellular uptake and metabolism of a key Vitamin C precursor.

Experimental Workflow

The general workflow for a cell culture labeling experiment with L-Gulono-1,4-lactone-¹³C₆ is depicted below. This process involves culturing cells engineered to express L-gulono-1,4-lactone oxidase, introducing the labeled substrate, and analyzing the resulting ¹³C-labeled metabolites.

experimental_workflow cluster_prep Cell Preparation cluster_exp Labeling Experiment cluster_analysis Analysis cell_culture Culture Gulo-expressing HepG2 cells media_prep Prepare labeling medium with L-Gulono-1,4-lactone-¹³C₆ labeling Incubate cells with ¹³C-labeled medium media_prep->labeling quenching Quench metabolism labeling->quenching extraction Extract intracellular metabolites quenching->extraction lcms LC-MS analysis of ¹³C-labeled metabolites extraction->lcms mfa Metabolic Flux Analysis lcms->mfa

Caption: General experimental workflow for ¹³C tracer studies.

Protocols

Protocol 1: Cell Culture and Labeling

This protocol is adapted from general stable isotope labeling procedures and a study that successfully restored ascorbate (B8700270) synthesis in HepG2 cells.[1]

Materials:

  • Gulo-expressing human hepatocellular carcinoma (HepG2) cells[1]

  • DMEM (Dulbecco's Modified Eagle Medium), without L-ascorbic acid

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • L-Gulono-1,4-lactone-¹³C₆

  • Phosphate-buffered saline (PBS), cold

  • Methanol (B129727), cold (-80°C)

  • 6-well cell culture plates

  • Cell scraper

Procedure:

  • Cell Seeding: Seed the Gulo-expressing HepG2 cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture the cells in standard DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Labeling Medium: Prepare the labeling medium by dissolving L-Gulono-1,4-lactone-¹³C₆ in ascorbate-free DMEM to a final concentration of 200 µM. Supplement the medium with 10% dialyzed FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

    • Incubate the cells for the desired labeling period (e.g., 24 hours for steady-state analysis).

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with 2 mL of cold PBS.

    • Add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolic activity.

    • Incubate the plates at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites and store at -80°C until analysis.

Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites

Materials:

  • Metabolite extracts from Protocol 1

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Appropriate LC column for polar metabolite separation

Procedure:

  • Sample Preparation: The collected metabolite extracts can typically be directly analyzed. If necessary, samples can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Separate the metabolites using a suitable chromatographic method.

    • Detect the mass isotopologue distributions of L-ascorbic acid and its downstream metabolites using a high-resolution mass spectrometer.

    • Acquire data in full scan mode to capture the mass shifts resulting from ¹³C incorporation.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their retention times and accurate masses.

    • Determine the mass isotopologue distribution for each metabolite to calculate the percentage of ¹³C enrichment.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from an experiment following the described protocols.

Table 1: ¹³C Enrichment in Key Metabolites after 24-hour Labeling with L-Gulono-1,4-lactone-¹³C₆

MetaboliteAverage ¹³C Enrichment (%)Standard Deviation (%)
L-Ascorbic Acid85.23.1
2,3-Diketo-L-gulonate79.84.5
L-Erythrulose75.35.2
Oxalate68.96.8

Table 2: Calculated Metabolic Fluxes in Gulo-expressing HepG2 Cells

Metabolic FluxFlux Rate (nmol / 10⁶ cells / hour)Standard Deviation
L-Gulono-1,4-lactone Uptake15.71.2
De novo L-Ascorbic Acid Synthesis12.30.9
L-Ascorbic Acid Degradation8.90.7
Contribution to Oxalate Pool3.40.4

Signaling and Metabolic Pathway Visualization

The metabolism of L-Gulono-1,4-lactone-¹³C₆ in Gulo-expressing cells leads to the formation of ¹³C-labeled L-ascorbic acid and its subsequent degradation products.

vitamin_c_pathway cluster_pathway Vitamin C Biosynthesis and Degradation Gulono_lactone L-Gulono-1,4-lactone-¹³C₆ Ascorbic_acid L-Ascorbic Acid-¹³C₆ (Vitamin C) Gulono_lactone->Ascorbic_acid GULO Diketogulonate 2,3-Diketo-L-gulonate-¹³C₆ Ascorbic_acid->Diketogulonate Oxidation Oxalate Oxalate-¹³C₂ Diketogulonate->Oxalate Erythrulose L-Erythrulose-¹³C₄ Diketogulonate->Erythrulose CO2 CO₂-¹³C Diketogulonate->CO2

Caption: Metabolic fate of L-Gulono-1,4-lactone-¹³C₆.

Discussion

The protocols and hypothetical data presented here illustrate the utility of L-Gulono-1,4-lactone-¹³C₆ as a tracer for studying reconstituted Vitamin C synthesis in human cells. The successful labeling of L-ascorbic acid and its downstream metabolites demonstrates the feasibility of this approach. The quantitative data from ¹³C-MFA can provide valuable insights into the efficiency of the reconstituted pathway and the metabolic fate of the newly synthesized Vitamin C.

Researchers can adapt these protocols to investigate various aspects of Vitamin C metabolism, including the effects of genetic modifications, drug treatments, or different cellular states on the synthesis and utilization of this essential nutrient. The ability to quantify metabolic fluxes provides a more dynamic and functional understanding of cellular processes compared to static measurements of metabolite concentrations.

References

Application Notes and Protocols for Animal Studies Using L-Gulono-1,4-lactone-¹³C₆ Tracer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, publicly available, peer-reviewed animal studies specifically utilizing the L-Gulono-1,4-lactone-¹³C₆ tracer are not available. The following application notes and protocols are therefore a projection based on established principles of stable isotope tracer studies in animal models, the known biochemistry of vitamin C synthesis, and general pharmacokinetic research methodologies. These guidelines are intended to serve as a comprehensive framework for researchers designing future studies with this tracer.

Introduction

L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid (Vitamin C) in most animals capable of its synthesis. The final step in this pathway is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). However, certain species, including humans, other primates, and guinea pigs, have a mutated, non-functional GULO gene, rendering them incapable of synthesizing their own Vitamin C.[1][2][3] The use of a stable isotope-labeled L-Gulono-1,4-lactone, such as L-Gulono-1,4-lactone-¹³C₆, presents a powerful tool to investigate the in vivo kinetics, metabolism, and flux of this key intermediate in the Vitamin C biosynthetic pathway.

These application notes provide a theoretical framework and proposed experimental protocols for conducting animal studies with the L-Gulono-1,4-lactone-¹³C₆ tracer. The target audience includes researchers in the fields of nutrition, pharmacology, and drug development.

Potential Applications

  • Determination of in vivo conversion rates of L-Gulono-1,4-lactone to L-ascorbic acid: Quantifying the efficiency of the GULO enzyme in various physiological and pathological states.

  • Pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of L-Gulono-1,4-lactone.

  • Comparative studies in GULO-active and GULO-deficient animal models: Elucidating the metabolic fate of L-Gulono-1,4-lactone in the presence and absence of endogenous Vitamin C synthesis.

  • Investigation of drug effects on Vitamin C synthesis: Assessing the impact of xenobiotics on the activity of the Vitamin C biosynthetic pathway.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the biochemical pathway of interest and a generalized workflow for an animal study using the L-Gulono-1,4-lactone-¹³C₆ tracer.

Vitamin_C_Biosynthesis UDP_Glucuronic_Acid UDP-D-Glucuronic Acid Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->Glucuronic_Acid UDP-glucuronosyl-transferase L_Gulonic_Acid L-Gulonic Acid Glucuronic_Acid->L_Gulonic_Acid Aldehyde reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone SMP30/Regucalcin L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->L_Ascorbic_Acid L-gulono-1,4-lactone oxidase (GULO) L_Gulono_1_4_lactone_13C6 L-Gulono-1,4-lactone-¹³C₆ (Tracer Administered) L_Gulono_1_4_lactone_13C6->L_Gulono_1_4_lactone Tracer Introduction L_Ascorbic_Acid_13C6 L-Ascorbic Acid-¹³C₆ (Tracer Product) L_Gulono_1_4_lactone_13C6->L_Ascorbic_Acid_13C6 GULO

Caption: Vitamin C Biosynthesis Pathway and Tracer Introduction.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Model Selection & Acclimatization Dietary_Control Dietary Control (Vitamin C free diet for GULO-deficient models) Animal_Acclimatization->Dietary_Control Tracer_Admin Tracer Administration (L-Gulono-1,4-lactone-¹³C₆) (e.g., Oral Gavage, IV) Dietary_Control->Tracer_Admin Time_Points Timed Sample Collection Tracer_Admin->Time_Points Sample_Collection Blood, Urine, Tissues Time_Points->Sample_Collection Sample_Processing Homogenization, Extraction Sample_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis (Quantification of ¹³C₆-labeled and unlabeled analytes) Sample_Processing->LC_MS_MS Data_Analysis Pharmacokinetic Modeling & Metabolic Flux Analysis LC_MS_MS->Data_Analysis

Caption: Generalized Experimental Workflow for In Vivo Tracer Studies.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of L-Gulono-1,4-lactone-¹³C₆ in a GULO-Active Model (e.g., Rat)

Objective: To determine the pharmacokinetic parameters of L-Gulono-1,4-lactone-¹³C₆ and its conversion to L-ascorbic acid-¹³C₆.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • L-Gulono-1,4-lactone-¹³C₆

  • Vehicle for administration (e.g., sterile water, saline)

  • Blood collection tubes (e.g., with K₂EDTA)

  • Metabolic cages for urine collection

  • Centrifuge, vortex mixer

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.

  • Dosing Solution Preparation: Dissolve L-Gulono-1,4-lactone-¹³C₆ in the vehicle to a final concentration of 10 mg/mL.

  • Administration: Administer a single dose of L-Gulono-1,4-lactone-¹³C₆ (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via the tail vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

  • Urine Collection: House rats in metabolic cages and collect urine over 24 hours.

  • Sample Processing (Plasma):

    • Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard.

    • Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

  • Sample Processing (Urine):

    • Centrifuge urine at 1500 x g for 10 minutes.

    • Dilute the supernatant with mobile phase for direct injection or perform SPE for cleanup.

  • LC-MS/MS Analysis: Develop and validate a method to quantify L-Gulono-1,4-lactone-¹³C₆, L-ascorbic acid-¹³C₆, and their unlabeled counterparts.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using appropriate software.

Protocol 2: Comparative Metabolic Fate in a GULO-Deficient Model (e.g., Guinea Pig)

Objective: To compare the metabolism and excretion of L-Gulono-1,4-lactone-¹³C₆ in an animal model that cannot synthesize Vitamin C.

Materials:

  • Male Dunkin-Hartley guinea pigs (6-8 weeks old)

  • Vitamin C deficient chow

  • All other materials as in Protocol 1

Procedure:

  • Dietary Control: Feed guinea pigs a Vitamin C-free diet supplemented with a maintenance dose of ascorbic acid for one week. For the 24 hours prior to the study, provide the Vitamin C-free diet without supplementation.

  • Administration and Sampling: Follow the procedures outlined in Protocol 1 for administration and sample collection.

  • Analysis: Analyze plasma, and urine for L-Gulono-1,4-lactone-¹³C₆ and potential ¹³C₆-labeled metabolites. The concentration of L-ascorbic acid-¹³C₆ is expected to be below the limit of detection.

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed studies.

Table 1: Hypothetical Pharmacokinetic Parameters of L-Gulono-1,4-lactone-¹³C₆ and L-Ascorbic Acid-¹³C₆ in Rats

ParameterL-Gulono-1,4-lactone-¹³C₆L-Ascorbic Acid-¹³C₆
Cmax (ng/mL) 1500 ± 250850 ± 120
Tmax (hr) 0.5 ± 0.11.5 ± 0.3
AUC₀₋₂₄ (ng·hr/mL) 4500 ± 6009800 ± 1500
t₁/₂ (hr) 1.2 ± 0.24.5 ± 0.8
Urinary Excretion (% of dose) 5 ± 1.565 ± 8

Data are presented as mean ± standard deviation (n=6).

Table 2: Hypothetical Comparative Urinary Excretion of L-Gulono-1,4-lactone-¹³C₆ in Rats and Guinea Pigs (24 hours post-dose)

Animal Model% of Administered Dose Excreted as L-Gulono-1,4-lactone-¹³C₆% of Administered Dose Converted to and Excreted as L-Ascorbic Acid-¹³C₆
Rat (GULO-active) 5 ± 1.565 ± 8
Guinea Pig (GULO-deficient) 85 ± 10< Limit of Detection

Data are presented as mean ± standard deviation (n=6).

Conclusion

The use of L-Gulono-1,4-lactone-¹³C₆ as a tracer in animal studies holds significant potential for advancing our understanding of Vitamin C synthesis and metabolism. The protocols and data presentation formats outlined above provide a foundational framework for researchers to design and execute such studies. The insights gained from these experiments could be invaluable for nutritional science, drug development, and the study of metabolic diseases.

References

Application Notes and Protocols for L-Gulono-1,4-lactone-13C6 in Plant Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulono-1,4-lactone is a key intermediate in one of the proposed biosynthetic pathways of L-ascorbic acid (Vitamin C) in plants. While the D-mannose/L-galactose pathway is considered the primary route for ascorbic acid synthesis in photosynthetic tissues, alternative pathways, including one involving L-Gulono-1,4-lactone, are thought to contribute to the overall ascorbate (B8700270) pool, particularly in certain tissues or under specific conditions. The use of isotopically labeled L-Gulono-1,4-lactone, specifically L-Gulono-1,4-lactone-13C6, provides a powerful tool for tracing its metabolic fate and quantifying its contribution to ascorbic acid biosynthesis. These application notes provide an overview of its use, detailed experimental protocols, and data interpretation guidelines for researchers in plant biology and drug development interested in modulating Vitamin C content in plants.

Applications in Plant Metabolism Research

  • Pathway Elucidation: Tracing the incorporation of the 13C carbons from this compound into ascorbic acid and other metabolites can definitively map its metabolic conversion and identify downstream products.

  • Metabolic Flux Analysis: Quantifying the rate of 13C incorporation allows for the determination of the metabolic flux through the L-gulose pathway, providing insights into the relative importance of this pathway compared to others under various physiological or environmental conditions.

  • Investigating Precursor Efficiency: Direct comparison of the incorporation of this compound with other labeled precursors, such as L-Galactono-1,4-lactone-13C6, enables a quantitative assessment of their relative efficiencies in ascorbic acid synthesis.[1]

  • Screening for Biofortification Strategies: Researchers can use this labeled compound to test the efficacy of genetic modifications or chemical treatments aimed at enhancing Vitamin C content by upregulating the L-gulose pathway.

Quantitative Data Summary

The following tables summarize quantitative data regarding the efficacy of L-Gulono-1,4-lactone as a precursor for ascorbic acid biosynthesis in plants.

Table 1: Comparative Efficacy of Ascorbic Acid Precursors in Phaseolus vulgaris (Bean) Shoots

PrecursorConcentrationIncubation TimeResult
L-Galactono-1,4-lactone0.25% solution< 10 hoursAscorbic acid content tripled.[1]
L-Gulono-1,4-lactone0.25% solution< 10 hours5 to 10% as effective as L-Galactono-1,4-lactone.[1]

Table 2: Observed Effects of L-Gulono-1,4-lactone Feeding on Ascorbic Acid Content in Various Plant Species

Plant SpeciesTissueObservationReference
Nicotiana tabacum (Tobacco)LeavesElevated Vitamin C levels in wild-type plants.[2]
Arabidopsis thalianaSeedlingsIncreased ascorbic acid content.[2]
Fragaria (Strawberry)FruitConversion to L-ascorbic acid.[1]
Phaseolus vulgaris (Bean)FruitConversion to L-ascorbic acid.[1]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key metabolic pathways involved in ascorbic acid biosynthesis and a general workflow for conducting a tracer experiment with this compound.

Ascorbic_Acid_Biosynthesis cluster_main_pathway D-Mannose / L-Galactose Pathway (Smirnoff-Wheeler) cluster_alternative_pathway Alternative Pathways D-Glucose D-Glucose GDP-D-Mannose GDP-D-Mannose D-Glucose->GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-L-Gulose GDP-L-Gulose GDP-D-Mannose->GDP-L-Gulose GME L-Galactose L-Galactose GDP-L-Galactose->L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Ascorbic_Acid L-Ascorbic_Acid L-Galactono-1,4-lactone->L-Ascorbic_Acid GLDH L-Gulose L-Gulose GDP-L-Gulose->L-Gulose L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulose->L-Gulono-1,4-lactone L-Gulono-1,4-lactone->L-Ascorbic_Acid GulLO myo-Inositol myo-Inositol D-Glucuronate D-Glucuronate myo-Inositol->D-Glucuronate L-Gulonic_acid L-Gulonic_acid D-Glucuronate->L-Gulonic_acid L-Gulonic_acid->L-Gulono-1,4-lactone D-Galacturonate D-Galacturonate D-Galacturonate->L-Galactono-1,4-lactone

Figure 1. Simplified overview of major ascorbic acid biosynthetic pathways in plants.

Experimental_Workflow Plant_Material_Preparation Prepare Plant Material (e.g., Arabidopsis seedlings, excised leaves) Tracer_Preparation Prepare this compound Feeding Solution Incubation Incubate Plant Material with Tracer Solution Tracer_Preparation->Incubation Sampling Harvest Samples at Different Time Points Incubation->Sampling Metabolite_Extraction Quench Metabolism and Extract Metabolites Sampling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Metabolic Flux Calculation LC_MS_Analysis->Data_Analysis

Figure 2. General experimental workflow for a tracer study with this compound.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Arabidopsis thaliana with this compound

This protocol is adapted from methods for feeding labeled precursors to excised plant tissues.

Materials:

  • Arabidopsis thaliana plants (e.g., 4-week-old, wild-type Col-0)

  • This compound

  • Murashige and Skoog (MS) medium (liquid, 1/4 strength)

  • Petri dishes or multi-well plates

  • Scalpel or razor blade

  • Forceps

  • Liquid nitrogen

  • Microcentrifuge tubes

Procedure:

  • Plant Material Preparation:

    • Carefully excise healthy, fully expanded rosette leaves from 4-week-old Arabidopsis plants using a sharp scalpel. Alternatively, whole seedlings can be used.

    • Immediately place the excised leaves (petiole down) or seedlings (roots submerged) into wells of a multi-well plate or petri dishes containing 1/4 strength liquid MS medium.

    • Allow the plant material to acclimate for 1-2 hours under standard growth conditions (e.g., 22°C, 16-hour photoperiod).

  • Tracer Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Dilute the stock solution into the 1/4 strength liquid MS medium to a final concentration of 1 mM. Note: The optimal concentration may need to be determined empirically for your specific experimental system.

  • Incubation:

    • Replace the acclimation medium with the this compound feeding solution.

    • Incubate the plant material under the same growth conditions for a time course (e.g., 0, 1, 2, 4, 8, and 24 hours). The time points should be chosen to capture the dynamics of uptake and metabolism.

  • Sampling:

    • At each time point, remove the plant material from the feeding solution.

    • Quickly rinse the tissue with sterile water to remove any residual tracer from the surface.

    • Blot the tissue dry with a kimwipe.

    • Immediately flash-freeze the samples in liquid nitrogen to quench all metabolic activity.

    • Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction for Ascorbic Acid Analysis

This protocol is optimized for the extraction of the relatively unstable ascorbic acid from plant tissues.

Materials:

  • Frozen plant tissue from Protocol 1

  • Pre-chilled mortar and pestle

  • Liquid nitrogen

  • Extraction buffer: 3% (w/v) meta-phosphoric acid containing 1 mM EDTA

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh the frozen plant tissue (typically 50-100 mg).

  • In a pre-chilled mortar, add a small amount of liquid nitrogen and the frozen plant tissue.

  • Grind the tissue to a fine powder with a pestle.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction buffer per 100 mg of tissue.

  • Vortex the tube vigorously for 1 minute.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples immediately by LC-MS/MS or store at -80°C. Note: Ascorbic acid is prone to degradation, so prompt analysis is recommended.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Ascorbic Acid

This protocol provides a starting point for developing an LC-MS/MS method for the detection and quantification of unlabeled and 13C-labeled ascorbic acid.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 2%) and increase to elute ascorbic acid. A typical gradient might be: 0-1 min, 2% B; 1-5 min, ramp to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 2% B; 6.1-8 min, re-equilibrate at 2% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for both unlabeled and 13C6-labeled ascorbic acid.

    • Unlabeled Ascorbic Acid (12C6H8O6):

      • Precursor ion (Q1): m/z 175.0

      • Product ion (Q3): m/z 115.0 (quantifier), m/z 89.0 (qualifier)

    • 13C6-Labeled Ascorbic Acid (13C6H8O6):

      • Precursor ion (Q1): m/z 181.0

      • Product ion (Q3): m/z 120.0 (quantifier), m/z 92.0 (qualifier)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Calculate the percentage of 13C enrichment in the ascorbic acid pool at each time point using the following formula:

    % 13C Enrichment = [Area(13C6-Ascorbate) / (Area(12C-Ascorbate) + Area(13C6-Ascorbate))] x 100

  • Plot the % 13C enrichment over time to determine the rate of incorporation and estimate the metabolic flux.

References

Measuring Vitamin C Turnover Rates with Stable Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions.[1] Understanding its in vivo kinetics, including absorption, distribution, metabolism, and excretion (ADME), is crucial for determining dietary requirements, assessing the efficacy of vitamin C-based therapies, and understanding its role in various disease states. Stable isotope labeling offers a powerful and safe methodology to trace the fate of vitamin C in the body, providing precise measurements of its turnover rates, pool sizes, and bioavailability without the use of radioactive tracers.[2][3][4] This document provides detailed application notes and protocols for measuring vitamin C turnover rates using stable isotope-labeled ascorbic acid.

Principle of the Method

The stable isotope dilution technique for measuring vitamin C turnover involves the administration of a known amount of a stable isotope-labeled form of ascorbic acid, most commonly L-[1-¹³C]ascorbic acid.[2][3][4] This labeled vitamin C mixes with the endogenous (unlabeled) vitamin C pool in the body. By measuring the change in the ratio of the labeled to unlabeled ascorbic acid in biological samples (typically plasma or urine) over time, it is possible to calculate key pharmacokinetic parameters. The analysis of the isotopic enrichment is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization to make the ascorbic acid volatile.[2][3][4]

Key Pharmacokinetic Parameters

The following table summarizes the key quantitative data on vitamin C kinetics obtained from stable isotope studies in humans.

ParameterValuePopulation/ConditionsSource
Half-Life 10 - 20 daysHealthy, non-smoking adult males[5][6]
Body Pool Size 20 mg/kg body weightAt a plasma ascorbate (B8700270) concentration of 0.9 mg/dL[5]
800 mgAt a daily intake of 30 mg[2]
1850 mgAt a daily intake of 180 mg[2]
Turnover Rate 60 mg/dayTo maintain a body pool of 20 mg/kg at a plasma concentration of 0.9 mg/dL[5]
1 mg/kg body weight/dayAt a plasma ascorbate concentration of 50 µmol/L[6]
Absorption Efficiency 80 - 90%For doses of 30-60 mg[2]
Peak Plasma Enrichment 25 - 50 minutesFollowing oral administration of 30 mg L-[1-¹³C]ascorbic acid[3][4]

Experimental Protocols

I. In Vivo Study Protocol

This protocol outlines the administration of the stable isotope and sample collection.

1. Subject Preparation:

  • Subjects should fast overnight prior to the study.

  • A baseline blood sample is collected to determine the natural abundance of ¹³C-ascorbic acid.

2. Stable Isotope Administration:

  • A single oral dose of L-[1-¹³C]ascorbic acid (e.g., 30 mg) is administered.[3][4]

3. Sample Collection:

  • Blood samples (e.g., 5 mL) are collected into heparinized tubes at frequent intervals for the first hour (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes) and then at longer intervals for several hours or days, depending on the pharmacokinetic parameters being studied.[3]

  • Urine samples can also be collected over specified time intervals.

4. Sample Processing and Storage:

  • Plasma is separated from whole blood by centrifugation at 4°C.

  • Plasma samples are immediately stabilized by adding a solution of metaphosphoric acid to precipitate proteins and prevent auto-oxidation of ascorbic acid.

  • Stabilized plasma samples are stored at -80°C until analysis.

II. Sample Preparation for GC-MS Analysis

This protocol describes the extraction and derivatization of ascorbic acid from plasma.

1. Extraction:

  • Thaw the stabilized plasma samples on ice.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

2. Derivatization (Trimethylsilylation):

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • To the dried residue, add a methoxyamine hydrochloride solution in pyridine, and incubate to protect the keto groups.[7]

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to form the volatile trimethylsilyl (B98337) (TMS) derivatives of ascorbic acid.[8]

III. GC-MS Analysis Protocol

This protocol provides typical parameters for the analysis of TMS-derivatized ascorbic acid.

1. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column, such as one coated with 5% diphenyl and 95% dimethylpolysiloxane (e.g., Elite-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.[9]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.[7]

  • Injector Temperature: 250°C[7]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 6°C/minute.

    • Hold at 300°C for 10 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/minute.[9]

2. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the specific ions corresponding to unlabeled and ¹³C-labeled TMS-derivatized ascorbic acid.

  • Data Analysis: The ratio of the peak areas of the labeled and unlabeled ions is used to determine the isotopic enrichment.

IV. Kinetic Modeling Protocol

The data on isotopic enrichment over time is used to calculate vitamin C turnover rates using kinetic modeling. The degradation of ascorbic acid generally follows first-order kinetics.[10][11]

1. Calculation of Isotope Enrichment:

  • The isotopic enrichment (E) at each time point is calculated from the ratio of the labeled ([L]) to unlabeled ([U]) ascorbic acid concentrations, corrected for the natural abundance of ¹³C.

2. First-Order Kinetic Model:

  • The decline in plasma isotopic enrichment over time can be fitted to a first-order exponential decay model:

    • E(t) = E₀ * e^(-kt)
    • Where:

    • E(t) is the isotopic enrichment at time t.

    • E₀ is the initial isotopic enrichment at t=0.

    • k is the first-order rate constant, representing the turnover rate.

3. Calculation of Half-Life (t½):

  • The half-life of vitamin C in the body can be calculated from the rate constant:

    • t½ = 0.693 / k

4. Calculation of Body Pool Size (Q):

  • The total body pool size of vitamin C can be estimated from the initial dilution of the tracer:

    • Q = (Dose of labeled ascorbate / E₀) - Dose of labeled ascorbate
    • Where the dose is in mg and E₀ is the initial enrichment expressed as a fraction.

Visualizations

Vitamin_C_Turnover_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis cluster_modeling Data Interpretation Admin Oral Administration of L-[1-13C]Ascorbic Acid Sampling Blood Sample Collection Admin->Sampling Tracer mixes with endogenous pool Processing Plasma Separation and Stabilization Sampling->Processing Centrifugation Derivatization Derivatization (Trimethylsilylation) Processing->Derivatization Sample Extraction GCMS GC-MS Analysis Derivatization->GCMS Injection Data Isotope Ratio Measurement GCMS->Data Ion Detection KineticModel Kinetic Modeling Data->KineticModel Enrichment data Turnover Calculation of Turnover Rate, Half-life, and Pool Size KineticModel->Turnover First-order kinetics

Caption: Experimental workflow for measuring vitamin C turnover.

Vitamin_C_Metabolism cluster_absorption Intestinal Absorption cluster_circulation Circulation and Cellular Uptake cluster_metabolism Metabolism and Excretion AA_lumen Ascorbic Acid (AA) (Lumen) Intestinal_Cell Intestinal Epithelial Cell AA_lumen->Intestinal_Cell SVCT1 (Active Transport) DHA_lumen Dehydroascorbic Acid (DHA) (Lumen) DHA_lumen->Intestinal_Cell GLUTs (Facilitated Diffusion) AA_plasma Ascorbic Acid (Plasma) Intestinal_Cell->AA_plasma Transport to Blood Target_Cell Target Cell AA_plasma->Target_Cell SVCT1/SVCT2 Diketogulonate 2,3-diketogulonate AA_plasma->Diketogulonate Oxidation Oxalate Oxalate Diketogulonate->Oxalate Urine Urinary Excretion Oxalate->Urine

Caption: Vitamin C absorption and metabolism pathway.

References

Application Notes and Protocols for L-Gulono-1,4-lactone-¹³C₆ in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. L-ascorbic acid (Vitamin C) is a potent water-soluble antioxidant that plays a crucial role in mitigating oxidative damage. L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the biosynthetic pathway of most animals, a pathway that is notably absent in humans. The stable isotope-labeled version, L-Gulono-1,4-lactone-¹³C₆, serves as a powerful research tool to trace the endogenous synthesis, uptake, and metabolism of ascorbic acid, providing invaluable insights into the dynamics of oxidative stress and the efficacy of antioxidant-based therapeutic strategies.

These application notes provide a comprehensive overview of the use of L-Gulono-1,4-lactone-¹³C₆ as a tracer to study oxidative stress in both in vitro and in vivo models. Detailed protocols for sample preparation, administration of the labeled compound, and subsequent analysis of ¹³C-labeled ascorbate (B8700270) and key oxidative stress biomarkers are provided.

Principle of the Method

L-Gulono-1,4-lactone-¹³C₆ is a non-radioactive, stable isotope-labeled compound. When introduced into a biological system capable of ascorbic acid synthesis (e.g., most mammals, or cells genetically engineered to express L-gulono-1,4-lactone oxidase), it is converted into ¹³C₆-ascorbic acid. By using mass spectrometry, the ¹³C₆-labeled ascorbate can be distinguished from the endogenous, unlabeled (¹²C) ascorbate pool. This allows for the precise measurement of newly synthesized ascorbate and its flux through various metabolic and antioxidant pathways, particularly in response to an oxidative challenge. The rate of depletion of the ¹³C₆-ascorbate pool can serve as an indirect marker of oxidative stress. Furthermore, the incorporation of the ¹³C label can be traced into ascorbate oxidation products, providing a direct measure of oxidative damage.

Key Applications

  • Quantifying Ascorbic Acid Dynamics: Elucidate the kinetics of ascorbic acid biosynthesis, turnover, and catabolism under normal and pathological conditions.

  • Assessing Antioxidant Capacity: Measure the rate of ascorbate utilization as a functional readout of the cellular response to oxidative insults.

  • Drug Discovery and Development: Evaluate the efficacy of novel therapeutic agents in mitigating oxidative stress by monitoring their impact on ascorbate metabolism.

  • Disease Modeling: Investigate the role of impaired ascorbate metabolism in the pathophysiology of diseases associated with oxidative stress.

Signaling and Metabolic Pathways

The core of this methodology revolves around the final step of the ascorbic acid biosynthesis pathway and its subsequent role in antioxidant defense.

Ascorbic Acid Biosynthesis and Antioxidant Action Ascorbic Acid Biosynthesis and Antioxidant Action cluster_0 Biosynthesis cluster_1 Antioxidant Action cluster_2 Recycling L-Gulono-1,4-lactone-13C6 This compound L-Gulono-1,4-lactone_oxidase L-Gulono-1,4-lactone oxidase (GULO) This compound->L-Gulono-1,4-lactone_oxidase 13C6-Ascorbic_Acid ¹³C₆-Ascorbic Acid L-Gulono-1,4-lactone_oxidase->13C6-Ascorbic_Acid ROS Reactive Oxygen Species (ROS) 13C6-Ascorbic_Acid->ROS 13C6-Dehydroascorbic_Acid ¹³C₆-Dehydroascorbic Acid ROS->13C6-Dehydroascorbic_Acid Recycling_Enzymes Recycling Enzymes (e.g., DHAR) 13C6-Dehydroascorbic_Acid->Recycling_Enzymes Recycling_Enzymes->13C6-Ascorbic_Acid

Caption: Biosynthesis of ¹³C₆-Ascorbic Acid and its role in ROS detoxification.

Experimental Protocols

In Vitro Protocol: Tracer Analysis in Cell Culture

This protocol describes the use of L-Gulono-1,4-lactone-¹³C₆ in a cell line capable of ascorbic acid synthesis (e.g., genetically modified HEK293 cells expressing L-gulono-1,4-lactone oxidase) to study induced oxidative stress.

Materials:

  • Cells capable of ascorbic acid synthesis

  • Complete cell culture medium

  • L-Gulono-1,4-lactone-¹³C₆ (sterile, cell-culture grade)

  • Oxidative stress-inducing agent (e.g., H₂O₂, menadione)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Reagents for oxidative stress biomarker assays (see below)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid)

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and grow for 24 hours.

  • Labeling: Replace the culture medium with fresh medium containing a known concentration of L-Gulono-1,4-lactone-¹³C₆ (e.g., 50-100 µM). Incubate for a period sufficient to allow for significant incorporation into the intracellular ascorbate pool (e.g., 12-24 hours).

  • Induction of Oxidative Stress: Following the labeling period, introduce the oxidative stress-inducing agent at a predetermined concentration and for a specific duration (e.g., 100 µM H₂O₂ for 1-4 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a suitable lysis buffer (e.g., methanol/water, 80:20 v/v) to the cells and scrape them from the plate.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Sample Analysis:

    • LC-MS/MS Analysis: Analyze the supernatant for the quantification of ¹³C₆-ascorbate, ¹²C-ascorbate, and their oxidized forms (dehydroascorbate).

    • Oxidative Stress Biomarker Assays: Use a portion of the lysate to perform assays for relevant oxidative stress markers (e.g., TBARS, protein carbonyls, 8-oxo-dG).

In Vitro Experimental Workflow In Vitro Experimental Workflow Cell_Seeding 1. Cell Seeding Labeling 2. Labeling with L-Gulono-1,4-lactone-¹³C₆ Cell_Seeding->Labeling Oxidative_Stress_Induction 3. Induction of Oxidative Stress Labeling->Oxidative_Stress_Induction Harvesting 4. Cell Harvesting and Lysis Oxidative_Stress_Induction->Harvesting Analysis 5. Analysis Harvesting->Analysis LC_MS LC-MS/MS for ¹³C₆-Ascorbate Analysis->LC_MS Biomarker_Assays Oxidative Stress Biomarker Assays Analysis->Biomarker_Assays

Caption: Workflow for in vitro tracer studies using L-Gulono-1,4-lactone-¹³C₆.

In Vivo Protocol: Tracer Analysis in Animal Models

This protocol outlines the use of L-Gulono-1,4-lactone-¹³C₆ in an animal model (e.g., mice) to investigate systemic oxidative stress.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • L-Gulono-1,4-lactone-¹³C₆ (sterile, injectable grade)

  • Vehicle for injection (e.g., sterile saline)

  • Anesthetic

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Reagents for sample processing and analysis as described in the in vitro protocol.

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Administration of Tracer: Administer L-Gulono-1,4-lactone-¹³C₆ via a suitable route (e.g., intraperitoneal or intravenous injection). The dose will depend on the animal model and study objectives (e.g., 10-50 mg/kg).

  • Induction of Oxidative Stress: At a specified time after tracer administration, induce oxidative stress using a relevant model (e.g., administration of a pro-oxidant drug, ischemia-reperfusion injury).

  • Sample Collection: At various time points after the induction of oxidative stress, collect blood samples and tissues of interest (e.g., liver, brain, heart).

    • Blood: Collect blood into heparinized tubes and centrifuge to separate plasma.

    • Tissues: Perfuse tissues with ice-cold PBS to remove blood, then excise and immediately snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples (e.g., with metaphosphoric acid or acetonitrile) prior to analysis.

    • Tissues: Homogenize frozen tissues in a suitable buffer and process as described for cell lysates.

  • Sample Analysis: Perform LC-MS/MS analysis and oxidative stress biomarker assays on the processed samples.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for ¹³C₆-Ascorbate Analysis
ParameterSetting
Chromatography
ColumnReversed-phase C18
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of ascorbate
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (¹²C-Ascorbate)175 > 115
MRM Transition (¹³C₆-Ascorbate)181 > 119
Collision EnergyOptimized for each transition
Table 2: Example Data from an In Vitro Oxidative Stress Study
Treatment GroupIntracellular ¹³C₆-Ascorbate (pmol/10⁶ cells)TBARS (nmol/mg protein)Protein Carbonyls (nmol/mg protein)
Control150 ± 121.2 ± 0.20.8 ± 0.1
H₂O₂ (100 µM)95 ± 102.5 ± 0.31.9 ± 0.2
H₂O₂ + Antioxidant X135 ± 111.5 ± 0.21.0 ± 0.1

Note: The data presented are for illustrative purposes and will vary depending on the experimental conditions.

Measurement of Oxidative Stress Biomarkers

In conjunction with tracing ¹³C₆-ascorbate metabolism, it is crucial to measure established biomarkers of oxidative stress to gain a comprehensive understanding of the cellular redox state.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation. Brief Protocol:

  • Mix sample with thiobarbituric acid (TBA) solution in an acidic medium.

  • Incubate at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantify using an MDA standard curve.

Protein Carbonyl Assay

This assay detects carbonyl groups introduced into proteins by oxidative damage. Brief Protocol:

  • React protein sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Precipitate the protein-hydrazone adducts with trichloroacetic acid (TCA).

  • Wash the pellet to remove excess DNPH.

  • Resuspend the pellet in a guanidine (B92328) hydrochloride solution.

  • Measure the absorbance at 375 nm.

8-hydroxy-2'-deoxyguanosine (8-oxo-dG) Assay

This is a marker of oxidative DNA damage, typically measured by ELISA or LC-MS/MS. Brief Protocol (ELISA):

  • Isolate DNA from the sample.

  • Digest the DNA to single nucleosides.

  • Perform a competitive ELISA using a specific antibody against 8-oxo-dG.

  • Quantify based on a standard curve.

Conclusion

L-Gulono-1,4-lactone-¹³C₆ is a versatile and powerful tool for investigating the complexities of oxidative stress. By enabling the direct tracing of ascorbate biosynthesis and utilization, researchers can gain deeper insights into the mechanisms of antioxidant defense and the pathophysiology of oxidative stress-related diseases. The protocols and methods outlined in these application notes provide a solid foundation for the successful implementation of this advanced tracer technology in your research.

Application Note: In Vitro Enzymatic Assay for L-gulonolactone Oxidase Using a ¹³C-Labeled Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-gulonolactone oxidase (GULO) is the terminal enzyme in the ascorbic acid (Vitamin C) biosynthesis pathway in most vertebrates.[1][2] This enzyme catalyzes the oxidation of L-gulono-1,4-lactone to L-ascorbic acid.[3] Notably, humans and some other species lack a functional GULO enzyme, necessitating dietary intake of Vitamin C.[1][2] The study of GULO is critical for understanding Vitamin C homeostasis and for developing novel therapeutic strategies. This application note provides a detailed protocol for an in vitro enzymatic assay of L-gulonolactone oxidase using a stable isotope-labeled substrate, ¹³C-L-gulonolactone, with detection of the product, ¹³C-L-ascorbic acid, by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a ¹³C-labeled substrate and LC-MS detection provides high sensitivity and specificity, allowing for precise quantification of enzyme activity in various biological samples.

Principle of the Assay

This assay measures the activity of L-gulonolactone oxidase by quantifying the formation of ¹³C-labeled L-ascorbic acid from ¹³C-labeled L-gulono-1,4-lactone. The reaction is initiated by adding the ¹³C substrate to a preparation containing GULO, such as liver microsomes or a purified recombinant enzyme. The reaction is then stopped, and the product is stabilized. The amount of ¹³C-L-ascorbic acid produced is quantified using a sensitive and specific LC-MS method, which can distinguish the ¹³C-labeled product from any endogenous, unlabeled ascorbic acid.

Data Presentation

Table 1: Kinetic Parameters of Recombinant Rat L-gulonolactone Oxidase
ParameterFull-Length GULO (fGULO)C-terminal Catalytic Domain (cGULO)
K_m_ (µM) 53.5 ± 542 ± 6.3
Optimal pH 7.06.5
Optimal Temperature (°C) 4030

Data adapted from a study on recombinant rat GULO produced in E. coli.[4]

Table 2: Recommended Reagent Concentrations for GULO Enzymatic Assay
ReagentFinal ConcentrationPurpose
Potassium Phosphate (B84403) Buffer 50 mM, pH 7.0Maintains optimal pH for enzyme activity
¹³C-L-gulono-1,4-lactone 10 mMSubstrate
Reduced Glutathione (GSH) 50 mMStabilizing agent
Enzyme Preparation Variable (e.g., 0.1-1 mg/mL protein)Source of L-gulonolactone oxidase

Concentrations are based on optimized conditions reported for similar assays.[5]

Experimental Protocols

I. Preparation of Reagents and Samples
  • Enzyme Source Preparation (Liver Microsomes):

    • Homogenize fresh or frozen liver tissue from a species known to express GULO (e.g., rat, pig) in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

    • Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and determine the protein concentration using a standard method (e.g., Bradford assay). The microsomal suspension can be stored at -80°C.

  • Recombinant Enzyme:

    • If using a purified recombinant GULO, dilute the enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Substrate Solution:

    • Prepare a stock solution of ¹³C-L-gulono-1,4-lactone (e.g., 100 mM) in water. Store at -20°C.

  • Assay Buffer:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Stop Solution:

    • Prepare a 10% (w/v) solution of metaphosphoric acid (MPA) or trichloroacetic acid (TCA) in water. Keep on ice.

II. Enzymatic Reaction
  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final reaction volume:

    • 50 µL of 2x Assay Buffer (100 mM potassium phosphate, pH 7.0)

    • 10 µL of ¹³C-L-gulono-1,4-lactone stock solution (for a final concentration of 10 mM)

    • X µL of enzyme preparation (e.g., to a final protein concentration of 0.5 mg/mL)

    • Add nuclease-free water to a final volume of 100 µL.

  • Include a negative control with a heat-inactivated enzyme or without the enzyme preparation.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 37-40°C for rat enzyme) for 5 minutes.[4]

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a specific time (e.g., 30 minutes) at the optimal temperature with gentle shaking.

  • Stop the reaction by adding an equal volume (100 µL) of ice-cold 10% MPA or TCA solution.

  • Vortex briefly and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS analysis. The samples can be stored at -80°C until analysis.

III. LC-MS Analysis of ¹³C-L-Ascorbic Acid
  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate ascorbic acid from other components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for ascorbic acid detection.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for ¹³C-L-ascorbic acid. The exact m/z values will depend on the number of ¹³C labels in the substrate. For a fully ¹³C₆-labeled substrate, the transition would be for an ion with a mass of 181 (M-H)⁻.

    • Data Analysis: Quantify the peak area of the ¹³C-L-ascorbic acid MRM transition. Create a standard curve using known concentrations of ¹³C-L-ascorbic acid to determine the amount of product formed in the enzymatic reaction.

Mandatory Visualizations

GULO_Pathway D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate Aldehyde Reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonate->L_Gulono_1_4_lactone Gluconolactonase L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->L_Ascorbic_Acid L-gulonolactone oxidase (GULO) GULO_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., Liver Microsomes) Reaction_Setup Set up Reaction Mixture (Enzyme + Substrate + Buffer) Enzyme_Prep->Reaction_Setup Substrate_Prep ¹³C-L-gulono-1,4-lactone Solution Preparation Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer and Stop Solution Preparation Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Reaction_Stop Stop Reaction with Acid (MPA or TCA) Incubation->Reaction_Stop Centrifugation Centrifuge to Pellet Precipitated Protein Reaction_Stop->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS Analysis for ¹³C-L-Ascorbic Acid Supernatant_Collection->LCMS_Analysis Data_Quantification Data Quantification and Enzyme Activity Calculation LCMS_Analysis->Data_Quantification

References

Application Notes and Protocols: L-Gulono-1,4-lactone-¹³C₆ in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique in drug metabolism research, offering a safe and effective alternative to radioisotopes for tracing the metabolic fate of compounds.[1] L-Gulono-1,4-lactone is the direct precursor in the biosynthesis of L-ascorbic acid (Vitamin C), a critical antioxidant and enzymatic cofactor.[2][3][4] The isotopically labeled version, L-Gulono-1,4-lactone-¹³C₆, serves as an invaluable tool for researchers. Once administered in vivo to a species capable of Vitamin C synthesis, it is converted into L-Ascorbic acid-¹³C₆. This stable isotope-labeled Vitamin C can be used to investigate its absorption, distribution, metabolism, and excretion (ADME), and more importantly, its influence on the metabolic pathways of xenobiotics, including therapeutic drugs.[5][6]

Vitamin C status has been shown to affect the activity of crucial drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[7][8] Deficiencies in Vitamin C may reduce the metabolic capacity of certain CYPs, while supplementation could enhance their activity.[8][9] By using L-Gulono-1,4-lactone-¹³C₆, scientists can precisely trace the role of newly synthesized Vitamin C in these processes, distinguishing it from the endogenous, unlabeled pool. This application note details the use of L-Gulono-1,4-lactone-¹³C₆ to elucidate the impact of Vitamin C on the metabolism of a model drug.

Application 1: Quantifying the Impact of Vitamin C on CYP3A4-Mediated Drug Metabolism

This protocol describes an in vivo study to assess how Vitamin C status, tracked using L-Gulono-1,4-lactone-¹³C₆, affects the metabolism of a model drug that is a known substrate of the CYP3A4 enzyme.

Logical Workflow for the Study

G cluster_0 Pre-Treatment Phase cluster_1 Tracer Administration & Dosing cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation A Animal Model Acclimation (e.g., Guinea Pigs) B Dietary Groups: 1. Vitamin C Deficient 2. Control Diet A->B C Administer L-Gulono-1,4-lactone-¹³C₆ to both groups B->C D Administer Model Drug (CYP3A4 Substrate) C->D Allow for conversion to L-Ascorbic acid-¹³C₆ E Time-course Blood Sampling D->E F Tissue Collection (Liver) D->F G Metabolite Extraction E->G F->G H LC-MS/MS Analysis G->H I Quantify Drug & Metabolites (Labeled and Unlabeled) H->I J Quantify L-Ascorbic acid-¹³C₆ H->J K Correlate Vitamin C levels with metabolite formation rate I->K J->K

Caption: Experimental workflow for the drug metabolism study.

Experimental Protocol

1. Animal Model and Diet:

  • Model: Male Hartley guinea pigs (n=6 per group). Guinea pigs are suitable as, like humans, they cannot synthesize their own Vitamin C.

  • Acclimation: Acclimate animals for 7 days with a standard diet.

  • Dietary Groups: For 14 days, divide animals into two groups:

    • Group 1 (Deficient): Vitamin C-free diet.

    • Group 2 (Control): Standard diet with adequate Vitamin C.

2. Dosing Regimen:

  • On day 15, administer L-Gulono-1,4-lactone-¹³C₆ (50 mg/kg) via oral gavage to both groups. This compound will be converted in vivo to L-Ascorbic acid-¹³C₆.

  • After 2 hours, administer a model CYP3A4 substrate drug (e.g., Midazolam, 5 mg/kg) via intraperitoneal injection.

3. Sample Collection:

  • Blood: Collect blood samples (approx. 100 µL) via tail vein at 0, 15, 30, 60, 120, and 240 minutes post-drug administration into tubes containing an anticoagulant and stabilizer (e.g., EDTA and metaphosphoric acid). Centrifuge immediately to separate plasma and store at -80°C.

  • Tissue: At 240 minutes, euthanize animals and perfuse the liver with cold saline. Excise the liver, snap-freeze in liquid nitrogen, and store at -80°C.

4. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated analog of the drug).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of mobile phase (50:50 water:methanol) for analysis.

5. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific mass-to-charge ratio (m/z) transitions for the parent drug, its primary metabolite, and L-Ascorbic acid-¹³C₆.

Data Presentation and Expected Results

The use of L-Gulono-1,4-lactone-¹³C₆ allows for the direct measurement of newly synthesized Vitamin C and its correlation with the metabolic ratio of the model drug. The results can be summarized to compare the metabolic activity between the Vitamin C deficient and control groups.

Table 1: Hypothetical Pharmacokinetic & Metabolic Data

ParameterGroup 1 (Deficient Diet)Group 2 (Control Diet)
Plasma L-Ascorbic acid-¹³C₆ (µM) at 2h 45.2 ± 5.148.5 ± 6.3
Liver L-Ascorbic acid-¹³C₆ (nmol/g) at 4h 110.3 ± 15.2250.8 ± 28.9
Drug T₁/₂ (min) 75.6 ± 8.242.1 ± 5.5
Metabolite Cₘₐₓ (ng/mL) 120.4 ± 18.7285.3 ± 30.1
Metabolic Ratio (Metabolite AUC / Drug AUC) 0.852.15

Data are presented as mean ± standard deviation.

The expected results would show that while the initial plasma levels of labeled Vitamin C are similar, the liver concentration is significantly higher in the control group, reflecting better tissue retention. This elevated hepatic Vitamin C level is hypothesized to correlate with enhanced CYP3A4 activity, leading to a shorter half-life (T₁/₂) for the parent drug and a higher concentration (Cₘₐₓ) and overall exposure (AUC) of its metabolite.

Signaling Pathway Visualization

The conversion of L-Gulono-1,4-lactone-¹³C₆ and the subsequent influence of its product, L-Ascorbic acid-¹³C₆, on drug metabolism can be visualized. L-Ascorbic acid acts as a cofactor that can help maintain the catalytic activity of CYP enzymes, which are central to Phase I drug metabolism.

G cluster_0 Vitamin C Synthesis & Action cluster_1 Phase I Drug Metabolism Gulono L-Gulono-1,4-lactone-¹³C₆ GLO L-gulonolactone oxidase (in vivo) Gulono->GLO Ascorbate L-Ascorbic Acid-¹³C₆ (Tracer Vitamin C) GLO->Ascorbate CYP Cytochrome P450 (e.g., CYP3A4) Ascorbate->CYP Supports Catalytic Activity Drug Parent Drug Drug->CYP Substrate Metabolite Oxidized Metabolite CYP->Metabolite Metabolism

Caption: Influence of labeled Vitamin C on CYP450 metabolism.

L-Gulono-1,4-lactone-¹³C₆ is a powerful and versatile tool for drug development professionals. By serving as a biological precursor to labeled L-Ascorbic acid, it enables precise investigation into the role of Vitamin C in drug metabolism. The protocols and methods described herein provide a framework for using this tracer to quantify the effects of Vitamin C on CYP enzyme activity, ultimately leading to a better understanding of diet-drug interactions and supporting the development of safer and more effective therapeutics.

References

Application Notes and Protocols: L-Gulono-1,4-lactone-¹³C₆ in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulono-1,4-lactone is a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals. The final, rate-limiting step is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). Notably, humans and certain other species lack a functional GULO gene, rendering them dependent on dietary Vitamin C. The stable isotope-labeled L-Gulono-1,4-lactone-¹³C₆ serves as a powerful tracer to investigate de novo Vitamin C synthesis in GULO-competent organisms and to study the activity of the GULO enzyme in various experimental models. This document provides detailed application notes and protocols for the use of L-Gulono-1,4-lactone-¹³C₆ in nutritional research.

Applications

  • In Vivo Tracer Studies: Quantifying the endogenous synthesis of Vitamin C in animal models.

  • Cell-Based Assays: Assessing the activity of the GULO enzyme in genetically modified cells or tissues.

  • Drug Discovery: Screening for compounds that modulate GULO activity and endogenous Vitamin C production.

Data Presentation

Table 1: In Vivo Tracer Kinetics of L-Gulono-1,4-lactone-¹³C₆ in a GULO-Competent Animal Model
Time Point (minutes)Plasma L-Gulono-1,4-lactone-¹³C₆ (µmol/L)Plasma L-Ascorbic Acid-¹³C₆ (µmol/L)
000
1515.2 ± 2.15.8 ± 1.2
308.5 ± 1.512.6 ± 2.5
603.1 ± 0.818.9 ± 3.1
1200.9 ± 0.315.4 ± 2.8
240< 0.18.7 ± 1.9

Note: Data are representative and may vary based on the animal model and experimental conditions.

Table 2: GULO Activity Assay in a Cell-Based Model
Experimental ConditionL-Ascorbic Acid-¹³C₆ Production (nmol/mg protein/hour)
Control (No Substrate)0
L-Gulono-1,4-lactone-¹³C₆ (1 mM)25.4 ± 3.7
L-Gulono-1,4-lactone-¹³C₆ (1 mM) + GULO Inhibitor2.1 ± 0.5
L-Gulono-1,4-lactone-¹³C₆ (1 mM) + GULO Activator48.9 ± 5.2

Note: Data are representative and will depend on the cell line and specific compounds tested.

Experimental Protocols

Protocol 1: In Vivo Assessment of Vitamin C Biosynthesis

This protocol describes the use of L-Gulono-1,4-lactone-¹³C₆ to trace the in vivo synthesis of L-ascorbic acid in a GULO-competent animal model (e.g., mouse).

Materials:

  • L-Gulono-1,4-lactone-¹³C₆

  • Sterile saline solution

  • Animal model (e.g., C57BL/6 mice)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Centrifuge

  • Mass spectrometer (LC-MS/MS or GC-MS)

Procedure:

  • Preparation of Dosing Solution: Dissolve L-Gulono-1,4-lactone-¹³C₆ in sterile saline to a final concentration of 10 mg/mL. Ensure complete dissolution.

  • Animal Dosing: Administer the L-Gulono-1,4-lactone-¹³C₆ solution to the animals via oral gavage or intraperitoneal injection at a dose of 100 mg/kg body weight.

  • Blood Sampling: Collect blood samples (approximately 50 µL) at baseline (time 0) and at specified time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of L-Gulono-1,4-lactone-¹³C₆ and L-ascorbic acid-¹³C₆ using a validated mass spectrometry method.

  • Data Analysis: Plot the plasma concentrations of the labeled compounds over time to determine the pharmacokinetic and pharmacodynamic profiles.

Protocol 2: In Vitro GULO Enzyme Activity Assay

This protocol details the use of L-Gulono-1,4-lactone-¹³C₆ to measure the activity of the GULO enzyme in a cell-based system (e.g., HEK293 cells transfected with the GULO gene).

Materials:

  • L-Gulono-1,4-lactone-¹³C₆

  • Cell line expressing GULO

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Culture: Culture the GULO-expressing cells to approximately 80-90% confluency.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the cell lysate.

  • Enzyme Reaction: In a microcentrifuge tube, combine 50 µg of cell lysate with a reaction buffer containing 1 mM L-Gulono-1,4-lactone-¹³C₆. The final reaction volume should be 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

  • Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet the protein. Collect the supernatant for analysis.

  • Mass Spectrometry Analysis: Analyze the supernatant for the amount of L-ascorbic acid-¹³C₆ produced using LC-MS/MS.

  • Data Analysis: Calculate the GULO activity as nmol of L-ascorbic acid-¹³C₆ produced per mg of protein per hour.

Mandatory Visualization

Vitamin_C_Biosynthesis_Pathway D_Glucose D-Glucose L_Gulono_lactone L-Gulono-1,4-lactone-¹³C₆ D_Glucose->L_Gulono_lactone Multiple Steps GULO GULO (L-gulono-γ-lactone oxidase) L_Gulono_lactone->GULO L_Ascorbic_Acid L-Ascorbic Acid-¹³C₆ (Vitamin C) GULO->L_Ascorbic_Acid

Caption: Vitamin C Biosynthesis Pathway.

In_Vivo_Tracer_Workflow Dosing Administer L-Gulono-1,4-lactone-¹³C₆ Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation MS_Analysis LC-MS/MS Analysis of ¹³C₆-labeled compounds Plasma_Separation->MS_Analysis Data_Analysis Pharmacokinetic Analysis MS_Analysis->Data_Analysis

Caption: In Vivo Tracer Study Workflow.

GULO_Activity_Assay_Workflow Cell_Lysis Prepare GULO-expressing cell lysate Incubation Incubate lysate with L-Gulono-1,4-lactone-¹³C₆ Cell_Lysis->Incubation Quenching Quench Reaction Incubation->Quenching MS_Analysis LC-MS/MS Analysis of L-Ascorbic Acid-¹³C₆ Quenching->MS_Analysis Activity_Calculation Calculate GULO Activity MS_Analysis->Activity_Calculation

Caption: GULO Activity Assay Workflow.

Application Notes and Protocols for Tracing Ascorbate in Different Tissues Using L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor involved in numerous physiological processes. Understanding its synthesis, transport, and tissue-specific distribution is crucial for various fields of research, including nutrition, cancer biology, and neurobiology. Stable isotope tracing using L-Gulono-1,4-lactone-13C6 offers a powerful method to dynamically track the de novo synthesis and fate of ascorbate (B8700270) in vivo. L-Gulono-1,4-lactone is the immediate precursor to L-ascorbic acid in the biosynthetic pathway of many animals, where it is converted by the enzyme L-gulono-1,4-lactone oxidase (GULO).[1][2] By administering a fully 13C-labeled precursor, researchers can distinguish newly synthesized ascorbate from the pre-existing pool using mass spectrometry, enabling the study of its metabolic flux in different tissues.

These application notes provide detailed protocols for in vivo tracing studies in mouse models, from the administration of this compound to tissue sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ascorbate Biosynthesis Pathway

The final step of ascorbate synthesis involves the conversion of L-Gulono-1,4-lactone to L-Ascorbic acid.

Ascorbate_Biosynthesis cluster_pathway Final Step of Ascorbate Synthesis L_Gulonate L-Gulonate L_Gulono_lactone L-Gulono-1,4-lactone L_Gulonate->L_Gulono_lactone Gluconolactonase Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_lactone->Ascorbic_Acid L-gulono-1,4-lactone oxidase (GULO)

Caption: Ascorbate biosynthesis from L-Gulonate.

Experimental Protocols

In Vivo Administration of this compound

This protocol describes the administration of the stable isotope tracer to mice via oral gavage, a common and effective method for delivering a precise dose. Intraperitoneal (IP) injection is provided as an alternative.

Materials:

  • This compound (formula: ¹³C₆H₈O₆)

  • Sterile 0.9% NaCl (saline) solution

  • Animal feeding needles (gavage needles), 20-gauge for mice

  • Syringes (1 mL)

  • Animal scale

Protocol (Oral Gavage):

  • Animal Preparation: Fast mice for 2-4 hours prior to administration to ensure rapid and consistent absorption of the tracer.[3][4] House animals with free access to water.

  • Tracer Preparation: Prepare a dosing solution of this compound in sterile saline. A typical dose for metabolic tracing studies is 2 g/kg of body weight.[3] For a 25g mouse, this would be 50 mg. The concentration should be calculated to allow for a total administration volume of approximately 100-250 µL.

    • Example Calculation: For a 25g mouse, dissolve 50 mg of the tracer in 200 µL of saline.

  • Administration:

    • Weigh the mouse to calculate the precise dosing volume.

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.[5]

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly dispense the tracer solution.

    • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress for 5-10 minutes.[5]

  • Time Course: Collect tissues at various time points post-administration (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to assess the dynamic incorporation of ¹³C into the ascorbate pool.[3]

Alternative Protocol (Intraperitoneal Injection):

  • Prepare the tracer solution in sterile saline at a concentration suitable for an injection volume of 100-200 µL.

  • Restrain the mouse and administer the tracer via intraperitoneal injection into the lower abdominal quadrant.

  • Proceed with the time course and tissue collection as described above.

Tissue Collection and Preparation

Proper and rapid tissue handling is critical to stabilize ascorbate and prevent its degradation.

Materials:

  • Ice-cold 5% meta-phosphoric acid (MPA) solution

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Euthanasia and Dissection: At the designated time point, euthanize the mouse via an approved method (e.g., cervical dislocation).

  • Tissue Harvest: Rapidly dissect the tissues of interest (e.g., liver, brain, kidney, spleen) and immediately flash-freeze them in liquid nitrogen to halt all metabolic activity. Samples can be stored at -80°C until processing.

  • Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Add 4-5 volumes of ice-cold 5% MPA solution (e.g., 200 µL for a 50 mg tissue sample). MPA serves to precipitate proteins and stabilize ascorbate.

    • Homogenize the tissue thoroughly while keeping the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 12,000-15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the ascorbate, and transfer it to a new pre-chilled microcentrifuge tube. This extract is now ready for LC-MS/MS analysis or can be stored at -80°C.

LC-MS/MS Analysis for ¹³C-Ascorbate Quantification

This protocol uses a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify both unlabeled (¹²C) and labeled (¹³C₆) ascorbate.

Materials and Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ascorbic acid standard (unlabeled).

  • This compound (as the tracer being analyzed).

Protocol:

  • LC Separation:

    • Column Temperature: 30°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 2% B

      • 1-4 min: Ramp to 95% B

      • 4-5 min: Hold at 95% B

      • 5-5.1 min: Return to 2% B

      • 5.1-7 min: Equilibrate at 2% B

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The deprotonated molecule [M-H]⁻ is used as the precursor ion. For ¹³C₆-ascorbate, the mass increases by 6 Da compared to the unlabeled form. The fragmentation pattern is predicted to be similar.

    • Set up the following MRM transitions in the instrument software:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Ascorbic Acid (¹²C) 175.0115.010Quantifier[1]
175.089.015Qualifier[1]
¹³C₆-Ascorbic Acid 181.0121.010Quantifier (Predicted)
181.092.015Qualifier (Predicted)
  • Data Analysis and Isotopic Enrichment Calculation:

    • Integrate the peak areas for each MRM transition.

    • Calculate the fractional enrichment (FE) of ¹³C-ascorbate in each tissue using the following formula:

      • FE (%) = [ Peak Area (¹³C₆-Ascorbate) / (Peak Area (¹²C-Ascorbate) + Peak Area (¹³C₆-Ascorbate)) ] * 100

    • Correct for the natural abundance of ¹³C if necessary, though with a fully labeled tracer this effect is often minimal compared to the signal from the tracer itself.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Workflow for Ascorbate Tracing Admin 1. Administer This compound (Oral Gavage) Time 2. Time Course Incubation (30 min - 4 hrs) Admin->Time Harvest 3. Euthanize & Harvest Tissues (Liver, Brain, etc.) Time->Harvest Freeze 4. Flash Freeze in Liquid N2 Harvest->Freeze Homogenize 5. Homogenize in 5% Meta-Phosphoric Acid Freeze->Homogenize Centrifuge 6. Centrifuge at 4°C Homogenize->Centrifuge Extract 7. Collect Supernatant (Ascorbate Extract) Centrifuge->Extract LCMS 8. Analyze by LC-MS/MS (MRM Mode) Extract->LCMS Analysis 9. Calculate Isotopic Enrichment LCMS->Analysis

Caption: Step-by-step workflow for the tracing experiment.

Data Presentation: Quantitative Results

The following table presents example quantitative data that could be obtained from a tracing study in mice at 2 hours post-administration of this compound. This data illustrates the expected variation in ascorbate concentration and de novo synthesis across different tissues.

TissueTotal Ascorbate (nmol/g tissue)¹²C-Ascorbate (nmol/g tissue)¹³C₆-Ascorbate (nmol/g tissue)Fractional Enrichment (%)
Liver 185.5 ± 20.3120.664.935.0%
Brain 250.2 ± 25.8220.230.012.0%
Kidney 150.8 ± 15.182.967.945.0%
Spleen 210.4 ± 18.9168.342.120.0%
Plasma 45.6 ± 5.727.418.240.0%

Values are presented as mean ± SD. The nmol/g values for ¹²C and ¹³C₆-Ascorbate are calculated from the mean total ascorbate and the fractional enrichment for illustrative purposes.

References

Application Note: Spatially Resolved Vitamin C Biosynthesis via Mass Spectrometry Imaging with L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin C (L-ascorbic acid) is a vital antioxidant and enzymatic cofactor involved in numerous physiological processes. While many vertebrates can synthesize Vitamin C, humans and certain other species have lost this ability due to the inactivation of the gene for L-gulono-γ-lactone oxidase (GULO). This enzyme catalyzes the final step in the Vitamin C biosynthesis pathway: the oxidation of L-Gulono-1,4-lactone. Understanding the spatial dynamics of this pathway in tissues is crucial for various research fields, including drug metabolism and disease pathology. Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels.[1] By using a stable isotope-labeled precursor like L-Gulono-1,4-lactone-13C6, researchers can trace its conversion to L-ascorbic acid-13C6, providing a spatiotemporal map of Vitamin C synthesis. This application note details the protocol for utilizing Mass Spectrometry Imaging to track the metabolic fate of this compound.

Principle

This method relies on the administration of this compound to a biological system capable of Vitamin C synthesis (e.g., a mouse model). The labeled precursor is then enzymatically converted to L-ascorbic acid-13C6 by GULO.[2] Following a specific incubation period, tissues of interest are harvested, sectioned, and analyzed by MSI. The mass spectrometer detects the distinct mass-to-charge ratios (m/z) of the 13C-labeled precursor and its product, allowing for their specific and simultaneous imaging. The resulting ion images reveal the anatomical distribution of both the substrate and the newly synthesized Vitamin C, providing insights into the localized metabolic activity.

Applications

  • Drug Metabolism and Pharmacokinetics (DMPK): To study the influence of xenobiotics on Vitamin C synthesis in specific organs or tissues.

  • Toxicology: To assess the impact of toxic compounds on the functionality of the Vitamin C biosynthesis pathway in situ.

  • Disease Model Research: To investigate alterations in Vitamin C synthesis in various pathological conditions, such as cancer or metabolic disorders.[3]

  • Nutritional Science: To understand how different physiological states affect the endogenous production of Vitamin C.

Experimental Workflow

The overall experimental workflow for Mass Spectrometry Imaging of this compound is depicted below.

G cluster_0 Animal Dosing cluster_1 Sample Preparation cluster_2 MSI Analysis cluster_3 Data Analysis animal_dosing Administration of This compound tissue_harvesting Tissue Harvesting and Snap-Freezing animal_dosing->tissue_harvesting cryosectioning Cryosectioning tissue_harvesting->cryosectioning mounting Thaw-Mounting onto Conductive Slides cryosectioning->mounting matrix_application Matrix Application mounting->matrix_application msi_acquisition MALDI-MSI Data Acquisition matrix_application->msi_acquisition data_processing Data Pre-processing (Normalization, Baseline Correction) msi_acquisition->data_processing ion_image_generation Ion Image Generation for m/z of Precursor and Product data_processing->ion_image_generation data_interpretation Data Interpretation and Co-localization Analysis ion_image_generation->data_interpretation G cluster_pathway Vitamin C Biosynthesis precursor This compound product L-Ascorbic Acid-13C6 (Vitamin C-13C6) precursor->product O2 -> H2O2 enzyme L-gulono-γ-lactone oxidase (GULO) enzyme->product

References

Troubleshooting & Optimization

L-Gulono-1,4-lactone-13C6 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of L-Gulono-1,4-lactone-13C6. The information presented here is based on available data for L-Gulono-1,4-lactone and its D-enantiomer, as isotopic labeling with 13C6 is not expected to significantly alter solubility properties.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on data for the unlabeled compound and its enantiomer, this compound is expected to be soluble in polar protic solvents like water and DMSO, and sparingly soluble in some polar aprotic solvents. Detailed solubility data is summarized in the table below.

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you are encountering issues with dissolution, please refer to our Troubleshooting Guide below. Common solutions include using fresh, anhydrous solvents, gentle heating, vortexing, or sonication.

Q3: How should I prepare a stock solution of this compound?

A3: For preparing a stock solution, it is recommended to use a solvent in which the compound has high solubility, such as DMSO. For aqueous solutions, preparing a 10 mM stock is feasible.[1] Always use high-purity, anhydrous solvents and store the stock solution appropriately to prevent degradation.

Q4: Is the solubility of the 13C6 labeled compound different from the unlabeled L-Gulono-1,4-lactone?

A4: Isotopic labeling with 13C does not significantly alter the physicochemical properties of a molecule, including solubility. Therefore, the solubility of this compound is expected to be nearly identical to that of the unlabeled compound.

Solubility Data

The following table summarizes the known quantitative and qualitative solubility of L-Gulono-1,4-lactone in various solvents. This data is applicable to this compound.

SolventTypeSolubility (at ambient temperature)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic36 mg/mL[2]Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2]
WaterPolar ProticA 10 mM solution can be prepared.[1]The compound is generally described as water-soluble.
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous Buffer~3 mg/mL (for D-enantiomer)Data for the D-enantiomer is a strong indicator for the L-enantiomer's solubility.
Dimethylformamide (DMF)Polar Aprotic~3 mg/mL (for D-enantiomer)[3]Data for the D-enantiomer is a strong indicator for the L-enantiomer's solubility.[3]
Ethanol (B145695)Polar ProticExpected to be solubleAs a polar protic solvent, ethanol should facilitate the dissolution of this polar molecule.
MethanolPolar ProticExpected to be solubleSimilar to ethanol, methanol's polarity and hydrogen bonding capacity should allow for good solubility.
AcetonePolar AproticExpected to have lower solubilitySolubility is likely to be less than in polar protic solvents.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem: The compound is not dissolving in DMSO at the expected concentration.

  • Possible Cause 1: The DMSO has absorbed moisture from the atmosphere.

    • Solution: Use a fresh, unopened bottle of anhydrous DMSO.[2] Store DMSO properly, tightly sealed, to minimize water absorption.

  • Possible Cause 2: The dissolution process is slow.

    • Solution: Aid dissolution by gentle warming in a water bath, vortexing, or using an ultrasonic bath.[2]

Problem: The compound precipitates out of an aqueous solution.

  • Possible Cause 1: The concentration exceeds the solubility limit in water.

    • Solution: Prepare a more dilute solution. A concentration of 10 mM is a reliable starting point.[1]

  • Possible Cause 2: The aqueous solution has been stored for an extended period.

    • Solution: Prepare fresh aqueous solutions daily for optimal results.

Problem: The compound is not dissolving in a chosen organic solvent.

  • Possible Cause: The solvent may not be suitable for this polar compound.

    • Solution: Refer to the solubility table and consider switching to a more polar solvent like DMSO or a polar protic solvent like ethanol or methanol. If a non-polar solvent is required for your experiment, a solvent exchange may be necessary after initial dissolution in a suitable solvent.

Experimental Protocols

General Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

G cluster_0 Solubility Testing Workflow start Start with a small amount (e.g., 1-5 mg) of This compound water Add 0.5 mL of Water. Agitate vigorously. start->water soluble_water Soluble in Water water->soluble_water Observation insoluble_water Insoluble in Water water->insoluble_water Observation ether Test solubility in 0.5 mL of Diethyl Ether. soluble_water->ether naoh Test solubility in 0.5 mL of 5% NaOH. insoluble_water->naoh end_soluble Characterize as Water-Soluble ether->end_soluble hcl Test solubility in 0.5 mL of 5% HCl. naoh->hcl If Insoluble end_acidic Characterize as Acidic Compound naoh->end_acidic If Soluble end_basic Characterize as Basic Compound hcl->end_basic If Soluble end_neutral Characterize as Neutral Compound hcl->end_neutral If Insoluble

Caption: A general workflow for the qualitative determination of solubility.

Methodology:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a clean vial.

  • Add the chosen solvent in small increments (e.g., 100 µL at a time) and vortex or sonicate after each addition.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • Continue adding the solvent until the compound is fully dissolved or until a significant volume has been added without complete dissolution.

  • Record the volume of solvent required to dissolve the known mass of the compound to calculate the solubility.

  • For qualitative assessment, a compound is generally considered "soluble" if approximately 1-5 mg dissolves in 0.5 mL of the solvent.

Signaling Pathway for Dissolution Troubleshooting

The following diagram illustrates a logical approach to troubleshooting dissolution issues.

G cluster_1 Dissolution Troubleshooting Pathway start Compound does not dissolve check_solvent Is the solvent fresh and anhydrous? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No apply_energy Have you tried aiding dissolution (vortex, sonicate, gentle heat)? check_solvent->apply_energy Yes use_fresh_solvent->apply_energy perform_energy Apply gentle heat, vortex, or sonicate apply_energy->perform_energy No check_concentration Is the concentration below the known solubility limit? apply_energy->check_concentration Yes perform_energy->check_concentration dilute Prepare a more dilute solution check_concentration->dilute No consider_alt_solvent Consider using an alternative solvent with higher polarity (e.g., DMSO) check_concentration->consider_alt_solvent Yes

Caption: A logical pathway for troubleshooting dissolution problems.

References

Improving L-Gulono-1,4-lactone-13C6 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Gulono-1,4-lactone-13C6 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound in aqueous solutions is pH-dependent hydrolysis. The lactone ring is susceptible to opening, converting the L-Gulono-1,4-lactone to the corresponding L-gulonate salt. This reaction is significantly accelerated under alkaline (basic) conditions.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: To maintain the integrity of the lactone ring, solutions of this compound should be prepared and stored under acidic to neutral conditions (pH < 7). The stability of the lactone form increases with increasing acidity.

Q3: How does temperature affect the stability of this compound solutions?

A3: Higher temperatures accelerate the rate of hydrolysis of the lactone ring. Therefore, it is recommended to prepare, handle, and store solutions at low temperatures (e.g., on ice or at 2-8°C) whenever possible to minimize degradation.

Q4: What are the recommended storage conditions for this compound as a solid and in a stock solution?

A4: As a solid, this compound should be stored at 2-8°C for short-term and -20°C for long-term stability. For stock solutions, it is recommended to dissolve the compound in a suitable anhydrous organic solvent like DMSO and store at -80°C for long-term use (up to one year) or -20°C for shorter durations (up to one month). Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q5: Can I prepare a stable aqueous stock solution of this compound?

A5: Preparing a long-term stable aqueous stock solution is challenging due to hydrolysis. However, for immediate use or short-term storage, an aqueous solution can be prepared in a slightly acidic buffer. It is crucial to use the solution as quickly as possible after preparation. For detailed instructions, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution due to hydrolysis.- Prepare fresh solutions of this compound for each experiment. - Ensure the pH of your experimental buffer is acidic to neutral (ideally pH < 7). - Work with solutions at low temperatures (on ice). - Verify the integrity of your stock solution if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Loss of compound during sample preparation The pH of the sample or buffer is alkaline, leading to the opening of the lactone ring.- Adjust the pH of your sample or buffer to be slightly acidic before adding this compound. - Minimize the time the compound is in an aqueous solution.
Unexpected peaks in analytical chromatography (e.g., HPLC) The appearance of the hydrolyzed form (L-gulonate) as a separate peak.- Confirm the identity of the unexpected peak by running a degraded sample (e.g., a sample intentionally made alkaline) as a reference. - Optimize your chromatographic method to separate the lactone and the hydrolyzed form. - Ensure your mobile phase is sufficiently acidic to favor the lactone form during analysis.

Data Presentation

Table 1: pH-Dependent Hydrolysis of L-Gulonolactone

pHTemperature (°C)ObservationCitation
> 8.337The lactone ring opens rapidly.[1]
9.037Almost completely hydrolyzed to L-gulonate after 15 minutes.[1]

Table 2: Recommended Storage Conditions for L-Gulono-1,4-lactone Stock Solutions

SolventStorage Temperature (°C)Recommended Duration
Anhydrous DMSO-80Up to 1 year
Anhydrous DMSO-20Up to 1 month

Experimental Protocols

Protocol for Preparation of a Short-Term Stable Aqueous Solution of this compound

This protocol describes the preparation of an aqueous solution of this compound for immediate use in experiments where an aqueous environment is required.

Materials:

  • This compound solid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acidic buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Calibrated pH meter

  • Vortex mixer

  • Ice bath

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a pre-chilled microcentrifuge tube.

  • Add the desired volume of pre-chilled acidic buffer (e.g., sodium acetate buffer, pH 5.0) to the tube.

  • Immediately vortex the solution gently until the solid is completely dissolved. Keep the tube in an ice bath during this process.

  • Verify the pH of the final solution to ensure it is in the desired acidic range.

  • Use the freshly prepared solution in your experiment without delay. It is recommended to use the solution within an hour of preparation for best results.

Mandatory Visualizations

G L-Gulono-1,4-lactone_stable This compound (Stable Lactone Form) L-Gulonate L-Gulonate-13C6 (Hydrolyzed Form) L-Gulono-1,4-lactone_stable->L-Gulonate L-Gulonate->L-Gulono-1,4-lactone_stable

Caption: pH-Dependent Equilibrium of this compound.

G start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound into Pre-chilled Tube equilibrate->weigh add_buffer Add Pre-chilled Acidic Buffer (pH < 7) weigh->add_buffer dissolve Vortex Gently on Ice until Dissolved add_buffer->dissolve check_ph Verify Final pH dissolve->check_ph use_immediately Use Solution Immediately (within 1 hour) check_ph->use_immediately end End use_immediately->end

Caption: Workflow for Preparing a Stable Aqueous Solution.

References

L-Gulono-1,4-lactone-13C6 storage and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving L-Gulono-1,4-lactone-13C6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For optimal stability, solid this compound should be stored in a refrigerator at 2-8°C.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture.

Q2: How should I store stock solutions of this compound?

The storage conditions for stock solutions depend on the desired storage duration. For short-term storage (up to one month), solutions can be kept at -20°C.[3][4] For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[3][4] If water is used as the solvent, it is advisable to filter and sterilize the solution before storage.[4]

Q3: What is the primary degradation pathway for this compound?

The most common degradation pathway for this compound, like other gamma-lactones, is hydrolysis.[1][2][5] This reaction involves the opening of the lactone ring to form L-Gulonic acid-13C6. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of moisture and elevated temperatures.

Q4: Are there other potential degradation pathways?

Besides hydrolysis, oxidation can also be a potential degradation pathway, especially given that L-Gulono-1,4-lactone is a precursor to the antioxidant ascorbic acid.[6] Exposure to strong oxidizing agents or high-energy light could potentially lead to oxidative degradation products.

Q5: How can I check the purity of my this compound sample?

The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC).[6] A reversed-phase HPLC method can separate the parent compound from potential degradation products like L-Gulonic acid-13C6.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommended temperatures and are protected from moisture.

    • Assess the purity of the compound or solution using HPLC to check for the presence of degradation products.

    • If degradation is confirmed, prepare fresh stock solutions from a new or properly stored solid sample.

    • Consider performing a forced degradation study (see Experimental Protocols) to understand the stability of the compound under your specific experimental conditions.

Possible Cause 2: Improper sample handling.

  • Troubleshooting Steps:

    • Review your experimental protocol for any steps where the compound might be exposed to harsh conditions (e.g., extreme pH, high temperatures for extended periods).

    • Ensure that solvents used are of high purity and free from contaminants that could react with the lactone.

    • When preparing solutions, especially in aqueous buffers, do so immediately before use if possible, or store them appropriately at low temperatures.

Issue 2: Poor solubility of this compound.

Possible Cause 1: Use of inappropriate solvent.

  • Troubleshooting Steps:

    • L-Gulono-1,4-lactone is freely soluble in water.[7] For organic solvents, DMSO is a common choice, but its water content can affect solubility.[3]

    • If using DMSO, ensure it is fresh and anhydrous, as absorbed moisture can reduce the solubility of the compound.[3]

Possible Cause 2: Low-quality or degraded compound.

  • Troubleshooting Steps:

    • Visually inspect the solid compound for any changes in appearance, such as discoloration or clumping, which might indicate degradation or moisture absorption.

    • Confirm the purity of the material using an appropriate analytical technique like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid2-8°CLong-termKeep container tightly sealed to protect from moisture.
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsIdeal for long-term storage of aliquots.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 80°C for 48 hours. Then, dissolve it in the chosen solvent.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (stock solution stored under ideal conditions), by HPLC-MS to identify and quantify any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Procedure:

    • Prepare samples by dissolving this compound in the mobile phase A to a concentration of approximately 0.1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The primary degradation product, L-Gulonic acid-13C6, will be more polar and thus have a shorter retention time.

Visualizations

cluster_degradation Degradation Pathway This compound This compound L-Gulonic_acid-13C6 L-Gulonic_acid-13C6 This compound->L-Gulonic_acid-13C6 Hydrolysis (H2O, H+ or OH-)

Caption: Primary degradation pathway of this compound.

Start Inconsistent Results Check_Storage Verify Storage Conditions (Solid & Solution) Start->Check_Storage Purity_Analysis Perform HPLC Purity Analysis Check_Storage->Purity_Analysis Degradation_Detected Degradation Detected? Purity_Analysis->Degradation_Detected Prepare_Fresh Prepare Fresh Stock Solution Degradation_Detected->Prepare_Fresh Yes Review_Protocol Review Experimental Protocol (pH, Temp, Solvents) Degradation_Detected->Review_Protocol No Modify_Protocol Modify Protocol & Re-run Experiment Prepare_Fresh->Modify_Protocol Review_Protocol->Modify_Protocol End Problem Resolved Modify_Protocol->End cluster_conditions Storage & Environmental Conditions cluster_outcome Compound State Storage Storage Conditions (Temp, Container) Stressors Potential Stressors (Moisture, pH, Light, Heat) Storage->Stressors Improper Stability Compound Stability Storage->Stability Proper Degradation Compound Degradation Stressors->Degradation

References

Common pitfalls in using L-Gulono-1,4-lactone-13C6 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Gulono-1,4-lactone-13C6 as an internal standard in analytical experiments, particularly in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals.[1] this compound is a stable isotope-labeled (SIL) version of this molecule, where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling gives it a distinct mass signature (a mass shift of +6 Da) compared to the native, unlabeled compound.

It is an ideal internal standard for the quantification of L-Gulono-1,4-lactone or its downstream metabolite, ascorbic acid, for several reasons:

  • Similar Physicochemical Properties: It behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[2]

  • Co-elution: In most chromatographic systems, it co-elutes with the analyte, ensuring that both experience the same matrix effects.

  • Correction for Variability: It effectively corrects for analyte loss during extraction and for variations in instrument response (ion suppression or enhancement).[3]

Q2: What are the critical parameters to consider for the stability and storage of this compound?

The primary stability concern for this compound is the hydrolysis of its lactone ring. This is highly dependent on pH and temperature.

  • pH Stability: The lactone ring is susceptible to opening under alkaline conditions. Above pH 8.3, the lactone ring rapidly hydrolyzes to form the corresponding L-gulonate.[4] It is most stable in a slightly acidic to neutral pH range (ideally pH 6.5-7.5).[4]

  • Temperature Stability: For long-term storage, it is recommended to store the solid powder at -20°C.[5][6] Stock solutions should be stored at -80°C for up to a year to minimize degradation.[6] Avoid repeated freeze-thaw cycles.

  • Solvent: When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[6]

Q3: What level of isotopic and chemical purity should I expect for commercially available this compound?

High isotopic and chemical purity are essential for accurate quantification. The presence of unlabeled L-Gulono-1,4-lactone in your internal standard will lead to an overestimation of the analyte in your samples.

Table 1: Typical Purity Specifications for this compound from Commercial Suppliers

SupplierIsotopic Purity/EnrichmentChemical Purity
MedChemExpressNot specified99.70% (GC)[5]
Selleck ChemicalsNot specified>99% (HPLC)[6]
Chem-ImpexNot specified≥98% (HPLC)[7]
LGC StandardsNot specifiedNot specified
United States BiologicalNot specified"Highly Purified"[8]

Note: It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: Inaccurate Quantification - Results are Unexpectedly High or Low

Q: My calculated analyte concentrations are consistently biased. What are the potential causes related to the internal standard?

A: Inaccurate quantification is a common problem that can often be traced back to the internal standard. Here are the most likely culprits:

  • Isotopic Contamination: The this compound stock may be contaminated with its unlabeled counterpart. This will artificially inflate the response of the analyte, leading to higher calculated concentrations. Conversely, if your analyte contains traces of its 13C-labeled form, it can suppress the internal standard's signal, also leading to inaccurate results.

  • Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard stock solution or degradation over time can lead to a systematic bias in all calculated concentrations.

  • Incomplete Equilibration: The internal standard and the analyte may not have fully mixed and reached equilibrium in the sample matrix before extraction and analysis. This is a critical step for accurate isotopic dilution analysis.

dot

Troubleshooting Workflow: Inaccurate Quantification cluster_purity Purity Issues cluster_concentration Concentration Issues cluster_equilibration Equilibration Issues start Inaccurate Results (High or Low Bias) check_purity Verify IS Purity (Check CoA) start->check_purity check_concentration Verify IS Concentration (Prepare Fresh Stock) start->check_concentration check_equilibration Review Equilibration Step start->check_equilibration purity_ok Purity Meets Spec? check_purity->purity_ok conc_ok Concentration Correct? check_concentration->conc_ok equil_ok Adequate Mixing/Time? check_equilibration->equil_ok purity_ok->check_concentration Yes contam_issue Isotopic Contamination Likely purity_ok->contam_issue No conc_ok->check_equilibration Yes conc_issue Systematic Bias Due to IS Conc. conc_ok->conc_issue No equil_issue Incomplete Equilibration Leading to Ratio Errors equil_ok->equil_issue No end_p Problem Likely Elsewhere (e.g., Matrix Effects, Instrument) equil_ok->end_p Yes

Caption: Troubleshooting inaccurate quantification.

Issue 2: Poor or Inconsistent Internal Standard Recovery

Q: The peak area of my this compound is very low or varies significantly between samples. What should I investigate?

A: Poor or inconsistent recovery of the internal standard is a red flag that indicates a problem with your sample preparation or analytical method.

  • Suboptimal Extraction Conditions: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for this compound. Factors such as solvent choice, pH, and mixing time can significantly impact recovery.

  • Degradation During Sample Processing: this compound can degrade if exposed to harsh pH conditions (especially alkaline) or elevated temperatures during sample preparation. The hydrolysis of the lactone to L-gulonate-13C6 is a primary degradation pathway.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to signal suppression (lower peak area) or enhancement (higher peak area). Even with a co-eluting SIL internal standard, severe matrix effects can sometimes impact the analyte and internal standard differently.

dot

Diagnosing Poor Internal Standard Recovery cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_matrix Matrix Effects start Poor/Inconsistent IS Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction check_stability Assess IS Stability During Sample Prep start->check_stability check_matrix Investigate Matrix Effects start->check_matrix extraction_issue Optimize SPE/LLE: - Sorbent/Solvent - pH - Elution Volume check_extraction->extraction_issue stability_issue Check for Degradation: - Maintain acidic/neutral pH - Avoid high temperatures - Analyze for L-gulonate-13C6 check_stability->stability_issue matrix_issue Perform Post-Extraction Spike: - Compare response in matrix vs. neat solution - Improve sample cleanup - Modify chromatography check_matrix->matrix_issue

Caption: Diagnosing poor internal standard recovery.

Issue 3: Chromatographic Problems - Split Peaks or Tailing

Q: I am observing split peaks or significant tailing for my internal standard. What could be the cause?

A: While less common with 13C-labeled standards compared to deuterated ones, chromatographic issues can still occur.

  • Column Overload: Injecting too high a concentration of the internal standard can lead to peak distortion.

  • Inappropriate Mobile Phase: The pH of the mobile phase may be interacting with the analyte, or the organic/aqueous ratio may not be optimal for good peak shape.

  • Column Degradation: The analytical column may be nearing the end of its life, or it may have been contaminated by previous samples.

  • Isotope Effect: Although minimal with 13C, a very slight difference in retention time between the labeled and unlabeled compound can sometimes be observed on high-resolution chromatographic systems. This is generally not a "problem" unless it leads to differential matrix effects.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-MS

This protocol outlines a method to determine the level of unlabeled L-Gulono-1,4-lactone in a stock of this compound.

  • Preparation of Solutions:

    • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a standard solution of unlabeled L-Gulono-1,4-lactone at a known concentration (e.g., 1 mg/mL in methanol). Create a dilution series from this stock.

  • LC-MS Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Acquire data in full scan mode over a mass range that includes the m/z of both the unlabeled and the 13C6-labeled compound.

    • Inject the high-concentration this compound solution.

  • Data Analysis:

    • Examine the mass spectrum for a signal at the m/z of the unlabeled L-Gulono-1,4-lactone.

    • Calculate the percentage of unlabeled impurity by comparing the peak area of the unlabeled compound to the peak area of the 13C6-labeled compound.

Protocol 2: General LC-MS/MS Workflow for Quantification using this compound

This protocol provides a general workflow for the analysis of a target analyte (e.g., ascorbic acid) in a biological matrix like plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 10 µL of the this compound working solution (at a concentration appropriate for the expected analyte range).

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% formic acid and 0.5 mg/mL dithiothreitol) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for ascorbic acid.

    • MRM Transitions: Optimize and monitor at least two transitions for the analyte and one for the this compound internal standard.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

dot

Degradation Pathway of L-Gulono-1,4-lactone gulonolactone This compound (Internal Standard) gulonate L-Gulonate-13C6 (Hydrolysis Product) gulonolactone->gulonate Hydrolysis (OH⁻, H₂O) pH > 8.3

Caption: Primary degradation pathway of the internal standard.

dot

General Experimental Workflow start Sample Collection (e.g., Plasma) add_is Spike with This compound start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_proc Data Processing (Peak Area Ratio) lcms_analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: A typical experimental workflow.

References

Technical Support Center: LC-MS Analysis of L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of L-Gulono-1,4-lactone-13C6.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis, presented in a question-and-answer format.

Issue 1: Low or No Signal from this compound Internal Standard

  • Question: I've spiked my sample with this compound, but I'm seeing a very weak or no signal in my LC-MS analysis. What could be the problem?

  • Answer: A weak or absent signal from your stable isotope-labeled internal standard (SIL-IS) can stem from several factors, ranging from sample preparation to instrument settings. A common cause is significant ion suppression due to co-eluting matrix components.[1]

    Troubleshooting Steps:

    • Optimize Sample Preparation: Enhance the cleanup of your sample to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing matrix components than simple protein precipitation.[2]

    • Adjust Chromatographic Conditions: Modify your LC method to improve the separation of this compound from matrix interferences. This could involve altering the mobile phase composition, gradient, or switching to a different column chemistry.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[3][4] This will help you determine if your internal standard is eluting in a "suppression zone."

    • Check Instrument Parameters: Ensure that the mass spectrometer is properly tuned and that the correct mass transition for this compound is being monitored.

Issue 2: High Variability in the Internal Standard Response

  • Question: The peak area of my this compound internal standard is highly variable across my sample set, leading to poor precision in my results. What is causing this?

  • Answer: High variability in the SIL-IS response is a strong indicator of inconsistent matrix effects between samples. While SIL-IS are designed to compensate for these effects, extreme variations can still impact accuracy and precision.

    Troubleshooting Steps:

    • Assess Sample-to-Sample Matrix Variation: Different lots of biological matrices can exhibit varying degrees of matrix effects. It is crucial to evaluate the consistency of the matrix effect across multiple sources of your biological matrix.

    • Improve Sample Cleanup: A more rigorous sample preparation method can help to minimize the variability in matrix components between samples.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[5] This helps to normalize the matrix effects across the entire analytical run.

    • Dilute the Sample: If sensitivity allows, diluting your sample can reduce the concentration of matrix components and alleviate ion suppression.[3][4]

Issue 3: Inaccurate Quantification Despite Using a SIL-Internal Standard

  • Question: I am using this compound, but my quantitative results are still inaccurate. Why isn't the internal standard compensating for the matrix effects?

  • Answer: While SIL-IS are the gold standard for mitigating matrix effects, they may not always provide complete compensation.[6][7] This can occur if the analyte and the internal standard experience differential matrix effects.

    Troubleshooting Steps:

    • Verify Co-elution: Ensure that L-Gulono-1,4-lactone and its 13C6-labeled internal standard are co-eluting perfectly. Even a slight chromatographic separation can expose them to different matrix components, leading to differential ion suppression.[4]

    • Investigate Isotope Effects: In some cases, the deuterium (B1214612) or 13C labeling can cause a slight shift in retention time, known as an isotope effect.[4] If this is significant, further optimization of the chromatography is necessary.

    • Post-Extraction Spike Experiment: Quantify the extent of the matrix effect by performing a post-extraction spike experiment as detailed in the "Experimental Protocols" section. This will help you determine if the degree of ion suppression is too severe for the SIL-IS to compensate effectively.

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in LC-MS analysis?

    • A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantitative analyses.[8][9]

  • Q2: How does this compound help in mitigating matrix effects?

    • A2: As a stable isotope-labeled internal standard, this compound is chemically identical to the analyte of interest (L-Gulono-1,4-lactone) and will co-elute chromatographically.[6][10] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate quantification.

  • Q3: What are the most common sources of matrix effects in biological samples?

    • A3: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[9][10][11]

  • Q4: Can I completely eliminate matrix effects?

    • A4: Completely eliminating matrix effects is often challenging.[6][10] The goal is typically to minimize them to a level where they do not impact the accuracy and precision of the assay, often through a combination of effective sample preparation and the use of a suitable internal standard like this compound.

Quantitative Data Summary

The following table provides a representative example of how to present quantitative data when assessing matrix effects. The values presented here are hypothetical and for illustrative purposes.

Biological MatrixAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)
Human Plasma 10150,00090,000-40% (Suppression)
1001,450,000899,000-38% (Suppression)
100015,200,0009,576,000-37% (Suppression)
Rat Urine 10148,000162,800+10% (Enhancement)
1001,510,0001,691,200+12% (Enhancement)
100014,950,00017,043,000+14% (Enhancement)

Matrix Effect (%) is calculated as: ((Mean Peak Area in Matrix / Mean Peak Area in Neat Solution) - 1) * 100

Experimental Protocols

1. Post-Column Infusion for Qualitative Assessment of Matrix Effects

This method helps to identify the retention time regions where ion suppression or enhancement occurs.[3]

  • Objective: To visualize the impact of the sample matrix on the ionization of this compound across the entire chromatographic run.

  • Methodology:

    • A solution of this compound is continuously infused into the LC flow post-column via a T-connector.

    • This creates a stable baseline signal for the internal standard.

    • A blank, extracted matrix sample is then injected onto the LC column.

    • Any deviation in the stable baseline signal during the chromatographic run indicates the presence of matrix effects. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.[4]

2. Post-Extraction Spike for Quantitative Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement.[6]

  • Objective: To calculate the percentage of ion suppression or enhancement for this compound in a specific biological matrix.

  • Methodology:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the this compound into the extracted matrix at the same final concentration as Set A.

    • Analyze both sets of samples by LC-MS.

    • The matrix effect is calculated by comparing the average peak area of the internal standard in Set B to that in Set A.

Visualizations

MatrixEffect_Troubleshooting_Workflow start Start: Inconsistent LC-MS Results check_is_signal Check Internal Standard (IS) Signal (this compound) start->check_is_signal low_signal Low or No IS Signal check_is_signal->low_signal Issue Found high_variability High Variability in IS Signal check_is_signal->high_variability Issue Found inaccurate_quant Inaccurate Quantification check_is_signal->inaccurate_quant Issue Found optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) low_signal->optimize_sample_prep Possible Cause: Ion Suppression adjust_chromatography Adjust Chromatographic Conditions low_signal->adjust_chromatography post_column_infusion Perform Post-Column Infusion low_signal->post_column_infusion high_variability->optimize_sample_prep Possible Cause: Inconsistent Matrix matrix_matched_cal Use Matrix-Matched Calibrators high_variability->matrix_matched_cal verify_coelution Verify Analyte/IS Co-elution inaccurate_quant->verify_coelution Possible Cause: Differential Matrix Effects post_extraction_spike Perform Post-Extraction Spike Experiment inaccurate_quant->post_extraction_spike end End: Reliable and Accurate LC-MS Analysis optimize_sample_prep->end adjust_chromatography->end post_column_infusion->adjust_chromatography matrix_matched_cal->end verify_coelution->adjust_chromatography post_extraction_spike->optimize_sample_prep

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

Post_Extraction_Spike_Workflow start Start: Quantify Matrix Effect prepare_set_a Prepare Set A: IS in Neat Solution start->prepare_set_a prepare_set_b Prepare Set B: Post-Extraction Spike start->prepare_set_b analyze_lcms Analyze Both Sets by LC-MS prepare_set_a->analyze_lcms extract_blank Extract Blank Matrix prepare_set_b->extract_blank spike_is Spike IS into Extracted Matrix extract_blank->spike_is spike_is->analyze_lcms compare_areas Compare Mean Peak Areas (Set A vs. Set B) analyze_lcms->compare_areas calculate_me Calculate Matrix Effect (%) end End: Quantitative Assessment of Matrix Effect calculate_me->end compare_areas->calculate_me

Caption: Experimental workflow for post-extraction spike analysis.

References

Technical Support Center: Optimizing Chromatography for L-Gulono-1,4-lactone and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of L-Gulono-1,4-lactone and ascorbic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of L-Gulono-1,4-lactone and ascorbic acid.

Question: I am observing poor peak shape (tailing or fronting) for my ascorbic acid and/or L-Gulono-1,4-lactone peaks. What are the possible causes and solutions?

Answer:

Poor peak shape for these polar analytes is a common issue. The potential causes and corresponding solutions are outlined below:

  • Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the polar functional groups of the analytes, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., pH 2.2-3.0) to suppress the ionization of silanol (B1196071) groups. Adding an acidic modifier like formic acid, acetic acid, or phosphoric acid to the mobile phase is effective.[1][2][3] Consider using an end-capped column or a column with a different stationary phase, such as one with an embedded polar group.

  • Incompatibility between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting.

    • Solution: Dilute the sample to a lower concentration.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in distorted peaks.

    • Solution: Implement a regular column flushing and regeneration protocol. If the problem persists, the column may need to be replaced.[7] Using a guard column can help extend the life of the analytical column.[4]

Question: I am struggling with poor resolution between L-Gulono-1,4-lactone and ascorbic acid. How can I improve their separation?

Answer:

Achieving baseline separation between these structurally similar and highly polar compounds can be challenging. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Adjusting pH: The pH of the mobile phase is a critical parameter. An acidic mobile phase (pH below the pKa of ascorbic acid) is generally necessary to ensure the analytes are in a single, non-ionized form, which can improve peak shape and resolution.[3]

    • Solvent Composition: For reversed-phase HPLC, carefully adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.[8]

    • Gradient Elution: Employing a gradient where the mobile phase composition changes over the course of the run can help to better separate closely eluting peaks.[8]

  • Change Chromatographic Mode:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds that show little retention in reversed-phase chromatography.[8][9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Modify Stationary Phase:

    • If using reversed-phase, consider a different column chemistry. A C18 column is a good starting point, but other phases like phenyl or those with embedded polar groups might offer different selectivity.[8]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.

    • Controlling the column temperature with a column oven can enhance reproducibility and may affect selectivity.[8]

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time instability can be caused by several factors:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run, including the pH adjustment.[8]

  • Poor Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[10]

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.[10]

  • Changes in Flow Rate: This could be due to a pump malfunction or a leak in the system.

  • Column Degradation: Over time, the stationary phase can change, leading to shifts in retention.[4]

Question: I am observing split peaks for one or both of my analytes. What should I investigate?

Answer:

Split peaks can be frustrating, but they often point to specific issues in the chromatographic system:

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[11]

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced. Using a guard column and filtering samples can prevent this.[4][11]

  • Injection Solvent Incompatibility: As mentioned for poor peak shape, a mismatch between the injection solvent and the mobile phase is a common cause of split peaks, especially for early eluting peaks.[4][12]

    • Solution: Dissolve the sample in the mobile phase.

  • Co-eluting Impurity: The split peak may actually be a closely eluting, unresolved impurity.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to try and separate the two peaks.[11]

  • Presence of Both Ionized and Non-ionized Forms: If the mobile phase pH is too close to the analyte's pKa, both the ionized and non-ionized forms may be present, leading to peak splitting.[4]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for the simultaneous analysis of L-Gulono-1,4-lactone and ascorbic acid?

A1: A good starting point would be a Hydrophilic Interaction Liquid Chromatography (HILIC) method. A HILIC column, such as a Luna 5 µm HILIC 200Å, with a mobile phase consisting of a high percentage of acetonitrile (B52724) (e.g., 90%) and an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.8) is a promising approach for retaining and separating these polar compounds.[13]

Q2: How can I ensure the stability of ascorbic acid during sample preparation and analysis?

A2: Ascorbic acid is prone to oxidation. To minimize degradation, the following precautions should be taken:

  • Use an acidic extraction solution: Solutions of metaphosphoric acid or phosphoric acid are commonly used to extract and stabilize ascorbic acid from samples.[14]

  • Work at low temperatures: Keep samples on ice during preparation.

  • Minimize exposure to light and air: Prepare solutions fresh and store them in amber vials, away from direct sunlight.[5]

  • Use a mobile phase with a low pH: An acidic mobile phase helps to maintain the stability of ascorbic acid during the chromatographic run.[3]

Q3: What detection method is most suitable for L-Gulono-1,4-lactone and ascorbic acid?

A3: UV detection is the most common and suitable method. Ascorbic acid has a strong UV absorbance maximum around 245 nm.[3] While L-Gulono-1,4-lactone does not have as strong a chromophore, it can often be detected at lower UV wavelengths. For more specific detection, especially in complex matrices, LC-MS can be employed.

Q4: Can I use a standard C18 column for this analysis?

A4: Yes, a C18 column can be used, but it may be challenging to achieve adequate retention and good peak shape for these very polar analytes without significant method optimization. If using a C18 column, it is crucial to use a highly aqueous mobile phase with a low pH. An alternative is to use an ion-pairing reagent, though this can complicate the method and potentially harm the column over time. For robust results, a HILIC or a mixed-mode column is often a better choice.[6]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Ascorbic Acid Analysis

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (HILIC)
Stationary Phase Symmetry C18 (250x4.6mm, 5µm)Haisil C18 (25cm x 4.6mm)Luna 5 µm HILIC 200Å (150 x 4.6 mm)
Mobile Phase Water with acetic acid: methanol (95:5% v/v)Water (pH 2.2 with H₂SO₄): methanol (80:20)A: 100 mM ammonium acetate, pH 5.8; B: Acetonitrile; C: Water
Elution Mode IsocraticIsocraticGradient
Flow Rate 0.9 mL/min1.0 mL/minNot Specified
Detection (UV) 245 nm243 nmNot Specified
Retention Time (Ascorbic Acid) 4.61 ± 0.22 min3.18 ± 0.20 minNot Specified
Reference [14][2][13]

Experimental Protocols

Protocol 1: HILIC Method for Simultaneous Analysis of L-Gulono-1,4-lactone and Ascorbic Acid (Adapted from[13])

  • Chromatographic System: Dionex Ultimate 3000 system with a photodiode array detector.

  • Column: Luna 5 µm HILIC 200Å, 150 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 100 mM ammonium acetate, pH 5.8

    • Solvent B: Acetonitrile

    • Solvent C: Water

  • Gradient Program:

    • 0-2.5 min: 90% B, 5% C, 5% A

    • Note: The full gradient program was not detailed in the source. Further optimization would be required.

  • Column Temperature: 25°C

  • Detection: Photodiode array detector (wavelength not specified, but 245 nm is recommended for ascorbic acid).

  • Sample Preparation:

    • For enzymatic reactions, stop the reaction with 0.1 mL of 50% trichloroacetic acid.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Analyze the supernatant.

Protocol 2: Reversed-Phase HPLC Method for Ascorbic Acid (Adapted from[2])

  • Chromatographic System: HPLC system with a variable wavelength UV detector.

  • Column: Haisil C18, 25 cm x 4.6 mm i.d.

  • Mobile Phase: HPLC grade water adjusted to pH 2.2 with sulfuric acid: methanol (80:20 v/v).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Room temperature.

  • Detection: UV at 243 nm.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve in the mobile phase to achieve the desired concentration.

    • Filter the solution through a 0.45 µm filter before analysis.

Mandatory Visualization

Ascorbic_Acid_Biosynthesis D_Glucose D-Glucose UDP_D_Glucuronic_Acid UDP-D-Glucuronic Acid D_Glucose->UDP_D_Glucuronic_Acid D_Glucuronic_Acid D-Glucuronic Acid UDP_D_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid Glucuronate reductase L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Aldono- lactonase Ascorbic_Acid Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->Ascorbic_Acid L-Gulono-1,4-lactone oxidase (GULO)

Caption: Animal biosynthetic pathway of ascorbic acid from D-glucose.

Caption: Troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Analysis of L-Gulono-1,4-lactone-13C6 by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of L-Gulono-1,4-lactone-13C6 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like many biological molecules, has polar hydroxyl (-OH) groups. These groups make the molecule non-volatile and can cause it to interact undesirably with the GC column, leading to poor chromatographic results such as peak tailing.[1][2] Derivatization is a chemical modification process that replaces the active hydrogens in these polar groups with less polar functional groups.[2][3] This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[2] The most common derivatization technique for this purpose is silylation, which introduces a trimethylsilyl (B98337) (TMS) group.[3]

Q2: What is the most common derivatization method for this compound?

A2: The most prevalent method for derivatizing compounds with hydroxyl groups, such as L-Gulono-1,4-lactone, is silylation. This process involves reacting the analyte with a silylating reagent to form a more volatile trimethylsilyl (TMS) ether.[4] Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[5]

Q3: Can the lactone ring of L-Gulono-1,4-lactone open during derivatization?

A3: While silylation primarily targets the active hydrogens of the hydroxyl groups, the stability of the lactone ring is a consideration. Under certain conditions, such as the presence of moisture or extreme pH, lactone rings can hydrolyze and open. It is crucial to perform the derivatization under anhydrous (dry) conditions to minimize this risk.[6] Some studies have shown that α,β-unsaturated lactone rings can be derivatized to form enol-TMS ethers, and this conversion can be quantitative when a powerful silyl (B83357) donor and a catalyst like TMCS are used.[7][8]

Q4: How long are the TMS derivatives of this compound stable?

A4: TMS derivatives are known to be susceptible to hydrolysis and are generally not stable for long periods.[4][5] It is best to analyze the derivatized samples as soon as possible, ideally within 24 hours. If storage is necessary, it should be in a tightly sealed vial at low temperatures (e.g., in a freezer) to minimize degradation from atmospheric moisture. Some sources suggest that TMS derivatives are best analyzed within a week of preparation.[1]

Experimental Protocols

A detailed methodology for a standard two-stage derivatization protocol involving methoximation followed by silylation is provided below. This is a common approach for metabolomics studies to prevent issues with tautomerization.[9][10]

Protocol: Methoximation and Silylation of this compound

  • Sample Preparation:

    • Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is a highly effective method to remove all traces of water.[10]

    • Transfer a known amount of the dried sample (e.g., 1-5 mg) to a 2 mL glass vial with a crimp top.[7]

  • Methoximation Step:

    • Prepare a solution of methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried sample.

    • Seal the vial tightly and incubate at 37°C for 90 minutes in a thermal shaker.[9][10]

  • Silylation Step:

    • After cooling the vial to room temperature, add 80 µL of MSTFA (N-methyl-trimethylsilyltrifluoroacetamide).

    • Reseal the vial and incubate at 37°C for 30 minutes in a thermal shaker.[9][10]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Troubleshooting Guide

Below is a troubleshooting guide in a question-and-answer format to address specific issues that may be encountered during the derivatization and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No peak or a very small peak for the derivatized analyte. 1. Degraded Silylating Reagent: Silylating reagents are sensitive to moisture and have a limited shelf life after opening.[4] 2. Presence of Water: Moisture in the sample or solvent will react with the silylating reagent, reducing its effectiveness.[3] 3. Incomplete Reaction: The reaction time or temperature may not have been sufficient for complete derivatization.[3]1. Use a fresh, unopened vial of the silylating reagent. Store reagents properly in a desiccator. 2. Ensure the sample is completely dry before adding the reagent. Use anhydrous solvents.[4] 3. Optimize the reaction conditions by increasing the temperature (e.g., to 60-70°C) or extending the reaction time (e.g., to 60 minutes).[1]
Multiple peaks for a single compound. 1. Incomplete Derivatization: Partial derivatization can result in multiple peaks corresponding to the underivatized compound and its various silylated forms.[11] 2. Formation of Artifacts: Silylating reagents can sometimes react with other compounds in the sample or with themselves to form unexpected by-products.[7] 3. Isomer Formation: Sugars and related compounds can exist in different isomeric forms (e.g., anomers), which may be separated by the GC column after derivatization.1. Increase the excess of the silylating reagent and/or add a catalyst like TMCS. Optimize reaction time and temperature. 2. Use high-purity reagents and solvents. Clean up the sample before derivatization if the matrix is complex. 3. This is sometimes unavoidable. Refer to mass spectral libraries to identify the different isomers.
Peak tailing in the chromatogram. 1. Adsorption of Underivatized Analyte: If the derivatization is incomplete, the remaining polar hydroxyl groups can interact with active sites in the GC inlet or column.[1] 2. Contaminated GC System: Active sites in the injector liner or the front of the column can cause peak tailing.1. Ensure the derivatization reaction has gone to completion. 2. Clean or replace the injector liner. Trim the front of the GC column. A temporary solution can be to inject a small amount of the silylating reagent into the GC to passivate the system.[4]
Poor reproducibility of results. 1. Variable Reaction Conditions: Inconsistent heating, reaction times, or reagent volumes can lead to variable derivatization efficiency. 2. Degradation of Derivatives: If there is a delay between derivatization and analysis, the TMS derivatives can degrade due to moisture.[11]1. Use a heating block or oven for consistent temperature control. Use precise liquid handling for adding reagents. 2. Analyze samples immediately after derivatization. If analyzing a large batch, consider using an autosampler with an automated derivatization protocol to ensure consistent timing.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions for silylation from various sources. These can be used as a starting point for optimizing the derivatization of this compound.

Parameter Condition 1 Condition 2 Condition 3
Silylating Reagent BSTFA + 1% TMCSMSTFABSTFA with Pyridine
Solvent Acetonitrile or DichloromethanePyridineAprotic Solvent (e.g., DCM, Hexane)
Reagent to Sample Ratio 10x molar excessNot specified25 µL reagent per ~100 µL sample
Temperature 60°C37°C65°C
Time 60 minutes30 minutes20 minutes
Reference [1][9][10][4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample (Lyophilize) start->dry meox Add Methoxyamine-HCl in Pyridine Incubate (e.g., 37°C, 90 min) dry->meox silylation Add MSTFA or BSTFA Incubate (e.g., 37°C, 30 min) meox->silylation gcms Inject into GC-MS silylation->gcms data Data Acquisition & Analysis gcms->data

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor GC-MS Result (e.g., no peak, small peak, tailing) cause1 Incomplete Reaction? start->cause1 cause2 Reagent/Sample Issue? start->cause2 cause3 GC System Issue? start->cause3 sol1a Increase Temp/Time cause1->sol1a sol1b Add Catalyst (TMCS) cause1->sol1b sol2a Use Fresh Reagent cause2->sol2a sol2b Ensure Sample is Dry cause2->sol2b sol3a Clean Injector Liner cause3->sol3a sol3b Trim Column cause3->sol3b

Caption: Troubleshooting logic for poor GC-MS results after derivatization.

References

Troubleshooting low signal intensity of L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Gulono-1,4-lactone-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this isotopically labeled compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a stable isotope-labeled version of L-Gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals and plants. The six carbon atoms in its structure are replaced with the heavy isotope ¹³C. This labeling makes it a valuable tool for metabolic research, flux analysis, and as an internal standard in mass spectrometry-based quantification assays.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound under the following conditions:

  • Solid Form: Store at -20°C for long-term stability.

  • In Solution: If dissolved in a solvent, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C and use within a month to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

L-Gulono-1,4-lactone is soluble in water and dimethyl sulfoxide (B87167) (DMSO). When using DMSO, it is advisable to use a fresh, anhydrous grade, as moisture can reduce solubility.[1] For LC-MS applications, it is soluble in common mobile phases such as water, methanol, and acetonitrile (B52724) mixtures.

Troubleshooting Low Signal Intensity

Low signal intensity is a common issue encountered during the analysis of this compound by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The following guides provide a systematic approach to diagnosing and resolving this problem.

Mass Spectrometry (LC-MS) Troubleshooting

Low signal intensity in LC-MS can be caused by a variety of factors, from sample preparation to instrument settings.

Q4: I am observing a very weak or no signal for the [M+H]⁺ ion of this compound in my LC-MS analysis. What are the potential causes and solutions?

Several factors could contribute to a low signal for the protonated molecule. The following troubleshooting workflow can help identify the root cause.

LC-MS Troubleshooting Workflow cluster_sample Sample Preparation & Stability cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_solutions Solutions A Low Concentration B Degradation A->B If concentration is adequate SolA Increase concentration or injection volume. A->SolA C Matrix Effects B->C If sample is fresh SolB Prepare fresh sample. Check pH and temperature. B->SolB D Poor Peak Shape C->D If matrix is simple SolC Improve sample cleanup. Use a diverter valve. C->SolC E Incompatible Mobile Phase D->E If peak shape is good SolD Optimize LC method. Check column health. D->SolD F In-Source Fragmentation E->F If mobile phase is optimized SolE Use volatile buffers (e.g., ammonium (B1175870) formate). Avoid non-volatile salts. E->SolE G Incorrect Instrument Settings F->G If in-source fragments are high SolF Lower fragmentor/cone voltage. Optimize source temperature. F->SolF H Adduct Formation G->H If settings are optimized SolG Optimize spray voltage, gas flows, and temperatures. G->SolG SolH Check for common adducts (e.g., [M+Na]⁺, [M+K]⁺). H->SolH Start Low [M+H]⁺ Signal Start->A Check Concentration

Caption: Troubleshooting workflow for low [M+H]⁺ signal in LC-MS.

Detailed Explanations:

  • Sample Degradation: L-Gulono-1,4-lactone is susceptible to hydrolysis, especially at alkaline pH, which opens the lactone ring to form L-gulonate. This can be exacerbated by elevated temperatures. It is recommended to keep the sample pH neutral or slightly acidic and to maintain low temperatures during sample preparation and storage.

  • In-Source Fragmentation: Lactones can be prone to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer. This can lead to a decreased intensity of the parent ion and an increased intensity of fragment ions. A common fragmentation pathway for lactones is the neutral loss of water (H₂O) or carbon monoxide (CO). If you observe significant fragment ions, try reducing the fragmentor or cone voltage and optimizing the ion source temperature to minimize this effect.

  • Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with cations present in the mobile phase or from contaminants. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺). If the protonated molecule ([M+H]⁺) is weak, look for these adducts. The presence of non-volatile salts (e.g., phosphate (B84403) buffers) can suppress the signal of the target analyte and should be avoided. Use volatile mobile phase additives like ammonium formate (B1220265) or ammonium acetate (B1210297).

Q5: What are the expected major ions for this compound in positive and negative ion mode mass spectrometry?

The expected molecular weight of L-Gulono-1,4-lactone-¹³C₆ is approximately 184.06 g/mol (C₆H₁₀O₆ with all carbons as ¹³C).

Ion Mode Expected Ion m/z (approx.) Notes
Positive[M+H]⁺185.07Protonated molecule.
Positive[M+Na]⁺207.05Sodium adduct. Often observed with glass vials or sodium contamination in the mobile phase.
Positive[M+K]⁺223.02Potassium adduct.
Positive[M+H-H₂O]⁺167.06In-source fragment resulting from the loss of a water molecule.
Negative[M-H]⁻183.05Deprotonated molecule.
Negative[M+HCOO]⁻229.06Formate adduct, common when using formic acid in the mobile phase.
Negative[M+CH₃COO]⁻243.07Acetate adduct, common when using acetic acid or ammonium acetate in the mobile phase.

Note: The exact m/z will depend on the instrument's calibration and resolution.

NMR Spectroscopy Troubleshooting

Obtaining a high-quality ¹³C NMR spectrum of a fully ¹³C-labeled compound presents unique challenges compared to natural abundance samples.

Q6: I am having difficulty obtaining a clean ¹³C NMR spectrum of this compound. The signals are broad or the spectrum is very complex. What could be the issue?

The primary challenge with a fully ¹³C-labeled compound is the presence of extensive ¹³C-¹³C coupling. In natural abundance ¹³C NMR, this is negligible due to the low probability of two ¹³C atoms being adjacent. However, in L-Gulono-1,4-lactone-¹³C₆, every carbon is coupled to its neighboring ¹³C atoms, leading to complex splitting patterns for each signal.

NMR Troubleshooting cluster_sample_prep Sample Preparation cluster_acquisition Acquisition Parameters cluster_labeling Isotopic Labeling Specific cluster_nmr_solutions Solutions A Low Concentration B Particulate Matter A->B If concentration is sufficient SolA Increase concentration. Recommended: 20-50 mg in 0.5-0.7 mL. A->SolA C Paramagnetic Impurities B->C If sample is filtered SolB Filter the sample to remove any solids. B->SolB D Insufficient Scans C->D If sample is pure SolC Treat with a chelating agent if necessary. C->SolC E Incorrect Pulse Width/Angle D->E If S/N is low SolD Increase the number of scans. D->SolD F Inadequate Relaxation Delay E->F If signal intensity is low SolE Calibrate the 90° pulse width. E->SolE G ¹³C-¹³C Coupling F->G If spectrum is overly complex SolF Increase the relaxation delay (D1). F->SolF SolG Use ¹³C decoupling experiments if available. Consult with an NMR specialist. G->SolG Start Poor ¹³C NMR Spectrum Start->A Check Concentration Biosynthesis of Ascorbic Acid cluster_labeled Labeled Compound D-Glucuronic acid D-Glucuronic acid L-Gulonic acid L-Gulonic acid D-Glucuronic acid->L-Gulonic acid D-glucuronate reductase L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic acid->L-Gulono-1,4-lactone Aldonolactonase 2-keto-L-gulono-lactone 2-keto-L-gulono-lactone L-Gulono-1,4-lactone->2-keto-L-gulono-lactone L-gulonolactone oxidase (GULO) L-Ascorbic acid\n(Vitamin C) L-Ascorbic acid (Vitamin C) 2-keto-L-gulono-lactone->L-Ascorbic acid\n(Vitamin C) Spontaneous This compound This compound Degradation Pathway This compound This compound L-Gulonate-13C6 L-Gulonate-13C6 This compound->L-Gulonate-13C6 Hydrolysis (e.g., alkaline pH)

References

Isotopic exchange issues with L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with L-Gulono-1,4-lactone-13C6.

This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. The primary focus is on addressing potential issues related to isotopic stability and exchange.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled form of L-Gulono-1,4-lactone, a key intermediate in the biosynthesis of L-Ascorbic Acid (Vitamin C) in many animals and plants.[1][2][3] Its primary application is as a tracer in metabolic studies to investigate the flux and activity of the Vitamin C biosynthetic pathway. The six carbon atoms are replaced with the heavy isotope ¹³C, allowing researchers to track the fate of the molecule through various biochemical reactions using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What are the critical stability concerns for this compound in experimental solutions?

The primary stability concern is the hydrolysis of the lactone ring. This reaction is pH-dependent.

  • Alkaline Conditions (pH > 8.0): The lactone ring of L-Gulono-1,4-lactone opens rapidly and non-enzymatically to form L-gulonate.[4] At a pH of 9.0 and 37°C, the molecule is almost completely hydrolyzed within 15 minutes.[4] This will alter the chemical properties of the tracer and may prevent its recognition by the enzyme L-gulono-1,4-lactone oxidase (GULO).

  • Acidic Conditions (pH < 6.0): While more stable than in alkaline conditions, acidic solutions can also catalyze the ring-opening to establish an equilibrium between the lactone and its corresponding hydroxy acid.[5]

  • Neutral Conditions (pH 6.5 - 7.5): The compound is relatively stable, which is the optimal pH range for the activity of GULO, the enzyme that converts it to ascorbic acid.[4]

Q3: How can I verify the isotopic and chemical purity of my this compound stock?

Verifying purity is critical for accurate results.[6]

  • Review the Certificate of Analysis (CoA): The supplier should provide a CoA specifying the isotopic enrichment (typically >99% for ¹³C) and chemical purity.

  • Mass Spectrometry (MS): Upon receipt, it is best practice to perform a high-resolution MS analysis. This will confirm the molecular weight and the distribution of isotopologues. An ideal sample will show a dominant peak corresponding to the fully labeled M+6 isotopologue.

  • NMR Spectroscopy: ¹³C-NMR can confirm the position of the labels and the overall structure of the molecule.

The presence of significant amounts of unlabeled (M+0) or partially labeled (M+1 to M+5) species can complicate data analysis and lead to an underestimation of labeling in downstream metabolites.[6][7]

Q4: Can the ¹³C labels on this compound be lost or scrambled during metabolism?

L-Gulono-1,4-lactone is a late-stage precursor to Vitamin C. The primary enzymatic reaction is an oxidation, not a rearrangement or fragmentation of the carbon backbone.[8][9] Therefore, in the direct pathway to ascorbic acid, the six-carbon backbone is expected to remain intact, and no loss of the ¹³C6 label should occur.

However, if the resulting L-Ascorbic Acid-13C6 or the precursor itself enters other metabolic pathways, there is a potential for label loss. For instance, the degradation of ascorbic acid can eventually lead to the formation of smaller molecules and CO₂, which would result in the loss of ¹³C labels.[10]

Section 2: Troubleshooting Experimental Issues

Issue 1: My mass spectrometry results show low or no enrichment in L-Ascorbic Acid (Vitamin C) after incubation with this compound.

  • Possible Cause 1: Inactive Biosynthetic Pathway. The biological system you are using (e.g., specific cell line, organism) may lack a functional L-gulono-1,4-lactone oxidase (GULO) enzyme. Humans, other primates, and guinea pigs naturally lack a functional GULO enzyme.[1][3][8]

    • Solution: Confirm the presence and activity of the GULO enzyme in your experimental model through western blotting, qPCR, or by using a positive control system known to synthesize Vitamin C.[11]

  • Possible Cause 2: Tracer Instability. The this compound may have degraded in your experimental medium due to improper pH.

    • Solution: Ensure your incubation buffer is maintained at a neutral pH (ideally 6.5-7.5) throughout the experiment.[4] Prepare the tracer stock solution fresh and add it to the medium immediately before starting the experiment.

  • Possible Cause 3: Low Substrate Affinity. While plants primarily use the L-galactose pathway to synthesize Vitamin C, they possess enzymes that can act on L-gulono-1,4-lactone.[12][13][14] However, the key enzyme in the plant pathway, L-galactono-1,4-lactone dehydrogenase (GALDH), has a much lower affinity for L-gulono-1,4-lactone compared to its preferred substrate.[15]

    • Solution: If working with plant tissues, you may need to use a higher concentration of the tracer to see significant incorporation. Be aware of potential off-target effects at high concentrations.

Issue 2: I observe unexpected isotopologues or a wide distribution of labeled species in my downstream metabolites.

  • Possible Cause 1: Impure Tracer. Your starting material may contain a mixture of isotopologues (e.g., M+5, M+4).

    • Solution: Re-verify the isotopic purity of your tracer stock using high-resolution mass spectrometry.[16] Always correct for the natural abundance of ¹³C and the measured purity of the tracer in your data analysis software.[7]

  • Possible Cause 2: Contribution from Endogenous Pools. The labeled tracer is being diluted by a large unlabeled intracellular pool of L-Gulono-1,4-lactone or other precursors.

    • Solution: Perform time-course and dose-response experiments to determine the optimal labeling time and tracer concentration to achieve isotopic steady state.[7][17] Consider methods to reduce the endogenous pool size if possible, though this can be challenging without perturbing the system.

  • Possible Cause 3: Metabolic Branching. The this compound or the resulting L-Ascorbic Acid-13C6 may be entering other metabolic pathways, leading to the scrambling or loss of labels.

    • Solution: This is a research question in itself. Use metabolic pathway analysis software to predict potential branching points. You may need to use additional labeled tracers (e.g., ¹³C-glucose, ¹³C-glutamine) in parallel experiments to elucidate the contributions of different pathways.[18][19]

Section 3: Experimental Protocols & Data

Protocol 1: Assessing this compound Stability in Experimental Medium
  • Preparation: Prepare your standard cell culture or experimental medium. Adjust the pH to three different values: 5.5, 7.0, and 8.5.

  • Incubation: Add this compound to each medium at your target experimental concentration.

  • Time Points: Take aliquots from each pH condition at T=0, 1h, 4h, and 24h, incubating at your standard experimental temperature (e.g., 37°C).

  • Quenching & Analysis: Immediately snap-freeze the aliquots in liquid nitrogen. Analyze the samples using LC-MS to quantify the remaining peak for this compound (M+6) and the appearance of the ring-opened L-gulonate-13C6.

  • Evaluation: Plot the concentration of the intact lactone over time for each pH condition to determine its stability under your specific experimental setup.

Protocol 2: General Cell-Based Labeling Experiment
  • Cell Culture: Plate cells to achieve approximately 80% confluency on the day of the experiment.

  • Medium Exchange: Aspirate the growth medium. Wash the cells once with pre-warmed PBS. Add pre-warmed experimental medium (e.g., DMEM with 10% dialyzed FBS) containing the desired concentration of this compound.

  • Incubation: Place the cells back in the incubator for the desired labeling period (determined from time-course experiments, e.g., 4-24 hours).

  • Metabolite Extraction:

    • Aspirate the medium.

    • Place the plate on dry ice.

    • Add 1 mL of ice-cold 80% methanol (B129727) to the cells.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at max speed for 15 minutes at 4°C.

  • Sample Analysis: Collect the supernatant, dry it under nitrogen gas, and resuspend in a suitable solvent for LC-MS analysis to measure the isotopic enrichment in L-Ascorbic Acid and other relevant metabolites.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Arabidopsis thaliana L-galactono-1,4-lactone dehydrogenase (AtGALDH) with its primary substrate and with L-gulono-1,4-lactone. This illustrates the lower affinity for L-gulono-1,4-lactone in this key plant enzyme.

SubstrateK_m_ (mM)k_cat_ (s⁻¹)
L-galactono-1,4-lactone0.17134
L-gulono-1,4-lactone13.14.0
Data from Leferink et al.[15]

Section 4: Visual Guides and Workflows

Diagram 1: Metabolic Fate of this compound

Metabolic_Pathway cluster_main Primary Biosynthetic Pathway cluster_side Potential Issues GUL_C6 This compound AA_C6 L-Ascorbic Acid-13C6 (Vitamin C) GUL_C6->AA_C6  GULO / GLDH Gulonate L-Gulonate-13C6 (Ring-Opened) GUL_C6->Gulonate High pH Hydrolysis Degradation Degradation Products (e.g., 13CO2, smaller fragments) AA_C6->Degradation Metabolic Degradation

Caption: Metabolic pathway of this compound and potential degradation routes.

Diagram 2: Troubleshooting Workflow for Isotopic Labeling

Troubleshooting_Workflow Start Start: Unexpected Mass Spec Results (Low Enrichment / Strange Isotopologues) Check_Purity Q1: Did you verify tracer purity? Start->Check_Purity Check_Stability Q2: Is the tracer stable in your media? Check_Purity->Check_Stability Yes Sol_Purity_No Action: Analyze tracer stock by HRMS. Correct data for isotopic distribution. Check_Purity->Sol_Purity_No No Check_Pathway Q3: Is the metabolic pathway active? Check_Stability->Check_Pathway Yes Sol_Stability_No Action: Check media pH. Perform stability time-course (Protocol 1). Check_Stability->Sol_Stability_No No Sol_Pathway_No Action: Confirm enzyme (GULO) presence. Use a positive control cell line. Check_Pathway->Sol_Pathway_No No Investigate_Metabolism Problem may be biological: - Dilution from endogenous pools - Metabolic branching Check_Pathway->Investigate_Metabolism Yes Sol_Purity_No->Check_Stability Sol_Stability_No->Check_Pathway

References

Calculating optimal concentration of L-Gulono-1,4-lactone-13C6 for spiking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of L-Gulono-1,4-lactone-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is L-Gulono-1,4-lactone-¹³C₆ and why is it used as an internal standard?

A1: L-Gulono-1,4-lactone-¹³C₆ is a stable isotope-labeled form of L-Gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of the corresponding unlabeled analyte.[3][4] Because it is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer.[3] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects that can affect the analyte's signal.[3]

Q2: How does a stable isotope-labeled internal standard like L-Gulono-1,4-lactone-¹³C₆ help to correct for matrix effects?

A2: Matrix effects are a common issue in LC-MS/MS analysis of complex biological samples.[5] They occur when co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[5] This can result in inaccurate quantification. A SIL-IS, such as L-Gulono-1,4-lactone-¹³C₆, co-elutes with the unlabeled analyte and experiences the same matrix effects.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to a more accurate determination of the analyte's concentration.[3]

Q3: What is the general concentration range for spiking L-Gulono-1,4-lactone-¹³C₆?

A3: The optimal concentration of an internal standard is method-dependent and should be determined during method development and validation. However, a common practice is to use a concentration that is similar to the expected concentration of the analyte in the samples. For instance, in a study analyzing Vitamin C in serum, a working internal standard concentration of 1.67 µmol/L of Vitamin C-¹³C₆ was used.[6] Another study on ascorbic and uric acid used an internal standard concentration of 5 µg/mL for ascorbic acid.[5] Ultimately, the goal is to use a concentration that provides a strong, reproducible signal without saturating the detector.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of L-Gulono-1,4-lactone-¹³C₆ as an internal standard.

Issue 1: Low or No Signal from L-Gulono-1,4-lactone-¹³C₆

  • Question: I have spiked my samples with L-Gulono-1,4-lactone-¹³C₆, but I am observing a very low or no signal in my LC-MS/MS analysis. What could be the cause?

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Preparation of Stock/Working Solutions Verify calculations for dilutions. Prepare fresh stock and working solutions.
Degradation of Internal Standard L-Gulono-1,4-lactone can be susceptible to degradation. Ensure proper storage conditions (e.g., temperature, protection from light) as recommended by the supplier. Prepare fresh working solutions daily.
Instrumental Issues Check the mass spectrometer settings, including the specific mass transition for L-Gulono-1,4-lactone-¹³C₆. Ensure the instrument is properly tuned and calibrated. Check for any blockages in the LC system or ion source.[7][8][9]
Suboptimal Ionization Optimize the ion source parameters (e.g., gas flow, temperature, voltage) to ensure efficient ionization of L-Gulono-1,4-lactone-¹³C₆.

Issue 2: High Variability in the Internal Standard Signal

  • Question: The peak area of my L-Gulono-1,4-lactone-¹³C₆ internal standard is highly variable across my sample set. What should I do?

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Spiking Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Use calibrated pipettes.
Matrix Effects While the internal standard is meant to correct for matrix effects, extreme variations in the matrix composition between samples can still lead to variability. Evaluate your sample preparation procedure to ensure efficient removal of interfering substances.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. If carryover is observed, optimize the wash steps in your autosampler program.
Analyte-Internal Standard Interaction In rare cases, the analyte and internal standard can interact, affecting their ionization. This is less likely with a stable isotope-labeled standard but should be considered if other causes are ruled out.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of L-Gulono-1,4-lactone-¹³C₆

This protocol outlines the steps to determine the optimal spiking concentration for L-Gulono-1,4-lactone-¹³C₆ in a typical bioanalytical method.

Objective: To find a concentration of L-Gulono-1,4-lactone-¹³C₆ that provides a stable and robust signal across the calibration curve range and effectively corrects for analytical variability.

Materials:

  • L-Gulono-1,4-lactone-¹³C₆ stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Unlabeled L-Gulono-1,4-lactone or the analyte of interest (e.g., L-Ascorbic acid) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare a series of working solutions of L-Gulono-1,4-lactone-¹³C₆ at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution.

  • Prepare calibration standards by spiking the unlabeled analyte into the blank biological matrix at a range of concentrations that cover the expected sample concentrations.

  • Spike the internal standard. For each concentration of the internal standard working solution, spike a fixed volume into a set of calibration standards and blank matrix samples.

  • Process the samples using your established sample preparation protocol (e.g., protein precipitation, solid-phase extraction).

  • Analyze the samples by LC-MS/MS.

  • Evaluate the data. For each internal standard concentration, assess the following:

    • Peak Area Response: The peak area of the internal standard should be consistent across all samples (in the absence of significant matrix effects) and well above the limit of detection.

    • Linearity of the Calibration Curve: The calibration curve (analyte/internal standard peak area ratio vs. analyte concentration) should have a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: The accuracy and precision of the back-calculated concentrations of the calibration standards should be within acceptable limits (e.g., ±15%).

Data Presentation: Example of Internal Standard Concentration Optimization

IS Concentration (µg/mL)Mean IS Peak Area (n=8)%RSD of IS Peak AreaCalibration Curve r²Mean Accuracy (%)Mean Precision (%CV)
0.15,20018.50.98588.216.3
0.528,5008.20.99295.69.1
1.0 55,100 4.5 0.998 101.3 5.2
5.0280,4003.80.997102.14.8
10.0590,200 (Detector Saturation)2.50.995103.54.1

In this example, 1.0 µg/mL would be chosen as the optimal concentration as it provides a good balance of signal intensity, low variability, and excellent calibration curve performance without approaching detector saturation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QCs spike_is Spike with L-Gulono-1,4-lactone-¹³C₆ prep_standards->spike_is sample_prep Sample Preparation (e.g., Protein Precipitation) spike_is->sample_prep lc_separation LC Separation sample_prep->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration calculate_ratio Calculate Peak Area Ratio peak_integration->calculate_ratio calibration_curve Construct Calibration Curve calculate_ratio->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for quantitative analysis using L-Gulono-1,4-lactone-¹³C₆.

signaling_pathway cluster_pathway Simplified Vitamin C Biosynthesis cluster_labeling Isotopic Labeling glucose D-Glucose gulose L-Gulose glucose->gulose ...multiple steps... gulono L-Gulono-1,4-lactone gulose->gulono ascorbic L-Ascorbic Acid (Vitamin C) gulono->ascorbic L-gulonolactone oxidase gulono_c13 L-Gulono-1,4-lactone-¹³C₆ (Internal Standard)

Caption: Role of L-Gulono-1,4-lactone in Vitamin C biosynthesis.

References

Minimizing interference in L-Gulono-1,4-lactone-13C6 tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve reliable results in L-Gulono-1,4-lactone-13C6 tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled tracer used primarily for metabolic flux analysis (MFA) of the L-ascorbic acid (Vitamin C) biosynthesis pathway.[1][2] The labeled lactone is the direct precursor to L-ascorbic acid, converted by the enzyme L-gulono-γ-lactone oxidase (GULO).[2][3] By tracing the incorporation of the 13C atoms into ascorbate (B8700270) and other metabolites, researchers can quantify the activity of this pathway under various conditions.[4][5]

Q2: What are the most common sources of interference in these tracer studies?

A2: Common interferences include:

  • Metabolic Scrambling: The 13C label from the tracer can be incorporated into other molecules besides the target analyte through interconnected metabolic pathways, complicating data interpretation.[6]

  • Natural Isotopic Abundance: Elements like carbon have naturally occurring heavy isotopes (e.g., 13C). It is crucial to correct for this natural abundance to accurately determine the enrichment from the tracer.[6][7]

  • Isotope Dilution: The labeled tracer can be diluted by pre-existing, unlabeled pools of the same metabolite within the biological system.[8]

  • Analytical Interference: Ascorbic acid is a redox-active compound and can interfere with certain analytical methods, potentially causing false positive or negative results for various analytes.[9][10]

  • Sample Preparation Artifacts: Inconsistent quenching of metabolism, degradation of ascorbic acid during extraction, or contamination can introduce significant errors.[11][12]

Q3: How can I verify the isotopic enrichment and purity of my this compound tracer?

A3: The isotopic enrichment and purity of the tracer should be verified before starting experiments. This is typically done using high-resolution mass spectrometry (HR-MS) to confirm the mass shift corresponding to the 13C6 label and to quantify its abundance relative to the unlabeled (M+0) form. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the specific positions of the isotopic labels within the molecule.[6]

Q4: Why is achieving an "isotopic steady state" important?

A4: For many metabolic flux analysis experiments, it's essential that the system reaches an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time.[13][14] This indicates that the rate of label entering and leaving a metabolite pool is balanced. Reaching this state simplifies metabolic flux calculations and ensures that the measured labeling patterns accurately reflect the pathway activities.[13] The time to reach steady state varies for different pathways; for example, glycolysis may reach it in minutes, while nucleotide synthesis can take many hours.[13]

Troubleshooting Guide

This section addresses specific problems that may arise during your this compound tracer experiments.

Symptom 1: Low or No 13C Incorporation into L-Ascorbic Acid
Possible Cause Recommended Solution
Inactive Biosynthetic Pathway The cell line or organism under study may lack a functional L-gulono-γ-lactone oxidase (GULO) enzyme. Humans and guinea pigs, for example, have a non-functional GULO gene.[2] Confirm the presence and activity of the pathway in your model system through genomic or proteomic data.
Insufficient Incubation Time The labeling duration may be too short for detectable incorporation. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time for your specific system.[11]
Poor Tracer Uptake The cells may not be efficiently taking up the L-Gulono-1,4-lactone tracer from the medium. Check cell viability and consider optimizing tracer concentration.
Degradation of Tracer or Analyte L-ascorbic acid is unstable and can degrade during sample preparation and storage.[12] Ensure rapid metabolic quenching (e.g., flash-freezing in liquid nitrogen) and use appropriate stabilizing agents like dithiothreitol (B142953) (DTT) or metaphosphoric acid (MPA) during extraction.[11][15]
Symptom 2: High Background Signal and Unexpected Labeled Peaks
Possible Cause Recommended Solution
Metabolic Scrambling The 13C atoms are being rerouted to other pathways. Analyze labeling patterns in related metabolites (e.g., TCA cycle intermediates, other sugars) to identify scrambling pathways. Shorter incubation times can sometimes minimize this effect.[6]
Contamination Contamination can occur during sample preparation from solvents, tubes, or instruments. Process a "blank" sample (e.g., cell-free plate extraction) alongside your experimental samples to identify contaminant peaks.[16]
In-source Fragmentation (MS) The labeled parent molecule may be fragmenting within the mass spectrometer's ion source, creating what appear to be smaller labeled molecules. Optimize MS source conditions (e.g., voltages, gas flows) to minimize fragmentation.
Matrix Effects (LC-MS) Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification. Improve chromatographic separation to better resolve the analyte from interfering compounds. Use a stable isotope-labeled internal standard for the analyte if available.
Symptom 3: Poor Reproducibility Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Variations in cell density, passage number, or media composition can significantly alter metabolism. Standardize all cell culture procedures and ensure cells are in a consistent metabolic state (e.g., log-phase growth) at the start of the experiment.
Variable Sample Handling Differences in the timing of quenching, extraction volumes, or storage conditions can lead to high variability. Use a standardized, timed protocol for all sample preparation steps.[17] Process all replicates in parallel.
Instrument Instability Fluctuations in LC-MS performance can affect results. Run system suitability tests and quality control (QC) samples (e.g., a pooled mixture of all experimental samples) periodically throughout the analytical run to monitor instrument performance.[6]
Quantitative Data Summary

Ascorbic acid, the product of L-Gulono-1,4-lactone metabolism, can interfere with various clinical chemistry assays. While not a direct interference with mass spectrometry, this highlights its reactive nature, which can be a source of instability during sample handling.

Table 1: Documented Interferences of Ascorbic Acid in Chemical Analyses[9][10]

AnalyteObserved Effect of High Ascorbic Acid Concentration
Sodium, Potassium, CalciumFalse Increase
CreatinineFalse Increase
Chloride, Total Bilirubin, Uric AcidFalse Decrease
Total Cholesterol, TriglycerideFalse Decrease (potentially undetectable)
Ammonia, LactateFalse Decrease (potentially undetectable)

Experimental Protocols

Protocol 1: Cell Culture Labeling with this compound
  • Media Preparation: Prepare the desired cell culture medium. For precise tracing, it is often necessary to use a custom medium formulation where the concentration of unlabeled L-ascorbic acid is known or absent.

  • Cell Seeding: Seed cells in culture plates (e.g., 6-well plates) at a density that will result in approximately 85% confluence at the time of harvest.[18] Culture under standard conditions.

  • Tracer Introduction: When cells reach the desired confluence, aspirate the standard medium.

  • Washing: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).[11]

  • Labeling: Add pre-warmed culture medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the predetermined time course to allow for tracer uptake and metabolism.[11]

Protocol 2: Quenching and Metabolite Extraction
  • Prepare for Quenching: At the end of the incubation period, prepare a container of liquid nitrogen and pre-chill extraction solvent (e.g., 80% methanol (B129727), LC-MS grade) to -80°C.[11][16]

  • Quench Metabolism: Rapidly aspirate the labeling medium and immediately place the culture plate on the surface of the liquid nitrogen to flash-freeze the cell monolayer. This step is critical to halt all enzymatic activity instantly.[11]

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Use a cell scraper to scrape the frozen cells in the cold methanol. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.[11]

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[11]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until LC-MS analysis.[11]

Protocol 3: LC-MS/MS Analysis of Polar Metabolites
  • Sample Reconstitution: Just prior to analysis, reconstitute the dried metabolite extracts in a suitable solvent compatible with your chromatography method (e.g., for HILIC, 50% acetonitrile/50% water).[16]

  • Chromatography: Use a HILIC column for separation of polar metabolites. A typical gradient runs from high to low organic solvent concentration.[11][16]

    • Mobile Phase A: e.g., 10 mM Ammonium Bicarbonate in 90% Water / 10% Acetonitrile.

    • Mobile Phase B: e.g., 100% Acetonitrile.

  • Mass Spectrometry:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap) capable of at least 60,000 resolution to accurately resolve the different isotopologues (M+0, M+1, ..., M+6).[11]

    • Acquire data in full scan mode, monitoring for the expected mass-to-charge ratios (m/z) of unlabeled and 13C6-labeled L-ascorbic acid.

    • If needed, perform MS/MS (tandem mass spectrometry) to confirm the identity of the analyte peaks based on their fragmentation patterns.[13]

Visualizations

Experimental and Analytical Workflow

G cluster_exp Experimental Phase cluster_analytical Analytical Phase culture 1. Cell Culture labeling 2. Introduce This compound culture->labeling quench 3. Quench Metabolism (Liquid Nitrogen) labeling->quench extract 4. Metabolite Extraction (Cold 80% Methanol) quench->extract lcms 5. LC-MS/MS Analysis (HILIC-HRMS) extract->lcms processing 6. Data Processing (Peak Integration, Natural Abundance Correction) lcms->processing mfa 7. Metabolic Flux Analysis processing->mfa G start Problem Detected q1 Is 13C label incorporated into Ascorbate? start->q1 check_pathway Verify GULO enzyme is present/active q1->check_pathway No q2 Are results reproducible? q1->q2 Yes no_inc No check_time Optimize incubation time (Time-course) check_pathway->check_time check_stability Check for analyte degradation check_time->check_stability yes_inc Yes std_culture Standardize cell culture protocols q2->std_culture No q3 Are there unexpected labeled peaks? q2->q3 Yes no_rep No std_prep Standardize sample preparation steps std_culture->std_prep run_qc Run instrument QC samples std_prep->run_qc yes_rep Yes check_scramble Investigate metabolic scrambling q3->check_scramble Yes end Proceed with Data Interpretation q3->end No yes_peaks Yes run_blank Analyze blank samples for contamination check_scramble->run_blank no_peaks No G cluster_pathway Final Step of Ascorbate Biosynthesis tracer This compound (Tracer) product L-Ascorbic Acid-13C6 (Vitamin C) tracer->product O2 -> H2O2 enzyme L-Gulono-γ-lactone Oxidase (GULO) enzyme->product

References

Calibration curve issues with L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Gulono-1,4-lactone-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve issues encountered during experimental use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications for quantifying analytes like ascorbic acid (Vitamin C).

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for the target analyte using this compound as an internal standard is not linear. What are the potential causes and solutions?

Answer: Poor linearity is a common issue that can stem from several factors throughout the analytical workflow. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Description Troubleshooting Action
Suboptimal Standard Preparation Errors in serial dilutions, incorrect initial stock concentration, or degradation of standards can lead to non-linear responses. L-Gulono-1,4-lactone can hydrolyze, especially at higher pH.[1]1. Prepare fresh calibration standards daily. 2. Verify the concentration and purity of the this compound stock solution. 3. Use a calibrated pipette and ensure proper mixing at each dilution step. 4. Maintain a low pH (e.g., using acids like trichloroacetic acid) in your standard solutions to improve stability.[2]
Matrix Effects Co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard differently across the concentration range.[3][4][5]1. Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.[4] 2. Improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids (B1166683) and proteins. 3. Evaluate different matrix lots to check for variability.[4]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response and loss of linearity.1. Extend the calibration range to lower concentrations or dilute the upper-level standards. 2. Reduce the sample injection volume.
Inappropriate Internal Standard Concentration The concentration of this compound may be too high or too low relative to the analyte concentration range.1. Ensure the internal standard response is consistent and well within the linear range of the detector across all calibration points. 2. A common practice is to use an internal standard concentration that is close to the mid-point of the calibration curve.
Issue 2: High Variability in Internal Standard (IS) Response

Question: The peak area of my this compound is highly variable across my calibration standards and quality control (QC) samples. Why is this happening?

Answer: Inconsistent internal standard response is a critical issue as it undermines the fundamental principle of using an IS to correct for variability.

Potential Cause Description Troubleshooting Action
Inconsistent Sample Preparation Variability in extraction recovery between samples can lead to inconsistent IS response.[3][6] This is particularly relevant if the IS is not added at the very beginning of the process.1. Ensure the internal standard is added to all samples, calibrators, and QCs at the earliest possible stage (ideally before any extraction steps). 2. Automate liquid handling steps where possible to minimize human error. 3. Vortex all samples thoroughly after adding the internal standard to ensure complete mixing.
Variable Matrix Effects The degree of ion suppression or enhancement differs significantly from one sample to another.[4][6] This can be caused by differences in the biological matrix composition between individuals or lots.[6]1. Quantify the matrix effect by performing a post-extraction addition experiment.[4] 2. Employ a more rigorous sample cleanup method to remove interfering substances. 3. Modify chromatographic conditions to better separate the analyte/IS from the suppression zones.
IS Instability This compound may be degrading during sample storage or processing. The lactone ring is susceptible to hydrolysis at non-optimal pH.[1]1. Ensure samples are processed promptly after preparation. 2. Investigate the stability of the IS in the sample matrix under your specific storage and autosampler conditions. Store solutions at recommended temperatures (-20°C or -80°C).[7][8] 3. Maintain acidic conditions throughout the sample preparation and analysis process.
Incomplete Equilibration The isotopically labeled standard and the native analyte have not fully mixed and reached equilibrium before analysis, which is a critical step for accurate quantification.[9]1. Ensure the sample is fully in solution before adding the spike. 2. Increase the equilibration time after adding the internal standard, potentially with gentle agitation.[9]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes a general procedure for preparing calibration standards for the quantification of ascorbic acid using this compound as an internal standard.

  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of ascorbic acid in a stabilizing solution (e.g., 10% Metaphosphoric Acid).

    • Prepare a 1 mg/mL stock solution of this compound in the same stabilizing solution. Store stock solutions in tightly sealed vials at -80°C.[8]

  • Working Solutions:

    • From the stock solutions, prepare intermediate working solutions of both the analyte and the internal standard by diluting with the stabilizing solution.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., stripped serum, buffer) with the ascorbic acid working solution to achieve the desired concentration range (e.g., 0.5 to 20 µmol/L).[2]

    • To each calibration standard, add a fixed volume of the this compound working solution to achieve a constant final concentration (e.g., 1.67 µmol/L).[2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of each standard, add 600 µL of the working internal standard solution prepared in a protein precipitating agent like 12% Trichloroacetic Acid (TCA).[2]

    • Vortex for 5 minutes to ensure thorough mixing and protein precipitation.[2]

    • Centrifuge at high speed (e.g., 11,000 rpm) for 5 minutes.[2]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagrams

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Add this compound (Internal Standard) Sample->Spike Standards Calibration Standards (Blank Matrix + Analyte) Standards->Spike Precipitate Add Precipitating Agent (e.g., TCA, Acetonitrile) Spike->Precipitate Vortex Vortex to Mix & Precipitate Precipitate->Vortex Centrifuge Centrifuge to Pellet Debris Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (e.g., C18 Column) Inject->Chromatography MS Mass Spectrometry Detection (MRM Mode) Chromatography->MS Data Data Acquisition (Peak Area Ratios) MS->Data Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Curve Calculate Calculate Unknown Sample Concentrations Curve->Calculate

Caption: Typical workflow for bioanalytical quantification using an isotopic internal standard.

G D_Glucose D-Glucose L_Gulonate L-Gulonate D_Glucose->L_Gulonate Multiple Steps SMP30 SMP30/GNL (Lactonase) L_Gulonate->SMP30 L_Gulono_lactone L-Gulono-1,4-lactone GULO GULO (Oxidase) L_Gulono_lactone->GULO Ascorbic_Acid L-Ascorbic Acid (Vitamin C) SMP30->L_Gulono_lactone GULO->Ascorbic_Acid

Caption: Simplified biosynthesis pathway of L-Ascorbic Acid (Vitamin C).

Frequently Asked Questions (FAQs)

Q1: Why use a ¹³C-labeled internal standard like this compound instead of a deuterated one? A1: Carbon-13 (¹³C) labeled standards are generally preferred over deuterium (B1214612) (²H or D) labeled standards.[10] This is because the mass difference between ¹³C and ¹²C is smaller than that between deuterium and hydrogen. As a result, ¹³C-labeled standards are less likely to exhibit chromatographic retention time shifts relative to the native analyte, a phenomenon known as the "isotope effect".[3][11] Co-elution is critical for the internal standard to accurately compensate for matrix effects at the exact point of elution.[3]

Q2: Can the this compound internal standard be used to quantify analytes other than ascorbic acid? A2: this compound is the direct precursor to ascorbic acid in the biosynthetic pathway of many animals.[7][8][12] Its primary and most appropriate use is as an internal standard for the quantification of ascorbic acid or L-Gulono-1,4-lactone itself. Using it for other, structurally unrelated analytes would violate the core principle of isotopic dilution, where the internal standard must be chemically identical to the analyte.

Q3: My sample matrix is plasma. What are the most common interferences I should be aware of? A3: In plasma, the most common sources of matrix effects are phospholipids and proteins.[4] These endogenous components can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer source. It is crucial to use an effective sample preparation technique, such as protein precipitation followed by solid-phase extraction (SPE), to remove these interferences.

Q4: How do I quantitatively assess matrix effects? A4: The most common method is the post-extraction spike experiment.[4][6] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of ion suppression or enhancement, known as the matrix factor.[6]

Q5: What should I do if I suspect my this compound has degraded? A5: First, verify the storage conditions. Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[7][8] Prepare a fresh working solution from your stock and compare its response to the old working solution. If degradation is confirmed, discard the old solutions and prepare new stock from the original certified reference material. Always check the certificate of analysis for recommended storage conditions and expiration dates.

References

Handling biological variability in L-Gulono-1,4-lactone-13C6 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Gulono-1,4-lactone-13C6 for stable isotope tracing experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
High Variability Between Biological Replicates Inherent Biological Variation: Differences in cell passage number, cell density, or subtle variations in growth conditions can contribute to variability.[1][2][3] Cellular Stress: Oxidative stress, nutrient deprivation, or other environmental stressors can alter metabolic fluxes and impact ascorbate (B8700270) biosynthesis.[4][5] Inconsistent Experimental Conditions: Minor differences in incubation times, media composition, or sample handling can introduce variability.Standardize Cell Culture Practices: Use cells within a consistent and low passage number range.[6][7] Ensure uniform cell seeding density and confluency at the time of the experiment.[1] Control Environmental Factors: Maintain consistent incubator conditions (temperature, CO2, humidity). Minimize exposure of cells to light and ambient air during handling. Implement Rigorous and Consistent Protocols: Use master mixes for media and reagents. Ensure precise timing for all experimental steps.
Incomplete Labeling of Ascorbic Acid Insufficient Incubation Time: The time required to reach isotopic steady-state can vary depending on the cell type and metabolic turnover rates. Tracer Instability: L-Gulono-1,4-lactone may not be stable in certain cell culture media over long incubation periods.[8][9][10][11][12][13] Low Tracer Concentration: The concentration of this compound may be too low to achieve significant enrichment.Optimize Incubation Time: Perform a time-course experiment to determine the point at which isotopic enrichment of ascorbic acid plateaus. Assess Tracer Stability: Test the stability of this compound in your specific cell culture medium over the intended incubation period. Consider using fresh media changes for long-term experiments. Increase Tracer Concentration: Titrate the concentration of the labeled precursor to find the optimal level for sufficient labeling without causing metabolic perturbations.
Low Signal or Poor Detection of 13C-Labeled Ascorbate Inefficient Sample Extraction: Ascorbic acid is prone to oxidation and degradation during sample preparation. Suboptimal LC-MS/MS Parameters: The settings for liquid chromatography and mass spectrometry may not be optimized for the detection of ascorbic acid. Matrix Effects: Other components in the sample may interfere with the ionization and detection of ascorbate.Optimize Extraction Protocol: Use extraction buffers containing antioxidants (e.g., meta-phosphoric acid, DTT). Keep samples on ice or at 4°C throughout the extraction process.[14] Develop a Robust LC-MS/MS Method: Optimize the chromatographic separation to resolve ascorbate from interfering compounds. Fine-tune mass spectrometer parameters (e.g., collision energy, cone voltage) to maximize the signal for the specific m/z transitions of 13C-labeled ascorbate.[15][16] Evaluate and Mitigate Matrix Effects: Perform spike-in recovery experiments to assess matrix effects. Consider using a stable isotope-labeled internal standard for accurate quantification.
Unexpected Labeling Patterns in Other Metabolites Metabolic Branching: The 13C label from L-Gulono-1,4-lactone may enter other metabolic pathways. Contamination of Tracer: The this compound stock may contain impurities.Perform Comprehensive Metabolite Profiling: Analyze the labeling patterns of related metabolites to understand the metabolic fate of the 13C label. Verify Tracer Purity: Use a high-purity tracer and consider analyzing the stock solution by LC-MS to check for any labeled contaminants.

Frequently Asked Questions (FAQs)

1. What is a typical coefficient of variation (CV) to expect for ascorbic acid measurements in biological replicates?

The acceptable coefficient of variation (CV) can depend on the biological system and the analytical method used.[17][18] For cell culture experiments, a CV of less than 20% is often considered acceptable for metabolomics studies.[19] However, it is important to establish your own baseline for variability in your specific experimental setup.

Metabolite Sample Type Analytical Method Reported CV (%) Reference
Ascorbic AcidOrange JuiceCyclic Voltammetry~5.6%[19]
General MetabolitesCell CultureLC-MS< 20%[19]
General MetabolitesPlasmaLC-MS< 15%

2. How does cellular stress affect this compound experiments?

Cellular stress, particularly oxidative stress, can significantly impact ascorbic acid biosynthesis and turnover.[4][5] Stress conditions can upregulate the expression of L-gulono-γ-lactone oxidase (GULO), the enzyme that converts L-Gulono-1,4-lactone to ascorbic acid, leading to changes in metabolic fluxes.[20][21] This can introduce variability in your experimental results. It is crucial to minimize unintended stress on your cells and to consider including positive controls for stress if it is a variable in your study.

3. What is the importance of cell passage number in these experiments?

The passage number of a cell line can influence its metabolic phenotype.[2][3][7] Cells at high passage numbers may exhibit altered growth rates, gene expression, and metabolic pathways compared to low-passage cells.[1][6] To ensure reproducibility, it is critical to use cells within a consistent and defined passage number range for all experiments.

4. How can I be sure that the 13C label is incorporated into ascorbic acid and not a co-eluting compound?

High-resolution mass spectrometry is essential to confirm the incorporation of the 13C label into ascorbic acid. By analyzing the mass isotopomer distribution, you can determine the number of 13C atoms incorporated into the molecule.[22][23][24][25][26] Additionally, using a robust chromatographic method that provides good separation of ascorbic acid from other cellular metabolites is crucial.[14][15][27]

Experimental Protocols

Protocol 1: Quantification of 13C-Labeled Ascorbic Acid by LC-MS/MS

This protocol provides a general framework for the analysis of 13C-labeled ascorbic acid. Optimization will be required for specific instruments and experimental conditions.

1. Sample Preparation and Extraction: a. Aspirate cell culture medium and wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing 0.1% meta-phosphoric acid) to each well of a 6-well plate. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute and incubate on ice for 20 minutes to allow for protein precipitation. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: A reverse-phase C18 column suitable for polar analytes.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Develop a gradient that provides good retention and peak shape for ascorbic acid.
  • Flow Rate: Typically 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry:
  • Ionization Mode: Negative electrospray ionization (ESI-).
  • Multiple Reaction Monitoring (MRM):
  • Unlabeled Ascorbic Acid (12C6): Precursor ion (m/z 175.0) -> Product ion (e.g., m/z 115.0).
  • Labeled Ascorbic Acid (13C6): Precursor ion (m/z 181.0) -> Product ion (e.g., m/z 120.0).
  • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

3. Data Analysis: a. Integrate the peak areas for both the unlabeled and 13C6-labeled ascorbic acid. b. Calculate the percent enrichment of 13C-ascorbic acid. c. Perform mass isotopomer distribution analysis to determine the relative abundance of different isotopologues (M+1, M+2, etc.).[22][23][24][25][26]

Visualizations

Signaling and Metabolic Pathways

Vitamin_C_Biosynthesis cluster_upstream Upstream Glucose Metabolism cluster_gulo_pathway L-Gulono-1,4-lactone Pathway D-Glucose D-Glucose D-Glucose-6P D-Glucose-6P D-Glucose->D-Glucose-6P UDP-Glucose UDP-Glucose D-Glucose-6P->UDP-Glucose UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Glucose->UDP-Glucuronic_Acid L-Gulono-1_4-lactone L-Gulono-1_4-lactone UDP-Glucuronic_Acid->L-Gulono-1_4-lactone L-Gulono-1_4-lactone_13C6 L-Gulono-1_4-lactone_13C6 GULO GULO L-Gulono-1_4-lactone_13C6->GULO Tracer Input L-Gulono-1_4-lactone->GULO L-Ascorbic_Acid_13C6 L-Ascorbic_Acid_13C6 L-Ascorbic_Acid L-Ascorbic_Acid GULO->L-Ascorbic_Acid_13C6 GULO->L-Ascorbic_Acid

Caption: Vitamin C Biosynthesis Pathway from Glucose and this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (Controlled Conditions) Labeling 2. Labeling with This compound Cell_Culture->Labeling Quenching_Extraction 3. Rapid Quenching & Metabolite Extraction Labeling->Quenching_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Quenching_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, MIDA) LC_MS_Analysis->Data_Processing Biological_Interpretation 6. Biological Interpretation Data_Processing->Biological_Interpretation

Caption: Experimental Workflow for this compound Isotope Tracing.

Troubleshooting_Logic High_Variability High Biological Variability? Check_Cell_Culture Review Cell Culture Protocols (Passage #, Density) High_Variability->Check_Cell_Culture Yes Incomplete_Labeling Incomplete Labeling? High_Variability->Incomplete_Labeling No Standardize_Conditions Standardize Experimental Conditions Check_Cell_Culture->Standardize_Conditions Optimize_Incubation Optimize Incubation Time & Tracer Conc. Incomplete_Labeling->Optimize_Incubation Yes Low_Signal Low MS Signal? Incomplete_Labeling->Low_Signal No Check_Tracer_Stability Assess Tracer Stability Optimize_Incubation->Check_Tracer_Stability Optimize_Extraction Optimize Sample Extraction Low_Signal->Optimize_Extraction Yes Optimize_MS_Method Optimize LC-MS/MS Method Optimize_Extraction->Optimize_MS_Method

Caption: Troubleshooting Flowchart for Common Experimental Issues.

References

Technical Support Center: L-Gulono-1,4-lactone-13C6 Enzymatic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the complete enzymatic conversion of L-Gulono-1,4-lactone-13C6 to L-Ascorbic Acid-13C6.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme responsible for the conversion of L-Gulono-1,4-lactone to L-Ascorbic Acid?

A1: The primary enzyme is L-Gulonolactone oxidase (GULO), designated as EC 1.1.3.8.[1] This enzyme catalyzes the oxidation of L-Gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously isomerizes to L-Ascorbic Acid.[1]

Q2: What is the role of the 13C6 isotope label in my experiment?

A2: The 13C6 isotope label on L-Gulono-1,4-lactone allows for the tracing of the carbon backbone during the enzymatic conversion. This is particularly useful in metabolic flux analysis and for distinguishing the newly synthesized L-Ascorbic Acid-13C6 from any endogenous, unlabeled L-Ascorbic Acid in the experimental system.

Q3: What are the typical cofactors required for L-Gulonolactone oxidase activity?

A3: L-Gulonolactone oxidase utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor.[1][2] The enzyme belongs to the aldonolactone oxidoreductase family and contains an N-terminal FAD-binding region.[2][3]

Q4: Can other enzymes in my system interfere with the conversion?

A4: Yes, other enzymes could potentially interfere. For instance, lactonases can hydrolyze L-Gulono-1,4-lactone to L-gulonate, which is not a direct substrate for GULO.[4] The presence of high lactonase activity could reduce the available substrate for conversion to L-Ascorbic Acid.[4]

Q5: Are there any known inhibitors of L-Gulonolactone oxidase?

A5: While specific inhibitors are not extensively detailed in general literature, compounds that interfere with flavoenzymes or cause protein denaturation could inhibit GULO activity. It's also important to avoid certain substances in your sample preparation, such as high concentrations of EDTA, SDS, and sodium azide, which can interfere with enzymatic assays.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of this compound.

Symptom Possible Cause Recommended Solution
Low or No Conversion to L-Ascorbic Acid-13C6 Inactive Enzyme: The L-Gulonolactone oxidase (GULO) may be inactive due to improper storage or handling.- Ensure the enzyme is stored at the correct temperature as per the manufacturer's instructions.- Avoid repeated freeze-thaw cycles.- Use a fresh aliquot of the enzyme.
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for GULO activity.- Optimize the reaction pH, typically between 7.0 and 8.0.[2]- Maintain the reaction temperature at 37°C.[2][6]- Ensure the presence of necessary cofactors like FAD.[2]
Substrate Degradation: L-Gulono-1,4-lactone is susceptible to hydrolysis at high pH.[2]- Maintain the reaction pH below 8.3 to prevent the opening of the lactone ring.[2]
Incomplete Conversion Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction.- Increase the concentration of GULO in the reaction mixture.- Perform a titration experiment to determine the optimal enzyme concentration.
Substrate Inhibition: Although less common for GULO, high concentrations of the substrate can sometimes inhibit enzyme activity.- Test a range of this compound concentrations to identify any potential substrate inhibition. A common starting concentration is around 2.5 mM to 10 mM.[2][7]
Product Inhibition: Accumulation of L-Ascorbic Acid or hydrogen peroxide (a byproduct) might inhibit the enzyme.- Consider a system for the removal of byproducts, for example, by including catalase to break down hydrogen peroxide.
High Variability in Results Inconsistent Pipetting: Inaccurate pipetting of the enzyme or substrate can lead to variability.- Use calibrated pipettes and ensure thorough mixing of the reaction components.[5]
Sample Preparation Issues: Interfering substances in the sample matrix can affect enzyme activity.- If using complex biological samples, consider a sample clean-up or deproteinization step.[5]
Unexpected Peaks in Analysis (e.g., HPLC, LC-MS) Contamination: The substrate, enzyme, or buffer may be contaminated.- Use high-purity reagents and sterile techniques where possible.- Run a blank reaction (without enzyme or without substrate) to identify any background peaks.
Side Reactions: The substrate may be undergoing non-enzymatic reactions.- Analyze the stability of this compound in the reaction buffer without the enzyme to assess for any spontaneous degradation.

Experimental Protocols

Standard In Vitro Enzymatic Conversion of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • This compound

  • Purified L-Gulonolactone oxidase (GULO)

  • Potassium Phosphate Buffer (50 mM, pH 7.0)[2]

  • Flavin Adenine Dinucleotide (FAD) solution (10 µM)[2]

  • Dithiothreitol (DTT) (1 mM)[2]

  • Trichloroacetic Acid (TCA) solution (5%) for reaction termination[2]

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the following components:

    • 50 mM Potassium Phosphate Buffer (pH 7.0)

    • 10 µM FAD

    • 1 mM DTT

  • Add the purified GULO enzyme to the reaction mixture. The optimal concentration should be determined experimentally.

  • Initiate the reaction by adding this compound to a final concentration of 2.5 mM.[2]

  • Incubate the reaction mixture at 37°C with shaking for a predetermined time (e.g., 15-60 minutes).[2]

  • Stop the reaction by adding an equal volume of 5% TCA.[2]

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[2]

  • Analyze the supernatant for the presence of L-Ascorbic Acid-13C6 using a suitable analytical method like HPLC or LC-MS.

Quantitative Data Summary
Parameter Value Reference
Optimal pH Range 7.0 - 8.3[2]
Optimal Temperature 37°C[2][6]
Substrate Concentration (L-Gulono-1,4-lactone) 2.5 mM - 10 mM[2][7]
Cofactor (FAD) Concentration 10 µM[2]

Visualizations

Experimental Workflow for Enzymatic Conversion

GULO_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis Buffer Prepare Buffer (50mM K-Phosphate, pH 7.0) Cofactor Add Cofactors (10µM FAD, 1mM DTT) Buffer->Cofactor Enzyme Add GULO Enzyme Cofactor->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate Prepare Substrate (this compound) Substrate->Incubation Termination Terminate Reaction (add 5% TCA) Incubation->Termination Centrifugation Centrifuge (15,000 x g, 15 min, 4°C) Termination->Centrifugation Analysis Analyze Supernatant (HPLC / LC-MS) Centrifugation->Analysis

Caption: Workflow for the in vitro enzymatic conversion of this compound.

Signaling Pathway of L-Ascorbic Acid Synthesis

Ascorbic_Acid_Pathway Gulonolactone This compound Keto_Gulonolactone L-xylo-hex-3-gulonolactone-13C6 Gulonolactone->Keto_Gulonolactone O2 -> H2O2 Ascorbic_Acid L-Ascorbic Acid-13C6 Keto_Gulonolactone->Ascorbic_Acid Spontaneous Spontaneous Isomerization Keto_Gulonolactone->Spontaneous GULO L-Gulonolactone Oxidase (GULO) EC 1.1.3.8 GULO->Gulonolactone

Caption: The final step of L-Ascorbic Acid biosynthesis from L-Gulono-1,4-lactone.

References

Technical Support Center: Data Analysis for Metabolic Flux Experiments with L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Gulono-1,4-lactone-13C6 in metabolic flux analysis (MFA) experiments.

Introduction

L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). In many mammals, the enzyme L-gulono-1,4-lactone oxidase (GULO) catalyzes the conversion of L-Gulono-1,4-lactone to ascorbic acid. However, humans and many primate species lack a functional GULO enzyme, rendering them unable to synthesize Vitamin C. When using this compound as a tracer in metabolic flux experiments, particularly in human or other GULO-deficient cell lines, it is crucial to consider this biological context. This guide will help you navigate the unique challenges and considerations for a successful MFA study with this tracer.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for L-Gulono-1,4-lactone?

A1: The primary and most well-documented metabolic pathway for L-Gulono-1,4-lactone is the final step in the biosynthesis of L-ascorbic acid (Vitamin C). The enzyme L-gulono-1,4-lactone oxidase (GULO) converts L-Gulono-1,4-lactone into L-xylo-hex-3-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid.

Q2: Can I use this compound to trace central carbon metabolism in human cells?

A2: Human cells, and cell lines derived from them, lack a functional GULO enzyme. Therefore, the direct conversion of L-Gulono-1,4-lactone to ascorbic acid does not occur. There is limited evidence to suggest that L-Gulono-1,4-lactone is significantly metabolized through other central carbon pathways in these cells. It is essential to perform preliminary tracer studies to determine if this compound is taken up by your specific cell line and if the 13C label appears in any downstream metabolites of interest.

Q3: What are the key considerations before starting a metabolic flux experiment with this compound?

A3: Before initiating a full-scale MFA experiment, you should:

  • Verify the GULO status of your model system: Confirm whether your cells are expected to have a functional GULO enzyme.

  • Assess cellular uptake: Determine if your cells can transport this compound across the cell membrane.

  • Conduct pilot labeling studies: Perform small-scale experiments to see if the 13C label from this compound is incorporated into any intracellular metabolites.

  • Consider the stability of the tracer: Assess the stability of this compound in your culture medium over the course of your experiment.

Q4: What are the expected labeling patterns from this compound?

A4: In a GULO-active system, you would expect to see M+6 labeling in L-ascorbic acid. In GULO-deficient systems, the expected labeling patterns are not well-established. If the molecule is metabolized through other, currently uncharacterized pathways, the labeling would depend on the specific biochemical transformations.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No 13C enrichment detected in any intracellular metabolites. 1. Inefficient cellular uptake of L-Gulono-1,4-lactone. 2. The cell line lacks the necessary transporters. 3. The tracer is not being metabolized by the cells.1. Perform a time-course experiment and measure the concentration of this compound in the culture medium and cell lysate to assess uptake. 2. Increase the concentration of the tracer in the medium, being mindful of potential toxicity. 3. Consider using a different 13C-labeled tracer that is known to be metabolized by your cell line (e.g., [U-13C6]glucose) as a positive control.
Only M+6 L-Gulono-1,4-lactone is detected intracellularly, with no other labeled metabolites. This indicates that the tracer is taken up by the cells but not further metabolized. This is the expected outcome in GULO-deficient cells if no alternative metabolic pathways exist.Re-evaluate if this compound is the appropriate tracer for your research question in this specific model system.
High variability in labeling between biological replicates. 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Issues with the quenching or metabolite extraction steps. 3. Degradation of L-Gulono-1,4-lactone in the culture medium.1. Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., mid-logarithmic growth phase) at the start of the labeling experiment. 2. Optimize and standardize your quenching and extraction protocols. Ensure rapid and complete quenching of metabolic activity. 3. Measure the stability of L-Gulono-1,4-lactone in your culture medium over the experimental time frame.
Unexpected 13C labeling patterns are observed. This could indicate the existence of a novel or previously uncharacterized metabolic pathway for L-Gulono-1,4-lactone in your specific cell model.This is a potential research finding. To investigate further: 1. Confirm the identity of the labeled metabolites using tandem mass spectrometry (MS/MS). 2. Use metabolic pathway databases to hypothesize potential enzymatic reactions that could lead to the observed labeling patterns. 3. Consider targeted experiments, such as enzyme assays or gene knockdowns, to validate the hypothesized pathway.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Uptake and Metabolism
  • Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare the experimental medium containing a known concentration of this compound (e.g., 100 µM). Also, prepare a control medium without the tracer.

  • Labeling: Aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the experimental or control medium.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the cell culture medium and the cell lysate.

  • Quenching and Extraction: For cell lysates, rapidly quench metabolism by aspirating the medium and adding an ice-cold 80:20 methanol:water solution. Scrape the cells and collect the extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the medium and cell lysate samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound and to screen for any 13C-labeled downstream metabolites.

Protocol 2: Steady-State Isotopic Labeling for Metabolic Flux Analysis
  • Cell Culture: Grow cells in a standard medium to the desired cell density.

  • Media Switch: Switch the cells to a medium containing this compound. The concentration should be optimized based on preliminary uptake studies.

  • Achieving Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This duration will need to be determined empirically, but it is typically several cell doubling times.

  • Metabolite Extraction: At the end of the labeling period, rapidly quench metabolism and extract intracellular metabolites as described in Protocol 1.

  • Analysis of Mass Isotopomer Distributions: Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites.

  • Flux Calculation: Use a metabolic flux analysis software package (e.g., INCA, 13CFLUX2) to estimate intracellular fluxes by fitting the measured mass isotopomer distributions and extracellular flux rates (substrate uptake and product secretion) to a metabolic network model.

Data Presentation

Table 1: Example of Extracellular Flux Data
Metabolite Flux (mmol/gDCW/hr) Standard Deviation
This compound Uptake-0.50.05
Glucose Uptake-1.00.1
Lactate Secretion1.80.2
Glutamine Uptake-0.20.02
Glutamate Secretion0.10.01
(Note: Negative values indicate uptake, and positive values indicate secretion. Data are hypothetical and should be replaced with experimental results.)
Table 2: Example of Mass Isotopomer Distribution Data
Metabolite M+0 M+1 M+2 M+3 M+4 M+5 M+6
Pyruvate0.950.030.010.010.000.000.00
Lactate0.940.030.020.010.000.000.00
Citrate0.900.050.030.010.010.000.00
Ascorbic Acid0.100.050.050.100.150.200.35
(Note: Values represent the fractional abundance of each mass isotopomer. Data are hypothetical and will be highly dependent on the experimental system.)

Visualizations

Vitamin_C_Pathway UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone GULO GULO L_Gulono_1_4_lactone->GULO Ascorbic_Acid L-Ascorbic Acid (Vitamin C) GULO->Ascorbic_Acid

Caption: Ascorbic Acid Biosynthesis Pathway in GULO-active mammals.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling with This compound Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching LCMS 4. LC-MS Analysis Quenching->LCMS Data_Processing 5. Data Processing & Correction LCMS->Data_Processing MFA 6. Metabolic Flux Analysis (Software) Data_Processing->MFA Interpretation 7. Biological Interpretation MFA->Interpretation

Caption: General workflow for a 13C metabolic flux analysis experiment.

Troubleshooting_Logic Start Start: No 13C Labeling Observed Check_Uptake Is the tracer taken up by the cells? Start->Check_Uptake No_Uptake Troubleshoot Uptake: - Increase tracer concentration - Check for appropriate transporters Check_Uptake->No_Uptake No Uptake_Confirmed Is the tracer metabolized? Check_Uptake->Uptake_Confirmed Yes Not_Metabolized Conclusion: Tracer is not suitable for this metabolic network in this model. Uptake_Confirmed->Not_Metabolized No Metabolized Investigate Novel Pathway: - Identify labeled metabolites - Propose and validate pathway Uptake_Confirmed->Metabolized Yes

Caption: A logical approach to troubleshooting a lack of 13C labeling.

Validation & Comparative

A Head-to-Head Comparison: L-Gulono-1,4-lactone-13C6 vs. 13C6-Ascorbic Acid as Internal Standards for Ascorbic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Ascorbic Acid Analysis

In the quantitative bioanalysis of L-ascorbic acid (Vitamin C), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and mass spectrometric detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of two stable isotope-labeled internal standards: L-Gulono-1,4-lactone-13C6 and 13C6-Ascorbic Acid.

Executive Summary

The selection between this compound and 13C6-Ascorbic Acid hinges on the specific requirements of the analytical method and the biological matrix being studied. While 13C6-Ascorbic Acid offers the closest physicochemical match to the analyte, this compound presents a stable alternative that can also effectively account for analytical variability. This guide will delve into the experimental data and theoretical considerations to aid researchers in making an informed decision.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of this compound and 13C6-Ascorbic Acid as internal standards for ascorbic acid quantification.

Feature13C6-Ascorbic AcidThis compoundRationale & Considerations
Physicochemical Similarity Identical to ascorbic acid, ensuring it closely tracks the analyte during extraction, chromatography, and ionization.Structurally similar as the immediate precursor, but differences in polarity and ionization efficiency may exist.The closer the physicochemical properties, the better the internal standard can compensate for matrix effects and other sources of analytical variability.
Co-elution Expected to co-elute with ascorbic acid, which is ideal for correcting matrix effects that are highly dependent on retention time.May have a slightly different retention time than ascorbic acid, which could be a disadvantage if matrix effects are highly localized within the chromatogram.Co-elution is a key factor for effective compensation of matrix-induced ion suppression or enhancement.
Chemical Stability Prone to oxidation, similar to ascorbic acid. Requires stringent sample handling and storage conditions to prevent degradation.Generally more stable than ascorbic acid, particularly in its crystalline form.[1] However, the lactone ring can be susceptible to hydrolysis at high pH.[2]A more stable internal standard can simplify sample preparation and reduce the risk of variability introduced by degradation. However, if the analyte itself is unstable, an equally unstable internal standard may better reflect analyte loss during sample processing.
Metabolic Interconversion No in-vivo or in-vitro conversion to unlabeled ascorbic acid.As the direct precursor to ascorbic acid, there is a theoretical potential for enzymatic conversion to the analyte in certain biological matrices, although this is unlikely under typical bioanalytical conditions.[3]The internal standard should not be converted to the analyte or other interfering species during sample handling and analysis.
Commercial Availability Readily available from various chemical suppliers.Availability may be more limited compared to 13C6-ascorbic acid.Accessibility and cost are practical considerations for routine laboratory use.
Correction for Matrix Effects Excellent. Its identical chemical nature ensures it experiences the same matrix effects as the analyte.Good to Excellent. As a structural analog, it can effectively compensate for matrix effects, although slight differences in ionization efficiency may lead to minor inaccuracies.Stable isotope-labeled internal standards are the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[4][5]

Experimental Protocols

Below is a representative experimental protocol for the quantification of ascorbic acid in human serum using a stable isotope-labeled internal standard. This method can be adapted for either 13C6-Ascorbic Acid or this compound.

1. Sample Preparation

A simple protein precipitation method is employed for sample cleanup.[6]

  • Pipette 200 µL of serum sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

  • Add 600 µL of a working internal standard solution (e.g., 1.67 µmol/L of 13C6-Ascorbic Acid or this compound in 12% trichloroacetic acid (TCA) (v/v)).[6]

  • Vortex the tubes for 5 minutes at 1000 rpm.

  • Centrifuge at 11,000 rpm for 5 minutes.

  • Transfer 400 µL of the supernatant to a maximum recovery vial for LC-MS analysis.[6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • System: ACQUITY UPLC H-Class PLUS or equivalent.[6]

    • Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient elution from 95% mobile phase A to 5% mobile phase A.[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Total Run Time: 6 minutes.[6]

  • Mass Spectrometry (MS):

    • System: ACQUITY QDa single quadrupole mass detector or a triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Monitored Transitions:

      • Ascorbic Acid: Precursor Ion > Product Ion (e.g., m/z 175.0 > 115.0).

      • 13C6-Ascorbic Acid: Precursor Ion > Product Ion (e.g., m/z 181.0 > 121.0).

      • This compound: Precursor Ion > Product Ion (to be determined based on fragmentation).

3. Quantification

The concentration of ascorbic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Mandatory Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Bioanalytical workflow using an internal standard.

biosynthesis Gulonolactone L-Gulono-1,4-lactone AscorbicAcid L-Ascorbic Acid Gulonolactone->AscorbicAcid Oxidation Enzyme L-gulonolactone oxidase Enzyme->Gulonolactone

Caption: Terminal step of L-ascorbic acid biosynthesis.

Conclusion

Both 13C6-Ascorbic Acid and this compound are viable internal standards for the quantification of ascorbic acid.

  • 13C6-Ascorbic Acid is the theoretically ideal choice due to its identical chemical and physical properties to the analyte, ensuring the most accurate correction for analytical variability, especially matrix effects. However, its inherent instability mirrors that of ascorbic acid, necessitating careful sample handling.

  • This compound offers the advantage of greater stability, which can be beneficial in simplifying sample preparation and analysis workflows. While it is a close structural analog and the direct precursor, potential differences in chromatographic behavior and ionization efficiency should be carefully evaluated during method development and validation.

Ultimately, the choice of internal standard should be based on a thorough method validation that assesses accuracy, precision, recovery, and matrix effects to ensure the selected standard provides reliable and reproducible quantification of ascorbic acid in the specific biological matrix of interest.

References

A Researcher's Guide to Labeled Vitamin C Precursors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug development, and nutritional science, accurately tracing the biosynthesis and uptake of L-ascorbic acid (Vitamin C) is paramount. The use of isotopically labeled precursors is a powerful technique for elucidating these complex pathways. This guide provides a comparative overview of L-Gulono-1,4-lactone-¹³C₆ and other key labeled precursors of Vitamin C, supported by experimental context and methodologies.

Introduction to Vitamin C Biosynthesis

Vitamin C is synthesized through different pathways in plants and animals. In animals, the pathway typically starts from glucose, proceeding through intermediates like D-glucuronic acid to L-Gulono-1,4-lactone, which is then converted to L-ascorbic acid by the enzyme L-gulonolactone oxidase (GULO).[1][2][3] However, humans and some other animals lack a functional GULO enzyme, making dietary intake of Vitamin C essential.[1][2] Plants primarily utilize a pathway involving D-mannose and L-galactose, with L-Galactono-1,4-lactone being the direct precursor to L-ascorbic acid.[3][4] Understanding these distinct pathways is crucial for selecting the appropriate labeled precursor for a given research model.

Comparison of Labeled Vitamin C Precursors

The choice of a labeled precursor depends on the specific biological system and the research question. The following table summarizes the key characteristics of commonly used labeled precursors for Vitamin C synthesis.

Labeled PrecursorPoint of Entry in Biosynthetic PathwayPrimary Research ApplicationRelative Efficiency/Notes
L-Gulono-1,4-lactone-¹³C₆ Direct precursor in the animal pathwayStudying Vitamin C biosynthesis in GULO-expressing animals; investigating alternative pathways in plants.Direct and efficient conversion to L-ascorbic acid in animals with a functional GULO enzyme.[2] Its conversion in plants is significantly less efficient than that of L-Galactono-1,4-lactone.
L-Galactono-1,4-lactone-¹³C₆ Direct precursor in the primary plant pathwayInvestigating Vitamin C biosynthesis and metabolism in plants.Highly efficient precursor for L-ascorbic acid synthesis in plants.[5]
L-Ascorbic Acid-¹³C₆ N/A (Directly labeled Vitamin C)Studying Vitamin C uptake, distribution, and metabolism.Bypasses the biosynthetic pathways, allowing for direct measurement of absorption and metabolic fate.[6][7]
D-Glucose-¹³C₆ Initial precursor in both plant and animal pathwaysGeneral metabolic flux analysis; tracing the complete de novo synthesis of Vitamin C.Allows for the study of the entire biosynthetic pathway from the initial carbon source. The isotopic labeling will be distributed among various metabolites.
D-Glucuronolactone-6-¹⁴C Intermediate in the animal pathwayHistorically used to trace Vitamin C synthesis in animals.Studies have shown its conversion to L-ascorbic acid in men.[2]

Experimental Protocols and Methodologies

The effective use of labeled precursors requires robust experimental designs and analytical techniques. Metabolic Flux Analysis (MFA) using stable isotopes is a common approach to quantify the rates of metabolic reactions.[8][9][10]

General Workflow for a ¹³C-Labeling Experiment:
  • Cell Culture/Animal Model Preparation: Cells are cultured in a medium containing the ¹³C-labeled precursor, or the labeled compound is administered to the animal model.[11][12]

  • Sample Collection: Tissues, cells, or biofluids (e.g., plasma) are collected at specific time points.[6][13]

  • Metabolite Extraction: Metabolites are extracted from the collected samples.

  • Analytical Measurement: The isotopic enrichment in L-ascorbic acid and its intermediates is measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][13]

  • Data Analysis: The labeling patterns are analyzed to determine the flux through the biosynthetic pathways.[9][14]

Example Protocol: In Vivo Study of L-Ascorbic Acid Absorption using L-[1-¹³C]Ascorbic Acid

This protocol is based on studies investigating Vitamin C absorption in humans.[6][13]

  • Subjects: Healthy human volunteers.

  • Tracer Administration: Oral administration of a defined dose (e.g., 30 mg) of L-[1-¹³C]ascorbic acid.

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 15-30 minutes for the first hour, then hourly) post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Analysis:

    • Total Vitamin C concentration is measured, for instance, by fluorometric assay.

    • The ¹³C-isotope enrichment in plasma ascorbate (B8700270) is determined by GC-MS after derivatization to a volatile form.

  • Data Interpretation: The time course of the tracer concentration in plasma provides information on the kinetics of absorption and distribution of Vitamin C.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key biosynthetic pathways of Vitamin C and a general experimental workflow for tracer studies.

Vitamin_C_Biosynthesis_Animal Glucose D-Glucose Glucuronic_acid D-Glucuronic acid Glucose->Glucuronic_acid Gulonic_acid L-Gulonic acid Glucuronic_acid->Gulonic_acid Gulonolactone L-Gulono-1,4-lactone Gulonic_acid->Gulonolactone Ascorbic_acid L-Ascorbic Acid (Vitamin C) Gulonolactone->Ascorbic_acid GULO

Caption: Animal Vitamin C Biosynthesis Pathway.

Vitamin_C_Biosynthesis_Plant Glucose D-Glucose GDP_Mannose GDP-D-Mannose Glucose->GDP_Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose L_Galactose L-Galactose GDP_Galactose->L_Galactose Galactonolactone L-Galactono-1,4-lactone L_Galactose->Galactonolactone Ascorbic_acid L-Ascorbic Acid (Vitamin C) Galactonolactone->Ascorbic_acid

Caption: Plant Vitamin C Biosynthesis Pathway.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administer Labeled Precursor (e.g., L-Gulono-1,4-lactone-¹³C₆) Sampling Collect Biological Samples (e.g., Plasma, Tissue) Tracer->Sampling Extraction Extract Metabolites Sampling->Extraction MS_Analysis LC-MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Determine Isotopic Enrichment MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General Experimental Workflow for Tracer Studies.

Signaling Pathways Involving Vitamin C

Vitamin C is not only an antioxidant but also a cofactor for several enzymes and is involved in various signaling pathways.[1][15] Labeled precursors can be instrumental in studying the role of de novo synthesized Vitamin C in these processes.

Vitamin_C_Signaling cluster_precursors Labeled Precursors cluster_cellular_processes Cellular Processes Gulonolactone L-Gulono-1,4-lactone-¹³C₆ Vitamin_C ¹³C-Labeled Vitamin C Gulonolactone->Vitamin_C Galactonolactone L-Galactono-1,4-lactone-¹³C₆ Galactonolactone->Vitamin_C Collagen Collagen Synthesis Vitamin_C->Collagen Carnitine Carnitine Synthesis Vitamin_C->Carnitine Epigenetics Epigenetic Regulation (Histone and DNA demethylation) Vitamin_C->Epigenetics HIF1a HIF-1α Regulation Vitamin_C->HIF1a

References

Validation of an Analytical Method for L-Ascorbic Acid Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Bioanalytical Method Validation

In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of an analytical method for L-ascorbic acid (Vitamin C) utilizing a ¹³C-labeled internal standard, with alternative analytical approaches. The use of a stable isotope-labeled internal standard (SIL-IS), such as L-ascorbic acid-¹³C₆, is considered the gold standard for correcting analyte variability during sample preparation and analysis. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in developing and validating high-quality bioanalytical methods.

Performance Comparison: Stable Isotope-Labeled vs. Alternative Methods

The selection of an analytical method significantly influences the key validation parameters of accuracy, precision, and sensitivity. Below is a comparison of a validated LC-MS/MS method using a ¹³C-labeled internal standard against a method employing a non-labeled standard with UV detection.

Table 1: Comparison of Validation Parameters for L-Ascorbic Acid Quantification

Validation ParameterLC-MS/MS with ¹³C-Labeled ISHPLC with UV Detection (Alternative Method)
Linearity (r²) >0.999[1]>0.99[2]
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 µg/L[3][4]3.9 mg/L[5]
Accuracy (% Recovery) 90 - 115%[3][6]100 - 106%[2]
Precision (%RSD) < 15%[3][4][6]< 5% (for total vitamin C)
Intra-day Precision (%RSD) 0.3 - 13.7%[1][6]Not explicitly stated
Inter-day Precision (%RSD) 2.2 - 12.2%[1][6]Not explicitly stated

The Role of L-Gulono-1,4-lactone in L-Ascorbic Acid Biosynthesis

L-Gulono-1,4-lactone is a crucial intermediate in the biosynthesis of L-ascorbic acid in many animals. The final step of this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[7][8] Humans and some other primates lack a functional GULO enzyme, making dietary intake of Vitamin C essential.[7] Understanding this pathway is relevant for studies involving Vitamin C metabolism and analysis.

Ascorbic Acid Biosynthesis D-Glucose D-Glucose D-Glucuronic_acid D-Glucuronic_acid D-Glucose->D-Glucuronic_acid L-Gulonic_acid L-Gulonic_acid D-Glucuronic_acid->L-Gulonic_acid L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_acid->L-Gulono-1,4-lactone L-Ascorbic_acid L-Ascorbic_acid L-Gulono-1,4-lactone->L-Ascorbic_acid GULO

Figure 1: Simplified metabolic pathway of L-ascorbic acid biosynthesis.

Experimental Protocols

Protocol 1: Quantification of L-Ascorbic Acid in Plasma using LC-MS/MS with L-Ascorbic Acid-¹³C₆ Internal Standard

This protocol outlines a typical procedure for the analysis of L-ascorbic acid in a biological matrix.

1. Sample Preparation:

  • To 200 µL of plasma sample, add 600 µL of a working internal standard solution (e.g., 1.67 µmol/L of L-ascorbic acid-¹³C₆ in 12% trichloroacetic acid).[4]

  • Vortex the mixture for 5 minutes to precipitate proteins.[4]

  • Centrifuge at 11,000 rpm for 5 minutes.[4]

  • Transfer 400 µL of the supernatant to an appropriate vial for LC-MS analysis.[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is often employed.

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • L-Ascorbic Acid: Precursor ion m/z 175 -> Product ions m/z 115 and 89.

    • L-Ascorbic Acid-¹³C₆ (IS): Precursor ion m/z 181 -> Product ion m/z 119.

3. Method Validation Parameters:

  • Linearity: Establish a calibration curve over a defined concentration range (e.g., 0.5 to 20 ppm) and ensure a correlation coefficient (r²) of >0.995.[4]

  • Accuracy and Precision: Evaluate at multiple quality control (QC) concentrations (low, medium, and high). Acceptance criteria are typically within ±15% deviation from the nominal value, and the relative standard deviation (%RSD) should not exceed 15%.[4]

  • Selectivity: Assess for potential interference from endogenous matrix components.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add L-Ascorbic Acid-¹³C₆ IS (600 µL in 12% TCA) Plasma_Sample->Add_IS Vortex Vortex (5 min) Add_IS->Vortex Centrifuge Centrifuge (11,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant (400 µL) Centrifuge->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC MSMS Tandem Mass Spectrometry (Negative ESI, MRM) UHPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Advantages of 13C-IS cluster_properties Physicochemical Properties cluster_advantages Analytical Advantages C13_IS ¹³C-Labeled Internal Standard (e.g., L-Ascorbic Acid-¹³C₆) Identical_Properties Nearly Identical to Analyte (Extraction, Chromatography, Ionization) C13_IS->Identical_Properties Accurate_Correction Accurate Correction for Matrix Effects and Sample Preparation Variability Identical_Properties->Accurate_Correction Improved_Precision Improved Precision (%RSD) Accurate_Correction->Improved_Precision Higher_Accuracy Higher Accuracy (% Recovery) Accurate_Correction->Higher_Accuracy Robustness Increased Method Robustness Accurate_Correction->Robustness

References

A Researcher's Guide to Tracing Vitamin C Biosynthesis: A Comparative Analysis of L-Gulono-1,4-lactone-¹³C₆ and Alternative Isotopic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate pathways of L-ascorbic acid (Vitamin C) biosynthesis, the selection of an appropriate isotopic tracer is a critical determinant of experimental success. This guide provides a comprehensive comparison of L-Gulono-1,4-lactone-¹³C₆ with other commonly used stable isotope tracers. We will delve into the strategic advantages and limitations of each, supported by detailed experimental protocols and visual guides to inform your research design.

The study of Vitamin C metabolism is crucial for understanding its role in health and disease, from its antioxidant properties to its function as an enzymatic cofactor. Stable isotope tracing, coupled with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of metabolic flux and pathway dynamics. L-Gulono-1,4-lactone, as the direct precursor to L-ascorbic acid in the animal biosynthetic pathway, represents a key strategic point for metabolic investigation. Its ¹³C-labeled form, L-Gulono-1,4-lactone-¹³C₆, offers a targeted approach to elucidating the final steps of Vitamin C synthesis.

Comparative Analysis of ¹³C-Labeled Tracers for Ascorbic Acid Biosynthesis

The choice of a ¹³C-labeled tracer depends on the specific research question. Investigators may opt for an upstream precursor like glucose to gain a broad overview of carbon flow, or a downstream product like ascorbic acid to study its absorption and turnover. L-Gulono-1,4-lactone-¹³C₆ provides a focused lens on the enzymatic conversion at the terminus of the synthesis pathway.

FeatureL-Gulono-1,4-lactone-¹³C₆[U-¹³C₆]GlucoseL-Ascorbic Acid-¹³C₆
Metabolic Entry Point Direct precursor to L-xylo-hex-3-gulonolactonePrimary upstream carbon source for multiple pathwaysThe final product of the biosynthetic pathway
Primary Research Application Measuring the flux through L-gulonolactone oxidase (GULO); investigating the final step of de novo synthesis.General metabolic screening; assessing the overall contribution of glucose to ascorbic acid synthesis; identifying pathway bottlenecks.Studying ascorbic acid absorption, distribution, metabolism, and excretion (ADME); measuring turnover and bioavailability.
Pathway Specificity High for the terminal step of the animal ascorbic acid synthesis pathway.Low; ¹³C label is distributed among numerous metabolic pathways, potentially diluting the signal for ascorbic acid analysis.High for studying the fate of ascorbic acid itself, but does not provide information on its de novo synthesis.
Potential for Isotopic Dilution Moderate; dilution can occur from endogenous unlabeled L-Gulono-1,4-lactone pools.High; significant dilution from large intracellular glucose pools and intersecting metabolic pathways.Moderate to high, depending on the existing ascorbic acid pool size in the system under study.
Information Richness Provides specific information on the efficiency of the GULO enzyme and factors affecting it.Offers a systems-level view of carbon metabolism leading to ascorbic acid, but with less specific detail on individual enzymatic steps.Yields critical pharmacokinetic data but no insight into the biosynthetic pathway.
Analytical Technique(s) LC-MS/MS, NMRLC-MS/MS, GC-MS, NMRLC-MS/MS, NMR

Visualizing the Metabolic Landscape

To better understand the strategic positioning of these tracers, the following diagrams illustrate the relevant metabolic pathways and a general experimental workflow for their use.

Ascorbic_Acid_Biosynthesis Ascorbic Acid Biosynthesis Pathway cluster_tracers Tracer Entry Points Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P UDP_Glucuronic_Acid UDP-D-Glucuronic Acid G6P->UDP_Glucuronic_Acid Multiple Steps L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone L_xylo_Hex_3_gulonolactone L-xylo-hex-3-gulonolactone L_Gulono_1_4_lactone->L_xylo_Hex_3_gulonolactone GULO Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_xylo_Hex_3_gulonolactone->Ascorbic_Acid Spontaneous [U-13C6]Glucose [U-13C6]Glucose L-Gulono-1,4-lactone-13C6 This compound L-Ascorbic Acid-13C6 L-Ascorbic Acid-13C6

Caption: The animal pathway of ascorbic acid biosynthesis, highlighting the entry points of different ¹³C-labeled tracers.

Experimental_Workflow General Workflow for ¹³C Metabolic Tracing start Cell Culture/Animal Model Preparation labeling Introduction of ¹³C-Labeled Tracer (e.g., L-Gulono-1,4-lactone-¹³C₆) start->labeling incubation Time-Course Incubation labeling->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Metabolic Flux Interpretation data_processing->interpretation

A Comparative Guide to L-Gulono-1,4-lactone and L-Galactono-1,4-lactone in Ascorbate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as immediate precursors in the biosynthesis of L-ascorbic acid (Vitamin C). The information presented is supported by experimental data to aid in research and development involving ascorbate (B8700270) synthesis.

Introduction

L-ascorbic acid is a vital antioxidant and enzymatic cofactor in most living organisms. While most animals and plants can synthesize their own ascorbate, the biosynthetic pathways diverge at the final step, utilizing different lactone precursors. In animals, the final step is the oxidation of L-Gulono-1,4-lactone, catalyzed by L-gulonolactone oxidase (GULO). In contrast, the primary pathway in plants involves the oxidation of L-Galactono-1,4-lactone by L-galactonolactone dehydrogenase (GLDH)[1][2]. This fundamental difference in precursors and enzymes presents distinct opportunities and challenges in the study and manipulation of ascorbate synthesis.

Quantitative Comparison of Precursor Performance

The efficiency of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as substrates for ascorbate synthesis is determined by the kinetic properties of their respective enzymes. The following table summarizes key kinetic parameters from published studies.

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
Arabidopsis thaliana (recombinant GLDH)L-Galactono-1,4-lactone0.171347.88 x 10⁵[3]
L-Gulono-1,4-lactone13.14.03.05 x 10²[3]
Rat Liver (recombinant GULO - fGULO)L-Gulono-1,4-lactone0.0535N/AN/A[4]
Rat Liver (recombinant GULO - cGULO)L-Gulono-1,4-lactone0.042N/AN/A[4]
Grifola frondosa (fungal GULO)L-Gulono-1,4-lactone24N/AN/A
L-Galactono-1,4-lactoneN/A (2% relative activity)N/AN/A
Yeast (Saccharomyces cerevisiae L-galactono-1,4-lactone oxidase)L-Galactono-1,4-lactone0.3N/AN/A
L-Gulono-1,4-lactoneCompetitive InhibitorN/AN/A

N/A: Not available in the cited literature.

Key Observations:

  • Substrate Specificity: Plant L-galactonolactone dehydrogenase (GLDH) exhibits a significantly higher affinity and catalytic efficiency for its native substrate, L-galactono-1,4-lactone, compared to L-gulono-1,4-lactone[3].

  • Animal L-gulonolactone oxidase (GULO) is highly specific for L-gulono-1,4-lactone[4].

  • Some fungal GULO enzymes show a strong preference for L-gulono-1,4-lactone, with minimal activity towards L-galactono-1,4-lactone.

  • Feeding studies have shown that providing L-gulono-1,4-lactone to plants can lead to an increase in ascorbic acid levels, suggesting the presence of an alternative, albeit less efficient, biosynthetic route[5].

Experimental Protocols

Assay for L-Galactonolactone Dehydrogenase (GLDH) Activity

This protocol is adapted from studies on plant mitochondrial GLDH[6][7].

Principle: GLDH activity is determined by monitoring the reduction of cytochrome c, which is the natural electron acceptor for this enzyme. The increase in absorbance at 550 nm due to the reduction of cytochrome c is proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 10 mM L-Galactono-1,4-lactone solution in water

  • Electron Acceptor: 1 mM Cytochrome c (from horse heart) solution in Assay Buffer

  • Enzyme: Purified or partially purified GLDH preparation

Procedure:

  • Prepare a reaction mixture containing 800 µL of Assay Buffer and 100 µL of 1 mM cytochrome c solution in a 1 mL cuvette.

  • Add 50 µL of the enzyme preparation to the cuvette and mix gently.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 550 nm for 1-2 minutes.

  • Initiate the reaction by adding 50 µL of 10 mM L-Galactono-1,4-lactone solution.

  • Immediately start recording the increase in absorbance at 550 nm for 5-10 minutes.

  • Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c (21.1 mM⁻¹cm⁻¹ at 550 nm). One unit of GLDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of cytochrome c per minute.

Assay for L-Gulonolactone Oxidase (GULO) Activity

This protocol is based on methods used for mammalian GULO[4].

Principle: GULO catalyzes the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, with the concomitant production of hydrogen peroxide. The activity can be determined by quantifying the amount of ascorbic acid produced over time.

Reagents:

  • Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.0, containing 50 mM sodium citrate (B86180) and 1 mM dithiothreitol.

  • Substrate: 25 mM L-Gulono-1,4-lactone solution in water.

  • Cofactor: 100 µM Flavin adenine (B156593) dinucleotide (FAD) solution in water.

  • Reaction Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).

  • Enzyme: Purified or microsomal preparation of GULO.

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing 400 µL of Assay Buffer, 50 µL of 100 µM FAD, and 50 µL of the enzyme preparation.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of 25 mM L-Gulono-1,4-lactone solution.

  • Incubate the reaction at 37°C with shaking for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for ascorbic acid content using a suitable method, such as HPLC.

Quantification of Ascorbic Acid by High-Performance Liquid Chromatography (HPLC)

This is a widely used and accurate method for quantifying ascorbic acid[8][9].

Principle: Ascorbic acid is separated from other components in the sample by reverse-phase HPLC and detected by its absorbance in the UV range or by an electrochemical detector.

Instrumentation:

  • HPLC system with a C18 column.

  • UV detector set at 245 nm or an electrochemical detector.

Mobile Phase:

  • A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1 M potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and a small percentage of methanol.

Procedure:

  • Sample Preparation: The supernatant from the GULO assay (after TCA precipitation) or other prepared samples should be filtered through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of L-ascorbic acid of known concentrations in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC column.

  • Analysis: Run the HPLC with the specified mobile phase at a constant flow rate.

  • Quantification: Determine the peak area of ascorbic acid in the chromatograms of the standards and samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the standard curve to determine the concentration of ascorbic acid in the samples.

Signaling Pathways and Experimental Workflows

Ascorbate_Biosynthesis_Pathways cluster_animal Animal Pathway cluster_plant Plant Pathway (Smirnoff-Wheeler) D_Glucose_A D-Glucose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid D_Glucose_A->UDP_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Ascorbic_Acid_A L-Ascorbic Acid L_Gulono_1_4_lactone->Ascorbic_Acid_A GULO D_Glucose_P D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose_P->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose L-Galactose GDP_L_Galactose->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone Ascorbic_Acid_P L-Ascorbic Acid L_Galactono_1_4_lactone->Ascorbic_Acid_P GLDH

Caption: Divergent final steps in ascorbate biosynthesis in animals and plants.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Ascorbate Quantification Gene_Cloning Gene Cloning (GULO/GLDH) Protein_Expression Heterologous Protein Expression Gene_Cloning->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification Purified_Enzyme Purified Enzyme Protein_Purification->Purified_Enzyme Substrate_Incubation Incubation with Substrate (L-Gulono-1,4-lactone or L-Galactono-1,4-lactone) Purified_Enzyme->Substrate_Incubation Reaction_Termination Reaction Termination Substrate_Incubation->Reaction_Termination Sample_Preparation Sample Preparation for Analysis Reaction_Termination->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantification & Kinetics) HPLC_Analysis->Data_Analysis

Caption: General workflow for comparing enzyme kinetics in ascorbate synthesis.

Conclusion

The choice between L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as a precursor for ascorbate synthesis is fundamentally dependent on the enzymatic machinery present. In animal systems and for in vitro studies using GULO, L-Gulono-1,4-lactone is the vastly superior substrate. Conversely, for enhancing ascorbate production in plants, L-Galactono-1,4-lactone is the more efficient precursor for the primary biosynthetic pathway. However, the ability of plants to utilize L-Gulono-1,4-lactone, albeit less efficiently, suggests the potential for engineering alternative or enhanced ascorbate production pathways. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating the fascinating and vital pathways of vitamin C biosynthesis.

References

L-Gulono-1,4-lactone-13C6 as a Tracer: A Comparative Guide to Accuracy and Precision in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Gulono-1,4-lactone-13C6 as a tracer for studying the biosynthesis of Vitamin C (L-ascorbic acid). While direct comparative studies on the accuracy and precision of this specific tracer are limited in current literature, this document synthesizes established principles of 13C Metabolic Flux Analysis (MFA) and stable isotope dilution analysis to objectively evaluate its performance against potential alternatives.

Principles of Tracer-Based Metabolic Flux Analysis

13C Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a living cell.[1][2] The fundamental principle involves introducing a substrate labeled with a stable isotope, such as 13C, into a biological system.[3][4] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns using mass spectrometry (GC-MS or LC-MS), researchers can computationally determine the metabolic fluxes throughout the cellular network.[1][4] The choice of the 13C labeled tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[5][6]

This compound as a Tracer for Vitamin C Biosynthesis

L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the animal biosynthetic pathway.[7] Therefore, this compound, a uniformly labeled isotopologue, serves as an ideal tracer to probe the final step of this pathway. Its uniform labeling ensures that all carbon atoms in the resulting ascorbic acid are 13C, providing a distinct mass shift that is easily detectable and quantifiable.

Theoretical Advantages of this compound
FeatureAdvantageRationale
Direct Precursor High SpecificityAs the immediate precursor, it directly traces the activity of L-gulono-1,4-lactone oxidase, minimizing confounding effects from upstream pathways.
Uniform Labeling (13C6) Maximizes Signal-to-Noise RatioThe +6 mass shift in the resulting L-ascorbic acid-13C6 provides a clear and unambiguous signal, easily distinguished from the natural 12C-ascorbic acid.
Stable Isotope High Safety and Stability13C is a non-radioactive, stable isotope, making it safe for a wide range of in vitro and in vivo experimental settings.
Chemical Similarity Identical Biological HandlingThe labeled and unlabeled molecules are treated identically by enzymes, ensuring the tracer accurately reflects the endogenous metabolic pathway.[8]

Comparison with Alternative Tracers

While this compound is theoretically optimal for studying the final step of vitamin C synthesis, other labeled precursors can be used to investigate the entire pathway. The choice of tracer depends on the specific research question.

TracerPathway CoveragePotential for Ambiguity
[U-13C6]-Glucose Entire biosynthesis pathway from glucoseLabel scrambling can occur in central carbon metabolism, potentially complicating the interpretation of labeling patterns in downstream ascorbic acid.
[1-13C]-Glucose or [6-13C]-Glucose Entire pathway, with positional informationCan help elucidate the contributions of different pathways (e.g., pentose (B10789219) phosphate (B84403) pathway), but the signal in the final product may be diluted.
L-Galactono-1,4-lactone-13C6 Traces the plant-specific branch of the pathwayUseful for studying the "Smirnoff-Wheeler" pathway in plants.[9]
This compound Final enzymatic stepHighly specific for the activity of L-gulono-1,4-lactone oxidase, providing a precise measure of this reaction's flux.

Data Presentation: Quantitative Performance Metrics

The accuracy and precision of a tracer experiment are ultimately determined by the analytical methodology. Stable isotope dilution assays using uniformly labeled internal standards are considered the gold standard for quantification. The use of L-ascorbic acid-13C6 as an internal standard has demonstrated high accuracy and precision in quantifying vitamin C levels. It is reasonable to expect that a tracer study employing this compound and quantifying the resulting L-ascorbic acid-13C6 would achieve similar performance.

ParameterTypical Performance (LC-MS/MS)Reference
Linearity (R²) > 0.99[8]
Precision (RSD) < 5-15%[8]
Accuracy (Recovery) 85-115%[10]
Limit of Detection (LOD) ng/mL to pg/mL range[8]
Limit of Quantification (LOQ) ng/mL to pg/mL range[8]

Experimental Protocols

A successful 13C-MFA experiment requires careful planning and execution from cell culture to data analysis.

General Experimental Workflow

G cluster_0 Experimental Design cluster_1 Wet Lab Experiment cluster_2 Data Acquisition & Analysis A Define Biological Question B Select Cell Line & Conditions A->B C Choose 13C Tracer (e.g., this compound) B->C D Design Labeling Strategy (Time course, concentration) C->D E Cell Culture & Adaptation D->E F Isotopic Labeling with Tracer E->F G Quenching & Metabolite Extraction F->G H Sample Preparation (e.g., Derivatization for GC-MS) G->H I Mass Spectrometry (GC-MS or LC-MS/MS) H->I J Mass Isotopomer Distribution (MID) Analysis I->J K Computational Flux Estimation J->K L Statistical Analysis & Validation K->L M M L->M Biological Interpretation

Caption: High-level workflow for a typical 13C Metabolic Flux Analysis experiment.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Media Adaptation: If necessary, adapt cells to a defined medium that will be used for the labeling experiment.

  • Tracer Introduction: Replace the culture medium with a medium containing this compound at a predetermined concentration.

  • Time Course: Incubate the cells for various time points to achieve isotopic steady-state. This needs to be empirically determined.

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

  • Metabolite Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.

Protocol 2: Sample Preparation for Mass Spectrometry

For LC-MS/MS Analysis:

  • Centrifugation: Centrifuge the cell extract to pellet debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

For GC-MS Analysis (of Ascorbic Acid):

  • Derivatization: Ascorbic acid is not volatile and requires derivatization for GC-MS analysis. A common method is silylation.

  • Reaction: Add a silylating agent (e.g., MTBSTFA) to the dried metabolite extract.

  • Incubation: Incubate at a specific temperature (e.g., 60°C) to allow the derivatization reaction to complete.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Mandatory Visualization

Vitamin C Biosynthesis Pathway (Animal)

G Glucose Glucose UDP_Glucose UDP_Glucose Glucose->UDP_Glucose UDP_Glucuronic_Acid UDP_Glucuronic_Acid UDP_Glucose->UDP_Glucuronic_Acid L_Gulonic_Acid L_Gulonic_Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->L_Ascorbic_Acid L-gulono-1,4-lactone oxidase

Caption: Simplified animal pathway for Vitamin C biosynthesis from glucose.

Logical Relationship of Tracer to Measurement

G Tracer This compound Cellular_Uptake Cellular Uptake Tracer->Cellular_Uptake Enzymatic_Conversion L-gulono-1,4-lactone oxidase activity Cellular_Uptake->Enzymatic_Conversion Product L-Ascorbic Acid-13C6 Enzymatic_Conversion->Product Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Product->Analysis Measurement Mass Isotopomer Distribution Analysis->Measurement

Caption: Logical flow from tracer introduction to data acquisition.

Conclusion

This compound stands as a theoretically superior tracer for the precise and accurate quantification of the final step in the animal vitamin C biosynthesis pathway. Its direct precursor relationship and the ability for uniform labeling minimize ambiguity and maximize the analytical signal. While direct comparative experimental data remains to be published, the established principles of 13C-MFA and the high performance of stable isotope dilution mass spectrometry strongly support its efficacy. The choice of this tracer, coupled with a robust experimental design and high-resolution mass spectrometry, will enable researchers to gain reliable and quantitative insights into the regulation of vitamin C synthesis.

References

A Researcher's Guide to Vitamin C Quantification: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin C (ascorbic acid) is critical for applications ranging from nutritional analysis to pharmaceutical quality control. The choice of analytical method can significantly impact the reliability and validity of experimental results. This guide provides an objective comparison of the most prevalent methods used for Vitamin C quantification, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The three most common methods for quantifying Vitamin C are High-Performance Liquid Chromatography (HPLC), Titration, and UV-Vis Spectrophotometry. Each method operates on a different principle and offers a unique set of advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): Regarded as the gold standard, HPLC separates ascorbic acid from other components in a sample matrix before quantification.[1][2][3] This high specificity makes it particularly suitable for complex matrices like biological samples and diverse food products.[4][5] HPLC methods, often utilizing UV or electrochemical detection, are known for their high sensitivity and accuracy.[1][6][7]

  • Titrimetric Methods: These classic methods are based on the redox properties of ascorbic acid. A common approach is the 2,6-dichloroindophenol (B1210591) (DCPIP) titrimetric method, where the dye is reduced by ascorbic acid, causing a color change that marks the endpoint.[8][9] Titration is generally faster, simpler, and less expensive than HPLC but is more susceptible to interference from other reducing substances or sample color, which can lead to an overestimation of Vitamin C content.[10][11][12][13]

  • UV-Vis Spectrophotometry: This technique leverages the ability of ascorbic acid to absorb ultraviolet light at a specific wavelength, typically around 245-265 nm depending on pH.[4][14] It is a simple and cost-effective method.[10][15] However, its primary drawback is a lack of specificity, as other molecules in the sample may absorb light at the same wavelength, leading to inaccurate results.[16] More advanced spectrophotometric methods involve the reduction of metal ions (like Fe³⁺ or Cu²⁺) by ascorbic acid to form a colored complex that can be measured in the visible range, improving selectivity.[6][13]

Quantitative Performance Data

The performance of these methods has been validated and compared across numerous studies. The following table summarizes key validation parameters from published literature.

Parameter HPLC Titration (Iodometric) Spectrophotometry (Cupric Ion Reduction)
Linearity (R²) > 0.99> 0.990.997
Limit of Detection (LOD) 3.6 µg/mL[12][17]1.0 mg[12][17]0.002 mg/mL[13][18]
Limit of Quantification (LOQ) 12.0 µg/mL[12][17]3.0 mg[12][17]0.010 mg/mL[13][18]
Precision (%RSD) < 5%[12][17]< 5%[12][17]0.03 - 1.33%[15]
Accuracy (Recovery %) 97.0 - 100.9%[7]98 - 104%[12][17]99.45 - 101.48%[15]

This data is compiled from multiple sources and specific results may vary based on the exact protocol, matrix, and instrumentation.

Experimental Workflows

The following diagrams illustrate the typical workflows for the quantification of Vitamin C using HPLC, Titration, and UV-Vis Spectrophotometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Food, Plasma) Homogenize Homogenize & Extract (e.g., with Metaphosphoric Acid) Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Filter Filter (0.45µm) Centrifuge->Filter Autosampler Inject into Autosampler Filter->Autosampler Column Separation on C18 Column Autosampler->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify using Standard Curve Chromatogram->Quantify

Fig 1. High-Performance Liquid Chromatography (HPLC) Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Sample (e.g., Fruit Juice) Extract Extract/Dilute in Acidic Solution (Metaphosphoric/Oxalic Acid) Sample->Extract Filter Filter to remove solids Extract->Filter Titrate Titrate with DCPIP Solution Filter->Titrate Endpoint Observe Endpoint (Color Change to Pink) Titrate->Endpoint Record Record Volume of Titrant Used Endpoint->Record Calculate Calculate Concentration Record->Calculate

Fig 2. Titrimetric (DCPIP) Method Workflow

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Sample (e.g., Bulk Powder) Dissolve Dissolve in Solvent (e.g., Methanol:Water) Sample->Dissolve Dilute Prepare Serial Dilutions Dissolve->Dilute Spectro Measure Absorbance (e.g., 258 nm) Dilute->Spectro StdCurve Generate Standard Curve Spectro->StdCurve Calculate Calculate Concentration StdCurve->Calculate

Fig 3. UV-Vis Spectrophotometry Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for the three discussed methods.

HPLC with UV Detection Protocol

This protocol is based on common practices for the analysis of Vitamin C in nutritional products.[7]

  • 1.1 Reagents and Equipment:

    • HPLC system with UV detector, C18 reversed-phase column.

    • L-Ascorbic acid standard.

    • Mobile Phase: 0.1 M Sodium Phosphate (NaH₂PO₄) and 0.2 mM Disodium EDTA, adjusted to pH 3.1 with orthophosphoric acid.[19]

    • Extraction Solution: 3% Metaphosphoric acid in deionized water.

    • Syringe filters (0.45 µm).

  • 1.2 Standard Preparation:

    • Prepare a stock solution of L-Ascorbic acid (e.g., 1000 µg/mL) in the extraction solution.

    • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • 1.3 Sample Preparation:

    • Weigh a homogenized portion of the sample (e.g., 1-5 g) into a volumetric flask.

    • Add the extraction solution, vortex thoroughly, and bring to volume.

    • Centrifuge the extract at >3000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • 1.4 Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • 1.5 Analysis:

    • Inject the series of standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify the ascorbic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the ascorbic acid concentration in the sample using the linear regression equation from the calibration curve.

2,6-Dichloroindophenol (DCPIP) Titrimetric Protocol

This protocol is adapted from the AOAC Official Method 967.21 for determining Vitamin C in juices.[9]

  • 2.1 Reagents and Equipment:

    • Burette (50 mL), Erlenmeyer flasks (50 mL).

    • DCPIP solution (sodium salt).

    • Ascorbic acid standard.

    • Extraction Solution: Metaphosphoric acid-acetic acid solution.

  • 2.2 Reagent Preparation:

    • DCPIP Solution: Dissolve 50 mg of 2,6-dichloroindophenol sodium salt in ~150 mL of hot deionized water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL.

    • Standard Ascorbic Acid Solution: Accurately weigh 100 mg of L-ascorbic acid and dissolve in the extraction solution in a 100 mL volumetric flask.

    • Standardize DCPIP Solution: Titrate 2 mL aliquots of the standard ascorbic acid solution with the DCPIP solution until a distinct rose-pink color persists for at least 5 seconds. Calculate the ascorbic acid equivalent of the dye.

  • 2.3 Sample Preparation:

    • Blend a known weight of the sample (e.g., 25 g) with an appropriate volume of the metaphosphoric acid-acetic acid extraction solution.[9]

    • Filter the mixture using Whatman No. 42 filter paper or centrifuge to obtain a clear extract.[9]

  • 2.4 Titration:

    • Pipette an aliquot of the sample extract (e.g., 2-10 mL) into a 50 mL Erlenmeyer flask.

    • Rapidly titrate with the standardized DCPIP solution until the endpoint (a light but distinct rose-pink color that persists for >5 seconds) is reached.[9]

    • Perform a blank titration using the extraction solution and subtract this value from the sample titration.

  • 2.5 Calculation:

    • Calculate the Vitamin C content (in mg/100g or mg/100mL) based on the volume of DCPIP used, the dye standardization factor, and the sample weight/volume.

UV-Spectrophotometric Protocol

This protocol is for the direct quantification of ascorbic acid in a simple matrix like a bulk powder.[14]

  • 3.1 Reagents and Equipment:

    • UV-Vis Spectrophotometer with quartz cuvettes.

    • L-Ascorbic acid standard.

    • Solvent: Methanol:Water (50:50 v/v).

  • 3.2 Standard Preparation:

    • Prepare a stock solution of 1000 µg/mL L-ascorbic acid in the solvent.

    • From this stock, prepare a series of working standards with concentrations ranging from approximately 3 to 15 µg/mL.[14]

  • 3.3 Sample Preparation:

    • Accurately weigh a portion of the bulk powder and dissolve it in the solvent in a volumetric flask to achieve a known concentration expected to fall within the standard curve range.

    • Further dilutions may be necessary.

  • 3.4 Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be near 258 nm.[14]

    • Measure the absorbance of the blank (solvent), each standard solution, and the sample solution at the determined λmax.

  • 3.5 Analysis:

    • Generate a standard curve by plotting the absorbance of the standards versus their concentration.

    • Determine the concentration of ascorbic acid in the sample solution from the standard curve using its measured absorbance.

    • Calculate the final concentration in the original sample, accounting for all dilutions.

Conclusion

The selection of an appropriate method for Vitamin C quantification depends on the specific requirements of the analysis.

  • HPLC is the method of choice for complex matrices, regulatory submissions, and when high accuracy and specificity are paramount.[1][20]

  • Titration serves as a rapid, cost-effective quality control method for simpler, uncolored samples where potential interferences are known to be minimal.[9][12]

  • UV-Vis Spectrophotometry is suitable for screening and quantifying Vitamin C in simple, pure formulations, such as bulk powders or clear pharmaceutical solutions.[1][14]

By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most suitable approach to generate reliable and accurate data for their specific application.

References

The Gold Standard for Vitamin C Analysis: A Comparative Guide to L-Gulono-1,4-lactone-13C6 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of L-ascorbic acid (Vitamin C), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of L-Gulono-1,4-lactone-13C6 against other stable isotope-labeled internal standards, supported by experimental data and detailed methodologies for key experiments.

L-Gulono-1,4-lactone is a key precursor in the biosynthesis of ascorbic acid[1]. Its stable isotope-labeled form, this compound, serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS) due to its structural similarity and co-elution with the analyte of interest, L-ascorbic acid. This guide will delve into the performance characteristics of this compound and other commonly used 13C-labeled and deuterated internal standards for Vitamin C analysis in various biological matrices.

Superiority of 13C-Labeled Internal Standards

In quantitative analysis by mass spectrometry, stable isotope-labeled internal standards are the gold standard for correcting analyte loss during sample preparation and variations in instrument response. While both deuterated (2H) and carbon-13 (13C) labeled standards are used, 13C-labeled standards are generally considered superior for many applications[2][3]. The primary reason for this is the negligible difference in physicochemical properties between the 13C-labeled and the native analyte, resulting in perfect co-elution under various chromatographic conditions[3]. This co-elution is critical for accurate compensation of matrix effects. Deuterated standards, due to the greater mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H), can exhibit a noticeable "isotope effect," which may lead to chromatographic separation from the native analyte, particularly with high-resolution separations[3].

Performance Comparison of Stable Isotope-Labeled Internal Standards for Ascorbic Acid Analysis

While direct head-to-head comparative studies on the efficacy of this compound against other stable isotope-labeled standards for ascorbic acid are limited in publicly available literature, performance data for closely related 13C6-labeled ascorbic acid and dehydroascorbic acid provide valuable insights. The following tables summarize the performance characteristics of 13C-labeled internal standards in various biological matrices, compiled from recent studies.

Table 1: Performance of 13C6-Labeled Ascorbic Acid and Dehydroascorbic Acid as Internal Standards in Human Plasma

ParameterL-Ascorbic Acid-13C6Dehydroascorbic Acid-13C6Biological MatrixAnalytical MethodReference
Recovery 85.7% (± 3%)100% (± 7.8%)Human PlasmaUPLC/MS-MS[4]
Intra-day Precision (%RSD) <10%<10%Human PlasmaUPLC/MS-MS[4]
Inter-day Precision (%RSD) <10%<10%Human PlasmaUPLC/MS-MS[4]
Linearity (r²) >0.99>0.99Human PlasmaUPLC/MS-MS[4]
Lower Limit of Quantification (LLOQ) 16 nM16 nMHuman PlasmaUPLC/MS-MS[4]

Table 2: Performance of Vitamin-13C6 as an Internal Standard in Human Serum

ParameterValueBiological MatrixAnalytical MethodReference
Total Precision (%RSD) QC1 (0.80 µmol/L): 6.8%QC2 (3.02 µmol/L): 4.5%QC3 (15.11 µmol/L): 3.9%Human SerumUPLC-QDa
Repeatability (%RSD) QC1 (0.80 µmol/L): 6.0%QC2 (3.02 µmol/L): 4.2%QC3 (15.11 µmol/L): 3.5%Human SerumUPLC-QDa
Recovery (Matrix Factor) Compensated by internal standardHuman SerumUPLC-QDa
Linearity (r²) >0.995Human SerumUPLC-QDa
Lower Limit of Quantification (LLOQ) 0.5 µmol/LHuman SerumUPLC-QDa

Note: this compound is a reduced form of Ascorbic Acid-13C6 and is expected to have similar performance characteristics.

Experimental Protocols

Below are detailed methodologies for the quantification of L-ascorbic acid in biological matrices using a stable isotope-labeled internal standard.

Experimental Protocol 1: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Human Plasma by UPLC/MS-MS

This protocol is adapted from a method utilizing 13C6-labeled ascorbic acid and dehydroascorbic acid as internal standards[4].

1. Materials and Reagents:

  • L-Ascorbic acid (AA) and L-Ascorbic acid-13C6 (internal standard)

  • Dehydroascorbic acid (DHA) and Dehydroascorbic acid-13C6 (internal standard) - prepared from AA and AA-13C6

  • Metaphosphoric acid (MPA)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265)

  • Ultrapure water

2. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes and immediately place on ice.

  • Separate plasma by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • To 100 µL of plasma, add 400 µL of ice-cold ACN containing 100 µmol/L EDTA and 2% formic acid.

  • Add the 13C6-labeled internal standard solution (2.5 µmol/L of AA-13C6 and DHA-13C6 in ACN with 100 µmol/L EDTA and 2% formic acid).

  • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a solid-phase extraction plate.

  • Dilute the filtered sample with ice-cold water containing 2% formic acid and 100 µmol/L EDTA to a final ACN concentration of 20%.

3. UPLC/MS-MS Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase A: 15% acetonitrile with 0.5 mmol/L ammonium formate, pH 3 with formic acid

  • Mobile Phase B: 70% acetonitrile with 0.5 mmol/L ammonium formate with 2% formic acid, pH 3

  • Flow Rate: 0.2 mL/min

  • Gradient: 100% A for 1 min, linear gradient to 100% B over 1 min, hold at 100% B for 3.5 min, then return to 100% A for 1 min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

Experimental Protocol 2: Quantification of Vitamin C in Human Serum by UPLC-QDa

This protocol is based on a method using "vitamin 13C6" as the internal standard.

1. Materials and Reagents:

  • L-Ascorbic acid

  • This compound (Vitamin C-13C6 internal standard)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Sample Preparation:

  • Pipette 200 µL of serum sample, calibrator, or control into a microtube.

  • Add 600 µL of working internal standard solution (1.67 µmol/L of this compound in 12% TCA (v/v)).

  • Vortex for 5 minutes at 1000 rpm.

  • Centrifuge for 5 minutes at 11,000 rpm.

  • Transfer 400 µL of the supernatant to a maximum recovery vial for LC-MS analysis.

3. UPLC-QDa Conditions:

  • Column: ACQUITY UPLC H-Class PLUS System with an Atlantis Premier BEH C18 AX Column (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 95% A to 5% A over a specified time to achieve separation.

  • Total Analysis Time: 6 minutes

  • Mass Spectrometry: Single quadrupole mass detector (ACQUITY QDa).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the analytical workflows.

ExperimentalWorkflow1 cluster_sample_prep Sample Preparation (Plasma) cluster_analysis UPLC/MS-MS Analysis blood_collection 1. Blood Collection (EDTA tubes, on ice) centrifugation 2. Plasma Separation (Centrifugation) blood_collection->centrifugation precipitation 3. Protein Precipitation & IS Addition (ACN, EDTA, Formic Acid, 13C6-IS) centrifugation->precipitation vortex_centrifuge 4. Vortex & Centrifuge precipitation->vortex_centrifuge spe 5. Solid Phase Extraction (SPE) vortex_centrifuge->spe dilution 6. Dilution for Analysis spe->dilution injection 7. UPLC Injection dilution->injection separation 8. Chromatographic Separation (Reversed-phase C18) injection->separation detection 9. MS/MS Detection (Negative Ion Mode, MRM) separation->detection quantification 10. Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for Vitamin C quantification in plasma.

ExperimentalWorkflow2 cluster_sample_prep_serum Sample Preparation (Serum) cluster_analysis_serum UPLC-QDa Analysis serum_sample 1. Serum Sample (200 µL) is_addition 2. Add IS in TCA (this compound) serum_sample->is_addition vortex 3. Vortex is_addition->vortex centrifuge_serum 4. Centrifuge vortex->centrifuge_serum supernatant_transfer 5. Transfer Supernatant centrifuge_serum->supernatant_transfer injection_serum 6. UPLC Injection supernatant_transfer->injection_serum separation_serum 7. Chromatographic Separation (Atlantis Premier BEH C18 AX) injection_serum->separation_serum detection_serum 8. QDa Detection separation_serum->detection_serum quantification_serum 9. Data Analysis & Quantification detection_serum->quantification_serum

Caption: Experimental workflow for Vitamin C quantification in serum.

Conclusion

The use of stable isotope-labeled internal standards, particularly 13C-labeled compounds like this compound, is indispensable for the accurate and precise quantification of L-ascorbic acid in complex biological matrices. The inherent advantages of 13C-labeling, including co-elution with the native analyte and minimal isotope effects, lead to superior correction for matrix effects and variability during sample processing. The presented performance data for 13C6-labeled ascorbic acid demonstrates excellent recovery, precision, and linearity in plasma and serum. The detailed experimental protocols provide a robust framework for researchers to implement these advanced analytical techniques in their own laboratories. By employing these methods, researchers can have high confidence in the quality and reliability of their Vitamin C quantification data, which is crucial for advancing our understanding of its role in health and disease.

References

Comparative Metabolic Profiling: L-Gulono-1,4-lactone-¹³C₆ as a High-Fidelity Tracer for Vitamin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the precise elucidation of biosynthetic pathways is paramount for understanding cellular physiology and developing targeted therapeutic interventions. L-ascorbic acid (Vitamin C), a vital antioxidant and enzymatic cofactor, possesses distinct biosynthetic routes in different organisms. This guide provides a comparative analysis of L-Gulono-1,4-lactone-¹³C₆ as a metabolic tracer for Vitamin C synthesis, juxtaposing it with other commonly used isotopic probes. The information presented herein is supported by established principles of metabolic flux analysis and known biochemical pathways, offering a framework for experimental design in metabolic research and drug development.

Introduction to Metabolic Tracing and Vitamin C Biosynthesis

Metabolic flux analysis (MFA) utilizing stable isotope tracers, such as ¹³C, is a powerful technique to quantify the rates of intracellular metabolic reactions.[1] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby mapping the flow of carbon through metabolic networks.

Vitamin C biosynthesis pathways differ between animals and plants. In animals, the pathway proceeds from glucose to UDP-D-glucuronic acid, which is then converted to L-gulonic acid and subsequently L-gulono-1,4-lactone. The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[2] In contrast, the primary pathway in plants, known as the L-galactose (B1675223) or Smirnoff-Wheeler pathway, synthesizes Vitamin C from GDP-D-mannose via intermediates such as L-galactose and L-galactono-1,4-lactone.[3][4][5]

Comparative Analysis of ¹³C Tracers for Ascorbic Acid Biosynthesis

The choice of a ¹³C-labeled tracer is critical for the accurate and precise measurement of metabolic fluxes within a specific pathway. This section compares the utility of L-Gulono-1,4-lactone-¹³C₆ with other common tracers for studying Vitamin C biosynthesis.

Tracer Selection and Rationale:

  • L-Gulono-1,4-lactone-¹³C₆: As the direct precursor to L-ascorbic acid in the animal pathway, this tracer offers the most direct and specific measurement of the final enzymatic step catalyzed by GULO. Its use minimizes confounding factors from upstream metabolic branches.

  • [U-¹³C₆]Glucose: A universally labeled glucose tracer allows for the investigation of the entire biosynthetic pathway starting from the initial precursor. It provides a comprehensive view of carbon flow from glycolysis into the Vitamin C pathway.[6]

  • [U-¹³C₆]L-Galactose: This tracer is specifically suited for studying the plant (L-galactose) pathway of ascorbic acid biosynthesis.

Table 1: Qualitative Comparison of ¹³C Tracers for Vitamin C Biosynthesis

TracerPathway SpecificityPoint of Pathway EntryKey Insights ProvidedPotential Limitations
L-Gulono-1,4-lactone-¹³C₆ High (Animal Pathway)Final Step (Substrate for GULO)Direct flux measurement of the terminal oxidation step.Limited information on upstream pathway regulation. Not suitable for the primary plant pathway.
[U-¹³C₆]Glucose Low (Central Carbon Metabolism)Initial PrecursorOverall pathway activity, precursor contribution from glycolysis.Label dilution and scrambling through branching pathways can complicate data interpretation.
[U-¹³C₆]L-Galactose High (Plant Pathway)Mid-Pathway IntermediateFlux through the lower part of the Smirnoff-Wheeler pathway.Not a precursor in the animal pathway.

Quantitative Data Presentation

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of L-Ascorbic Acid

TracerExpected Primary Mass Isotopomer of Ascorbic AcidInterpretation
L-Gulono-1,4-lactone-¹³C₆ M+6Indicates direct conversion of the fully labeled precursor to the final product.
[U-¹³C₆]Glucose M+6Suggests that the entire carbon backbone of ascorbic acid is derived from glucose.
[U-¹³C₆]L-Galactose M+6Shows the conversion of L-galactose to ascorbic acid, confirming the activity of the plant pathway.

Note: The actual fractional enrichment will depend on the experimental conditions, including the labeling duration and the presence of unlabeled intracellular pools.

Experimental Protocols

A generalized protocol for a stable isotope tracing experiment to probe Vitamin C biosynthesis is provided below. This protocol should be optimized for the specific cell type or organism under investigation.

Protocol 1: ¹³C Labeling and Metabolite Extraction
  • Cell Culture and Media Preparation:

    • Culture cells to the desired density in standard growth medium.

    • Prepare the labeling medium by supplementing glucose-free and amino acid-free basal medium with the desired ¹³C-labeled tracer (e.g., L-Gulono-1,4-lactone-¹³C₆, [U-¹³C₆]Glucose) at a defined concentration. All other essential nutrients should be added in their unlabeled form.

  • Isotopic Labeling:

    • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Introduce the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a predetermined time course to allow for the incorporation of the ¹³C label into intracellular metabolites. The duration should be optimized to reach isotopic steady-state for the pathway of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., cold PBS or saline).

    • Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

    • Centrifuge the cell lysate to pellet proteins and cell debris.

    • Collect the supernatant containing the polar metabolites.

Protocol 2: Sample Analysis by Mass Spectrometry
  • Sample Preparation:

    • Dry the metabolite extract using a vacuum concentrator.

    • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility (e.g., silylation). For Liquid Chromatography-Mass Spectrometry (LC-MS), resuspend the extract in an appropriate solvent.

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using GC-MS or LC-MS to determine the mass isotopomer distributions of L-ascorbic acid and its precursors.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the fractional enrichment and mass isotopomer distribution for relevant metabolites.

    • Utilize metabolic flux analysis software to estimate intracellular fluxes by fitting the experimental data to a metabolic network model.

Visualization of Metabolic Pathways and Workflows

Diagram 1: Animal Pathway of L-Ascorbic Acid Biosynthesis

G Glucose Glucose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid Glucose->UDP_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_lactone Ascorbic_Acid L-Ascorbic Acid L_Gulono_lactone->Ascorbic_Acid GULO

Caption: The animal pathway for L-ascorbic acid synthesis.

Diagram 2: Plant Pathway of L-Ascorbic Acid Biosynthesis (Smirnoff-Wheeler)

G GDP_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_Mannose->GDP_L_Galactose L_Galactose L-Galactose GDP_L_Galactose->L_Galactose L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone Ascorbic_Acid L-Ascorbic Acid L_Galactono_lactone->Ascorbic_Acid

Caption: The plant pathway for L-ascorbic acid synthesis.

Diagram 3: General Experimental Workflow for ¹³C Metabolic Flux Analysis

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase Cell_Culture Cell Culture Isotope_Labeling Isotopic Labeling with L-Gulono-1,4-lactone-¹³C₆ Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing Data Processing & Isotopomer Analysis MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (MFA) Data_Processing->Flux_Analysis Biological_Interpretation Biological Interpretation Flux_Analysis->Biological_Interpretation

References

Benchmarking L-Gulono-1,4-lactone-13C6 against certified reference materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest accuracy in quantitative analysis, the selection of an appropriate internal standard is critical. This guide provides an objective comparison of L-Gulono-1,4-lactone-13C6 against certified reference materials (CRMs) of L-ascorbic acid, supported by experimental protocols and data to inform your analytical decisions.

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of L-ascorbic acid (Vitamin C) and its precursors. Its utility lies in its structural and chemical similarity to the analyte, allowing for accurate correction of variability during sample preparation and analysis, particularly in mass spectrometry-based methods. This guide benchmarks the key analytical parameters of this compound against a certified reference material of L-ascorbic acid, providing a framework for its effective implementation in research and drug development.

Data Presentation: A Head-to-Head Comparison

The performance of this compound as an internal standard is fundamentally linked to its own purity and isotopic enrichment. Below is a comparative table summarizing the typical specifications of a high-grade this compound and a certified reference material of L-ascorbic acid.

ParameterThis compound (Typical)L-Ascorbic Acid Certified Reference MaterialMethod of Analysis
Chemical Purity ≥ 99.7%[1]≥ 99.5%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥ 99 atom % 13CNot ApplicableMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Formula ¹³C₆H₁₀O₆C₆H₈O₆
Molecular Weight 184.1 g/mol [2]176.12 g/mol
Certification Certificate of Analysis provided by manufacturerISO 17034, ISO/IEC 17025

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following are protocols for key experiments to benchmark this compound against a certified reference material.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the chemical purity of this compound and L-ascorbic acid CRM.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a solution of 95% 0.1 M potassium dihydrogen phosphate (B84403) and 5% methanol, adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test substance (this compound or L-ascorbic acid CRM).

    • Dissolve in a suitable solvent (e.g., mobile phase) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the prepared sample. The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol describes the determination of the isotopic enrichment of this compound.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the full scan mass spectrum in the relevant m/z range.

    • The isotopic enrichment is determined by comparing the ion intensity of the fully labeled molecule (all six carbons as 13C) to the sum of intensities of all isotopic variants.

Quantitative NMR (qNMR) for Purity Assessment of L-Ascorbic Acid CRM

This protocol details the use of qNMR for the precise purity determination of the L-ascorbic acid certified reference material.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) with a calibrated pulse length.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Solvent: Deuterated solvent (e.g., D₂O).

  • Sample Preparation:

    • Accurately weigh a known amount of the L-ascorbic acid CRM and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent and dissolve completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest).

    • Acquire a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window function and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the L-ascorbic acid and a signal from the internal standard.

    • The purity of the L-ascorbic acid is calculated based on the integral ratio, the number of protons contributing to each signal, their molecular weights, and their respective weighed amounts.

Mandatory Visualizations

Vitamin C Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of Vitamin C, highlighting the role of L-Gulono-1,4-lactone.

G UDP_Glucose UDP-Glucose UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_1_4_lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_1_4_lactone->L_Ascorbic_Acid L-gulonolactone oxidase

Caption: Mammalian Vitamin C biosynthesis pathway.

Experimental Workflow for Benchmarking

This diagram outlines the logical workflow for comparing this compound to a certified reference material.

G cluster_0 Material Characterization cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Test_Material This compound HPLC Chemical Purity (HPLC) Test_Material->HPLC MS Isotopic Enrichment (MS) Test_Material->MS CRM L-Ascorbic Acid CRM CRM->HPLC qNMR Purity (qNMR) CRM->qNMR Data_Comparison Compare Specifications HPLC->Data_Comparison MS->Data_Comparison qNMR->Data_Comparison Performance_Evaluation Evaluate Performance as Internal Standard Data_Comparison->Performance_Evaluation

Caption: Workflow for analytical benchmarking.

References

L-Gulono-1,4-lactone-13C6 vs. Deuterated Ascorbic Acid: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Fate and Tracer Strategy

L-Gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the biosynthetic pathway of most animals.[1][2][3] The final step is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO).[1][4] Humans and some other species lack a functional GULO enzyme and therefore cannot synthesize their own vitamin C.[1][4]

  • L-Gulono-1,4-lactone-13C6 acts as a biosynthetic precursor tracer . By providing this labeled substrate, researchers can trace its conversion to ascorbic acid, allowing for the quantification of de novo synthesis rates in organisms possessing a functional GULO enzyme. In human studies, where GULO is absent, it could potentially be used to study the activity of exogenously introduced GULO as a therapeutic strategy.[5]

  • Deuterated ascorbic acid is a direct tracer of ascorbic acid itself. It is used to study the absorption, distribution, metabolism, and excretion of vitamin C without measuring its synthesis.

The choice between a precursor tracer and a direct tracer fundamentally depends on the research question. To measure synthesis, a precursor like this compound is necessary. To study the fate of existing ascorbic acid, a deuterated version is appropriate.

Core Comparison of Tracer Properties

The primary differences in performance between this compound and deuterated ascorbic acid stem from the nature of their isotopic labels: Carbon-13 versus deuterium.

FeatureThis compoundDeuterated Ascorbic AcidRationale & Implications
Tracer Type Biosynthetic PrecursorDirect Analyte TracerThis compound measures the rate of synthesis, while deuterated ascorbic acid tracks the fate of the vitamin C molecule itself.
Isotopic Label ¹³C (Carbon-13)²H (Deuterium)The difference in mass between ¹³C and ¹²C is smaller than between ²H and ¹H, leading to different physicochemical properties.
Chemical Identity Chemically identical to the natural precursor.Minor differences in physicochemical properties compared to non-deuterated ascorbic acid.This can lead to differences in chromatographic behavior and potential for kinetic isotope effects with deuterated compounds.[6][7]
Stability of Label High. C-C bonds are very stable.Generally stable, but C-D bonds can be more susceptible to exchange than C-C bonds, especially at exchangeable positions.¹³C labels are less likely to be lost during metabolic processes.[6]
Kinetic Isotope Effect (KIE) Negligible to very small.Possible. The cleavage of a C-D bond is slower than a C-H bond, which can alter reaction rates.[8][9]Deuterated tracers may not perfectly mimic the metabolic fate of their non-deuterated counterparts, potentially affecting the accuracy of kinetic studies.[8][10]
Chromatographic Separation Co-elutes with the unlabeled analogue.May exhibit slight shifts in retention time compared to the unlabeled analyte in chromatographic separations.[6]Co-elution is advantageous for accurate quantification using mass spectrometry, as it ensures that the analyte and internal standard experience the same matrix effects.[6]
Analytical Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Both are readily detectable by common analytical platforms used in metabolomics.
Cost Generally higher due to the more complex synthesis of ¹³C-labeled compounds.Often more cost-effective than ¹³C-labeled counterparts.Budgetary constraints can be a factor in the choice of tracer.

Experimental Considerations and Methodologies

A typical experimental workflow for using these tracers in a research setting would involve several key steps.

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Tracer_Prep Tracer Preparation (this compound or Deuterated Ascorbic Acid) Administration Tracer Administration (e.g., oral gavage, intravenous infusion) Tracer_Prep->Administration Subject_Prep Subject/Cell Culture Preparation Subject_Prep->Administration Sample_Collection Biological Sample Collection (e.g., blood, tissue, urine) Administration->Sample_Collection Sample_Processing Sample Processing (e.g., extraction, derivatization) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis (Isotopologue distribution, flux calculation) LC_MS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for metabolic tracing studies using stable isotope-labeled compounds.

Key Experimental Protocols

1. Tracer Administration: The tracer, either this compound or deuterated ascorbic acid, is administered to the biological system (e.g., animal model, human subject, or cell culture). The route of administration (e.g., oral, intravenous) and dosage are critical parameters that must be optimized based on the specific research question and model system.[11]

2. Sample Collection and Processing: Biological samples (e.g., plasma, tissues, urine) are collected at various time points after tracer administration.[11] Samples must be processed immediately to quench metabolic activity and prevent degradation of ascorbic acid. This often involves the use of a stabilizing agent like trichloroacetic acid (TCA).

3. Analytical Measurement by LC-MS/MS: The concentrations of the labeled and unlabeled forms of ascorbic acid are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of different isotopologues.

  • For this compound: The analysis would focus on detecting the appearance of ascorbic acid with a mass shift of +6 atomic mass units (m/z of the labeled ascorbate), corresponding to the incorporation of the six ¹³C atoms.

  • For Deuterated Ascorbic Acid: The analysis would track the disappearance of the deuterated ascorbic acid and the appearance of any labeled metabolites.

4. Data Analysis and Interpretation: The data from the LC-MS/MS analysis is used to calculate key metabolic parameters. For this compound, this would involve calculating the rate of appearance of labeled ascorbic acid to determine the synthesis rate. For deuterated ascorbic acid, pharmacokinetic parameters such as clearance and volume of distribution would be determined.

Signaling Pathways and Logical Relationships

Ascorbic Acid Biosynthesis Pathway

The biosynthesis of ascorbic acid from L-Gulono-1,4-lactone is a single enzymatic step.

G cluster_pathway Ascorbic Acid Biosynthesis Gulonolactone L-Gulono-1,4-lactone GULO GULO (L-gulono-1,4-lactone oxidase) Gulonolactone->GULO AscorbicAcid L-Ascorbic Acid (Vitamin C) GULO->AscorbicAcid

Caption: The final step in the biosynthesis of L-ascorbic acid from L-Gulono-1,4-lactone.

Conclusion: Which Tracer is Better?

The determination of whether this compound is a "better" tracer than deuterated ascorbic acid is entirely dependent on the biological question being addressed.

  • For studying de novo synthesis of vitamin C: this compound is the superior, and indeed necessary, choice as it allows for the direct measurement of the biosynthetic flux.

  • For studying the pharmacokinetics and metabolism of existing vitamin C: Deuterated ascorbic acid is the more appropriate tracer.

From a purely technical standpoint, ¹³C-labeled tracers are often considered superior to their deuterated counterparts for several reasons:

  • Higher stability: The carbon-carbon bonds are less prone to exchange than carbon-deuterium bonds.[6]

  • Negligible kinetic isotope effects: The similar masses of ¹²C and ¹³C mean that ¹³C-labeled molecules behave almost identically to their unlabeled counterparts in biochemical reactions.[8]

  • Co-elution in chromatography: This simplifies and improves the accuracy of quantification by mass spectrometry.[6]

Therefore, if a research question could theoretically be answered by either a ¹³C-labeled or a deuterated tracer, the ¹³C-labeled version would generally be preferred for its superior analytical performance, assuming cost is not a prohibitive factor.

References

The Gold Standard in Quantitative Analysis: A Comparison of L-Gulono-1,4-lactone-13C6 and Alternative Methods in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of L-Gulono-1,4-lactone-13C6, a stable isotope-labeled internal standard (SIL-IS), against alternative quantification methods. By examining supporting experimental data from analogous compounds and outlining detailed methodologies, this document serves as a critical resource for method development and validation.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays. Their use is crucial for correcting variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response variability. This compound, as a SIL-IS for its unlabeled counterpart (a precursor in the biosynthesis of Vitamin C), is expected to exhibit nearly identical chemical and physical properties, ensuring the most accurate and precise quantification.

Performance Comparison: Linearity and Recovery

The following tables summarize quantitative data from studies utilizing a 13C-labeled internal standard for ascorbic acid (a close structural analog of L-Gulono-1,4-lactone) and alternative methods that employ non-isotope labeled internal standards or external standard calibration for the same analyte. This comparative data highlights the superior performance of the stable isotope dilution method.

Table 1: Linearity Comparison

MethodAnalyteInternal StandardLinear RangeCorrelation Coefficient (r²)
Stable Isotope Dilution LC-MS/MS (Proxy Data) Ascorbic AcidL-Ascorbic Acid-13C6 0.5 - 20 ppm>0.995
RP-HPLC with Non-Isotope Labeled IS Ascorbic AcidNicotinic Acid1.0 - 12 µg/mLNot Specified
RP-HPLC with External Standard Ascorbic AcidNone0.1 - 0.6 µg/mLNot Specified

Table 2: Recovery Comparison

MethodAnalyteInternal StandardMatrixRecovery (%)
Stable Isotope Dilution LC-MS/MS (Expected) L-Gulono-1,4-lactoneThis compound BiologicalConsistent and reproducible, compensating for matrix effects.
RP-HPLC with Non-Isotope Labeled IS Ascorbic AcidNicotinic AcidSemisolid pharmaceutical/cosmetic95.46 - 101.54
RP-HPLC with External Standard Ascorbic AcidNoneHealth DrinksNot explicitly stated, but accuracy is assessed.

The data illustrates that while acceptable linearity and recovery can be achieved with other methods, the use of a 13C-labeled internal standard like L-Ascorbic Acid-13C6 provides a wide linear range with a high correlation coefficient, indicating excellent accuracy and precision. The inherent advantage of a SIL-IS is its ability to co-elute with the analyte and experience the same matrix effects, leading to more reliable and reproducible recovery across different samples.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the typical experimental protocols for conducting linearity and recovery studies.

Protocol 1: Linearity Study using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte (e.g., L-Gulono-1,4-lactone) in a suitable solvent.

    • Prepare a primary stock solution of the internal standard (this compound) at a known concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank biological matrix with the analyte stock solution to achieve a range of concentrations.

    • Add a constant concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation:

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards.

  • LC-MS/MS Analysis:

    • Inject the extracted calibration standards into the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

Protocol 2: Recovery Study
  • Preparation of Sample Sets:

    • Set 1 (Pre-extraction Spike): Spike the blank biological matrix with the analyte at three concentration levels (low, medium, and high). Add the internal standard and then perform the extraction procedure.

    • Set 2 (Post-extraction Spike): Extract the blank biological matrix first. Then, spike the extracted matrix with the analyte and the internal standard at the same three concentration levels.

    • Set 3 (Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same three concentration levels.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculation of Recovery:

    • Analyte Recovery (%): (Mean peak area of Set 1 / Mean peak area of Set 2) x 100

    • Internal Standard Recovery (%): (Mean peak area of IS in Set 1 / Mean peak area of IS in Set 2) x 100

    • Matrix Effect (%): (Mean peak area of Set 2 / Mean peak area of Set 3) x 100

    Acceptance Criteria: While 100% recovery is not always necessary, it should be consistent and reproducible across the different concentration levels.[1]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_calib Calibration Standards cluster_analysis Analysis cluster_data Data Processing Stock_Analyte Analyte Stock Solution Spike_Analyte Spike Analyte at Varying Concentrations Stock_Analyte->Spike_Analyte Stock_IS IS Stock (this compound) Add_IS Add Constant Concentration of IS Stock_IS->Add_IS Blank_Matrix Blank Biological Matrix Blank_Matrix->Spike_Analyte Spike_Analyte->Add_IS Extraction Sample Extraction Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) LCMS->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Linear_Regression Linear Regression (r² ≥ 0.99) Calibration_Curve->Linear_Regression

Caption: Workflow for a Linearity Study.

Recovery_Study_Workflow cluster_set1 Set 1: Pre-extraction Spike cluster_set2 Set 2: Post-extraction Spike cluster_set3 Set 3: Neat Solution cluster_analysis Analysis & Calculation Spike_Matrix1 Spike Blank Matrix (Analyte + IS) Extract1 Extract Spike_Matrix1->Extract1 LCMS_Analysis LC-MS/MS Analysis of all sets Extract1->LCMS_Analysis Extract2 Extract Blank Matrix Spike_Extract Spike Extract (Analyte + IS) Extract2->Spike_Extract Spike_Extract->LCMS_Analysis Neat_Sol Prepare Solution in Reconstitution Solvent (Analyte + IS) Neat_Sol->LCMS_Analysis Calculate_Recovery Calculate Recovery & Matrix Effect LCMS_Analysis->Calculate_Recovery

Caption: Workflow for a Recovery Study.

References

A Researcher's Guide to Mass Analyzer Technologies for L-Gulono-1,4-lactone-13C6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in metabolic studies involving L-Gulono-1,4-lactone-13C6, the choice of mass analyzer is a critical determinant of experimental success. This guide provides an objective comparison of common mass spectrometry platforms, offering insights into their performance for the detection and quantification of this stable isotope-labeled intermediate of ascorbic acid biosynthesis.

The selection of a mass analyzer hinges on the specific requirements of the assay, including the need for high sensitivity, selectivity, mass accuracy, and the capability for structural elucidation. Here, we compare the workhorse of quantitative analysis, the triple quadrupole (QqQ), with high-resolution mass spectrometry (HRMS) platforms such as Time-of-Flight (TOF) and Orbitrap.

Performance Comparison of Mass Analyzers

The performance of different mass analyzers for the detection of this compound is summarized in the table below. The values presented are representative and can vary based on the specific instrument model, experimental conditions, and sample matrix.

Performance MetricTriple Quadrupole (QqQ)Time-of-Flight (TOF)Orbitrap
Principle Mass filtering using radio frequency and DC voltagesMeasures the time taken for ions to travel a fixed distanceTraps ions in an orbital motion within an electric field
Typical Resolution Unit mass resolution10,000 - 60,000 FWHM60,000 - >240,000 FWHM
Mass Accuracy ~100-500 ppm< 5 ppm< 2 ppm
Sensitivity Excellent (pM to fM range)Very good (nM to pM range)Excellent (pM to fM range)
Linear Dynamic Range Excellent (4-6 orders of magnitude)Good (3-5 orders of magnitude)Very good (4-5 orders of magnitude)
Scan Speed Very fast for selected ions (MRM)Fast, full spectra acquisitionSlower for high resolution scans
Qualitative Capability Limited to precursor/product ion scansExcellent for unknown identificationExcellent for unknown identification and structural elucidation
Suitability for this compound Quantitation Gold standard for targeted quantitationGood for both quantitation and qualitative analysisExcellent for high-confidence quantitation and confirmation
Suitability for Metabolomics Targeted analysis onlyWell-suited for untargeted metabolomicsExcellent for untargeted metabolomics and flux analysis

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. Specific parameters should be optimized for the instrument and column used.

Sample Preparation:

  • Metabolites are extracted from biological samples (e.g., cells, tissues) using a cold solvent mixture, typically 80% methanol.

  • The extracts are centrifuged to pellet proteins and other cellular debris.

  • The supernatant is collected and dried under a stream of nitrogen or by lyophilization.

  • The dried extract is reconstituted in a suitable solvent for LC-MS analysis, such as 50% acetonitrile.[1]

Liquid Chromatography:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed for the separation of polar metabolites like L-Gulono-1,4-lactone.[1]

  • Mobile Phase A: 95% water, 5% acetonitrile, with an additive such as 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.[1]

  • Mobile Phase B: 95% acetonitrile, 5% water, with the same additives as Mobile Phase A.[1]

  • Gradient: A gradient from high to low organic content is used to elute the polar analytes.

  • Flow Rate: Typically in the range of 200-400 µL/min.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used. Optimization is required to determine the most sensitive polarity for this compound.

  • Mass Analyzer Specific Settings:

    • Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion (the m/z of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high sensitivity and selectivity.[2]

    • Time-of-Flight (TOF) and Orbitrap: Operated in full scan mode to acquire high-resolution mass spectra.[1] This allows for the accurate mass measurement of the labeled compound and any other metabolites in the sample. For quantification, extracted ion chromatograms (XICs) are generated using a narrow mass window around the theoretical m/z of the target analyte.

Visualizing the Workflow and Analyzer Comparison

To better illustrate the experimental process and the logical comparison of the mass analyzers, the following diagrams are provided.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing MetaboliteExtraction Metabolite Extraction (e.g., 80% Methanol) Centrifugation Centrifugation MetaboliteExtraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MassAnalysis Mass Analysis ESI->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Quantification Quantification PeakIntegration->Quantification PathwayAnalysis Metabolic Pathway Analysis Quantification->PathwayAnalysis

Experimental Workflow Diagram

G Comparison of Mass Analyzers for this compound Detection cluster_analyzers Mass Analyzer Types cluster_attributes Key Performance Attributes QqQ Triple Quadrupole (QqQ) Quantification Targeted Quantification QqQ->Quantification Excellent Sensitivity High Sensitivity QqQ->Sensitivity Excellent TOF Time-of-Flight (TOF) TOF->Quantification Good Qualitative Qualitative Analysis (Unknown ID) TOF->Qualitative Excellent Resolution High Resolution & Mass Accuracy TOF->Resolution Good TOF->Sensitivity Very Good Orbitrap Orbitrap Orbitrap->Quantification Excellent Orbitrap->Qualitative Excellent Orbitrap->Resolution Excellent Orbitrap->Sensitivity Excellent

Mass Analyzer Comparison Logic

Concluding Remarks

The choice between a triple quadrupole, TOF, or Orbitrap mass analyzer for the detection of this compound depends on the research goals. For high-throughput, targeted quantification where the analyte is known, a triple quadrupole instrument offers unparalleled sensitivity and robustness.[2] When the objective is to combine quantification with the simultaneous screening for other metabolites or to confirm the identity of the labeled compound with high confidence, TOF and Orbitrap analyzers are superior choices due to their high mass accuracy and resolution.[3][4] Orbitrap technology, in particular, provides exceptional resolving power, which can be advantageous in complex biological matrices to minimize interferences.[4] Ultimately, researchers must weigh the importance of targeted sensitivity versus the comprehensive qualitative information afforded by high-resolution platforms to select the most appropriate instrument for their stable isotope tracing studies.

References

Evaluating the Cost-Effectiveness of L-Gulono-1,4-lactone-13C6 for Routine Vitamin C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin C (ascorbic acid) is crucial. This guide provides an objective comparison of using L-Gulono-1,4-lactone-13C6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with alternative analytical methods. The focus is on cost-effectiveness, supported by experimental data and detailed protocols.

L-Gulono-1,4-lactone is a direct precursor in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms.[1][2][3][4] Its stable isotope-labeled form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis as they closely mimic the analyte, compensating for variations in sample preparation and matrix effects, which leads to higher accuracy and precision.[5][6]

Comparative Analysis of Analytical Methods

The choice of an analytical method for routine vitamin C analysis is a trade-off between performance (accuracy, precision, sensitivity) and cost (instrumentation, reagents, labor). Here, we compare LC-MS/MS using this compound with other common techniques.

Data Presentation: Quantitative Comparison
Parameter LC-MS/MS with this compound HPLC with UV Detection Spectrophotometry Titration
Initial Instrument Cost HighMediumLowLow
Reagent & Consumable Cost High (especially the SIL-IS)MediumLowLow
Sensitivity Very High (pg/mL to ng/mL)[7][8]High (µg/mL)[8]MediumLow
Specificity Very HighHighLow to MediumLow
Accuracy Very HighHighMediumMedium
Precision (%CV) Typically <10%[6]<15%VariableVariable
Sample Throughput High (with automation)MediumHighLow to Medium
Labor Intensity Medium (requires skilled operator)MediumLowHigh (manual)
Matrix Effect Compensation Excellent[6]PartialPoorPoor

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are summarized protocols for key experiments.

Vitamin C Quantification using LC-MS/MS with this compound

This method offers the highest sensitivity and specificity, making it ideal for complex biological matrices.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add 400 µL of cold 6% metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.[9]

    • Add a known concentration of this compound (internal standard) to each sample, calibrator, and quality control.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. Some protocols may involve a reduction step using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to convert dehydroascorbic acid back to ascorbic acid, allowing for total vitamin C measurement.[9][10]

    • Filter the supernatant through a 0.22 µm filter before injection.[9]

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 4 µL.[9]

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions:

      • Ascorbic Acid: Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0

      • This compound (internal standard): Precursor ion (m/z) 181.0 -> Product ion (m/z) 119.0 (Note: these are example transitions and should be optimized).

  • Quantification: The concentration of ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Vitamin C Quantification using HPLC with UV Detection

A widely used method that balances performance and cost.

  • Sample Preparation: Similar to the LC-MS/MS method, involving protein precipitation and stabilization. An internal standard like 1-methyl uric acid can be used.[9]

  • HPLC-UV Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a buffer such as monochloroacetic acid adjusted to pH 3.0.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at approximately 254 nm.

  • Quantification: Based on the peak area of ascorbic acid compared to a standard calibration curve.

Spectrophotometric Determination of Vitamin C

A simple and cost-effective method suitable for samples with high vitamin C concentrations and minimal interfering substances.

  • Principle: Based on the reaction of ascorbic acid with a chromogenic reagent, such as potassium permanganate, where the absorbance is measured at a specific wavelength (e.g., 530 nm).[11]

  • Procedure:

    • Prepare a standard curve with known concentrations of ascorbic acid.

    • Mix the sample extract with the chromogenic reagent.

    • Measure the absorbance using a spectrophotometer.

    • Determine the concentration from the standard curve.

Titrimetric Method for Vitamin C Analysis

A classic chemical method, useful for quality control in food and beverage industries.

  • Principle: A redox titration using 2,6-dichloroindophenol (B1210591) (DCIP) as a titrant. DCIP is blue in its oxidized form and colorless when reduced by ascorbic acid. The endpoint is a persistent pink color.[12]

  • Procedure:

    • Standardize the DCIP solution with a known concentration of ascorbic acid.[12]

    • Titrate the sample extract with the standardized DCIP solution until the endpoint is reached.[12]

    • Calculate the ascorbic acid content based on the volume of DCIP used.

Mandatory Visualizations

Experimental Workflow Diagram

G sample Biological Sample (e.g., Serum) spike Spike with this compound (IS) sample->spike precipitate Protein Precipitation & Stabilization (e.g., Metaphosphoric Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio quantification Quantification ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for Vitamin C analysis using LC-MS/MS with a stable isotope-labeled internal standard.

Vitamin C Biosynthesis Pathway

G D_Glucose D-Glucose D_Glucuronate D-Glucuronate D_Glucose->D_Glucuronate GDP_D_mannose GDP-D-mannose D_Glucose->GDP_D_mannose L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate L_Gulono_lactone L-Gulono-1,4-lactone L_Gulonate->L_Gulono_lactone Keto_gulonolactone 2-keto-L-gulonolactone L_Gulono_lactone->Keto_gulonolactone GULO (in animals) L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Keto_gulonolactone->L_Ascorbic_Acid Spontaneous L_Galactose L-Galactose GDP_D_mannose->L_Galactose L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone L_Galactono_lactone->L_Ascorbic_Acid GalDH (in plants)

References

Safety Operating Guide

Proper Disposal of L-Gulono-1,4-lactone-13C6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of L-Gulono-1,4-lactone-13C6. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with standard safety protocols and environmental regulations.

Immediate Safety and Handling Precautions

L-Gulono-1,4-lactone, in its unlabeled form, is generally not considered a hazardous substance.[1] However, it is crucial to handle the carbon-13 labeled version with the same care as any other laboratory chemical. The stable isotope label (¹³C) does not confer radioactivity, and therefore, no special precautions for radioactive materials are necessary.[2] Standard laboratory practices should be followed to minimize exposure and ensure safety.

Key Handling Points:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid generating dust when handling the solid form.[3]

  • In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a designated container for disposal.

  • Ensure adequate ventilation in the work area.

Disposal Procedures for this compound

The disposal of non-hazardous chemical waste is governed by institutional and local regulations.[4][5][6] The carbon-13 labeling of L-Gulono-1,4-lactone does not necessitate special disposal procedures beyond those for the unlabeled compound.[2][]

Step 1: Hazard Assessment

Consult the Safety Data Sheet (SDS) for L-Gulono-1,4-lactone. While a specific SDS for the ¹³C₆ variant may not be available, the SDS for the unlabeled compound provides a reliable basis for hazard assessment. The primary determination is whether the waste is classified as hazardous or non-hazardous by your institution's Environmental Health & Safety (EH&S) department.

Step 2: Segregation of Waste

Properly segregate the this compound waste from other laboratory waste streams. Do not mix it with hazardous waste unless it has been contaminated with a hazardous substance.

Step 3: Disposal Pathway Determination

The appropriate disposal pathway depends on the physical state of the waste (solid or aqueous solution) and your institution's specific guidelines for non-hazardous chemical waste.

Decision-Making Workflow for Disposal

The following flowchart outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_sds Consult Institutional EH&S Guidelines and Compound SDS start->consult_sds is_hazardous Is the waste considered hazardous by institutional guidelines? consult_sds->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste (Follow institutional protocol) is_hazardous->hazardous_disposal Yes is_solid Is the waste in solid form? is_hazardous->is_solid No end End of Disposal Process hazardous_disposal->end solid_disposal Dispose as Non-Hazardous Solid Waste (e.g., designated solid waste container) is_solid->solid_disposal Yes is_aqueous Is the waste in an aqueous solution? is_solid->is_aqueous No solid_disposal->end aqueous_disposal Dispose via Sanitary Sewer (If permitted by institutional guidelines and local regulations) is_aqueous->aqueous_disposal Yes is_aqueous->end No aqueous_disposal->end

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

There is limited specific quantitative data available for the disposal of this compound. The disposal guidelines are primarily qualitative and based on the non-hazardous nature of the parent compound. Always refer to your institution's specific limits for chemical waste disposal.

ParameterValue/GuidelineSource
Hazard Classification Generally considered non-hazardous.PubChem CID 165105
¹³C Isotope Stable, non-radioactive.Moravek, Inc.
Solid Waste Disposal Permitted in regular laboratory trash if deemed non-hazardous by institutional policy.Cornell EHS
Aqueous Waste Disposal May be permissible for drain disposal if water-soluble and non-hazardous, subject to institutional approval and volume limits.Indiana University IUEHS

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific experimental designs for methodologies. The disposal plan outlined above should be integrated into the safety and cleanup sections of any experimental protocol involving this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional or local regulations. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal instructions.

References

Personal protective equipment for handling L-Gulono-1,4-lactone-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of L-Gulono-1,4-lactone-13C6

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a stable isotope-labeled compound. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this chemical, fostering a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, appropriate personal protective equipment and engineering controls are crucial to minimize exposure and ensure safety.

Control TypeRecommendation
Engineering Controls
VentilationWork in a well-ventilated area. For tasks that may generate dust or aerosols, a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
Eye ProtectionSafety glasses with side shields or chemical safety goggles should be worn.
Hand ProtectionChemically resistant gloves, such as nitrile gloves, are recommended. Inspect gloves for any tears or degradation before use.
Body ProtectionA standard laboratory coat should be worn to protect from spills and contamination.
Respiratory ProtectionUnder normal use with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved N95 respirator may be used.
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination or degradation.

ParameterRecommendation
Handling
General HygieneAvoid inhalation of dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
WeighingWhen weighing the powder, do so in a draft-shielded balance or a chemical fume hood to prevent aerosolization.
Storage
TemperatureStore in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C.[1]
IncompatibilitiesKeep away from strong oxidizing agents.
Spill and Disposal Plan

In the event of a spill or for the disposal of waste, the following procedures should be followed.

ProcedureAction
Spill Response
Small SpillsFor small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
Large SpillsFor larger spills, wear appropriate PPE, contain the spill, and collect the material into a suitable container.
DecontaminationClean the spill area with soap and water.
Disposal
Waste DisposalDispose of waste material in accordance with local, state, and federal regulations for chemical waste. As stable isotopes are not radioactive, no special radioactive disposal procedures are necessary.

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

  • Receiving and Inspection :

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the product label matches the order information.

  • Preparation and Weighing :

    • Don the appropriate PPE (lab coat, gloves, safety glasses).

    • Perform all manipulations within a chemical fume hood or a designated well-ventilated area.

    • To weigh the compound, use a draft-shielded balance or a balance inside a fume hood to prevent the aerosolization of the powder.

    • Use a clean spatula to transfer the desired amount of the compound to a tared weigh boat or container.

  • Dissolution :

    • Add the desired solvent to the vessel containing the weighed this compound.

    • If necessary, gently agitate or stir the mixture to facilitate dissolution.

  • Experimental Use :

    • Conduct the experiment following the established laboratory protocol.

    • Maintain a clean and organized workspace to prevent cross-contamination.

  • Decontamination and Waste Disposal :

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

    • Dispose of all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated chemical waste container.

    • Ensure that the waste container is properly labeled.

  • Post-Handling :

    • Remove PPE in the designated area to avoid contaminating other spaces.

    • Wash hands thoroughly with soap and water.

    • Update laboratory inventory records.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receive Receive & Inspect Don_PPE Don PPE Receive->Don_PPE Proceed if intact Prepare_Workspace Prepare Workspace Don_PPE->Prepare_Workspace Weigh Weigh Compound Prepare_Workspace->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.